Co-MOF-74
Description
Properties
Molecular Formula |
C8H6Co2O8 |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
cobalt(2+);2,5-dioxidoterephthalate;dihydrate |
InChI |
InChI=1S/C8H6O6.2Co.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |
InChI Key |
BDRVVFIOCODNEM-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Co+2].[Co+2] |
Origin of Product |
United States |
Foundational & Exploratory
Solvothermal Synthesis of Co-MOF-74: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the solvothermal synthesis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), also known as CPO-27-Co. This material has garnered significant interest for its potential applications in gas storage and separation, catalysis, and notably, in the field of drug delivery due to its ordered porous structure and the presence of open metal sites.[1][2][3][4][5]
Core Concepts and Material Properties
This compound is a crystalline, porous material constructed from cobalt(II) ions coordinated to 2,5-dihydroxyterephthalic acid (DHTA or H₄DOBDC) organic linkers.[6][7] The resulting structure features one-dimensional hexagonal channels with exposed cobalt sites, which are crucial for its adsorptive and catalytic properties.[1] The material typically exhibits a rod-like crystal morphology.[1] The activation process, which involves the removal of solvent molecules from the pores, is critical to expose these open metal sites and achieve high surface area and porosity.[8][9][10][11]
Experimental Protocol: Solvothermal Synthesis of this compound
This protocol is a synthesis of methodologies reported in the literature.[1][6][12]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (DHTA, H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
Equipment:
-
Teflon-lined stainless-steel autoclave (e.g., 60 mL)
-
Ultrasonicator
-
Oven
-
Centrifuge
-
Vacuum oven or Schlenk line for activation
Procedure:
-
Precursor Solution Preparation:
-
Solvothermal Reaction:
-
Product Isolation and Washing:
-
Drying and Activation:
-
Dry the washed solid under reduced pressure.[1]
-
Activate the material by heating under vacuum. A common activation procedure involves heating at 160 °C for 4 hours.[1] Another approach is a high-temperature activation at 300 °C to ensure the complete removal of coordinated solvent molecules like DMF.[8][10] The activation step is crucial for creating open metal sites.[8][9][10][11]
-
Data Presentation: Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound as reported in the literature. These values can be used as benchmarks for successful synthesis.
| Property | Value | Source |
| Crystallographic Data | ||
| Crystal System | Hexagonal | [1] |
| Space Group | P-31c | [7] |
| Porosity and Surface Area | ||
| BET Surface Area | ~1100 - 1300 m²/g | [6] |
| Pore Diameter | ~1.1 - 1.2 nm | [1] |
| Thermal Stability | ||
| Decomposition Temperature | > 350 °C (in N₂) | [12] |
| Adsorption Capacity | ||
| CO Adsorption (298 K, 1 bar) | 6.07 mmol/g | [8] |
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the solvothermal synthesis workflow and the logical relationship between the synthesis steps and the final product characteristics.
Caption: Workflow for the solvothermal synthesis of this compound.
Caption: Relationship between synthesis steps and this compound properties.
References
- 1. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Drug Delivery on Mg-MOF-74: The Effect of Drug Solubility on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 9. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of Co-MOF-74: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microwave-assisted synthesis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), a material of significant interest for applications ranging from gas storage and separation to catalysis and drug delivery. The use of microwave irradiation offers a rapid and efficient alternative to conventional solvothermal methods, often resulting in materials with enhanced properties. This document details the synthesis protocol, presents key quantitative data, and outlines the critical parameters influencing the final product.
Introduction to this compound and Microwave-Assisted Synthesis
This compound, also known as CPO-27-Co, is a subclass of the MOF-74 family of metal-organic frameworks. These materials are characterized by their honeycomb-like porous structure, high density of open metal sites, and exceptional surface areas, making them highly attractive for various scientific and industrial applications. The framework consists of cobalt(II) ions coordinated to 2,5-dihydroxyterephthalic acid (DHTP or DOBDC) linkers.
Conventional synthesis of MOF-74 materials typically involves solvothermal methods that can require long reaction times, from hours to several days. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the crystallization process, often reducing reaction times to minutes. This rapid heating can lead to the formation of smaller, more uniform crystals and can enhance the material's surface area and pore volume.[1][2] The microwave-assisted approach is not only time- and energy-efficient but also allows for better control over the nucleation and growth of the MOF crystals.[2]
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This section details a reproducible experimental protocol for the synthesis of this compound using a microwave reactor.
2.1. Materials and Reagents
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DHTP or H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (CH₃CH₂OH)
-
Deionized Water (H₂O)
-
Methanol (B129727) (CH₃OH) for washing
2.2. Synthesis Procedure
-
Precursor Solution Preparation: In a typical synthesis, a solution of the organic linker is prepared by dissolving 0.5 g of 2,5-dihydroxyterephthalic acid in a solvent mixture of 50 mL of DMF, 50 mL of ethanol, and 50 mL of deionized water. Concurrently, 1.5 g of cobalt(II) acetate tetrahydrate is dissolved in the same solvent mixture.
-
Mixing: The two solutions are combined and subjected to ultrasonic mixing to ensure the formation of a homogeneous solution.
-
Microwave Irradiation: The resulting solution is transferred to a microwave reactor equipped with a reflux condenser. The reaction mixture is then heated to 140°C and held at this temperature for 60 minutes with continuous stirring.
-
Isolation and Washing: After the reaction is complete, the mixture is allowed to cool to room temperature. The solid product is then separated from the supernatant. To remove unreacted precursors and solvent molecules from the pores, the product is washed with methanol. The methanol is decanted and replaced with fresh methanol every 12 hours for a total of 36 hours.
-
Drying: The purified this compound is dried under vacuum to remove the residual solvent.
Quantitative Data Presentation
The properties of this compound synthesized via microwave-assisted methods can be compared to those of its analogues and bimetallic variants. The following table summarizes key quantitative data from various studies.
| Material | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Reference |
| This compound | Microwave-Assisted | ~1100-1300 | ~0.5-0.6 | 5.03 (at 0°C, 1 bar) | [3] |
| Ni-MOF-74 | Microwave-Assisted | >1200 | >0.5 | 3.99 (at 0°C, 1 bar) | [3] |
| Ni₁Co₁-MOF-74 | Microwave-Assisted | >1500 | Not Reported | 8.30 (at 0°C, 1 bar) | [3] |
| Mg-MOF-74 | Microwave-Assisted | ~1300-1500 | ~0.5-0.6 | Not Reported | [1] |
Characterization of this compound
To confirm the successful synthesis and to characterize the properties of this compound, several analytical techniques are employed:
-
Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized material.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the this compound crystals.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the organic linker to the cobalt centers.
-
Gas Adsorption Analysis (e.g., N₂ adsorption at 77 K): To determine the BET surface area, pore volume, and pore size distribution.
Visualizing the Synthesis and Logical Relationships
5.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis of this compound.
5.2. Influence of Synthesis Parameters
The properties of the final this compound product are highly dependent on the synthesis parameters. The diagram below shows the logical relationships between key parameters and the resulting material characteristics.
Conclusion
The microwave-assisted synthesis of this compound presents a significant advancement over traditional methods, offering a rapid, efficient, and scalable route to this highly porous material. By carefully controlling the synthesis parameters, researchers can tailor the properties of this compound to meet the specific demands of various applications, from drug delivery systems to advanced catalytic processes. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.
References
Controlling the Crystal Morphology and Size of Co-MOF-74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and underlying principles for controlling the crystal morphology and size of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). Precise control over these physical characteristics is paramount for optimizing the material's performance in various applications, including gas storage and separation, catalysis, and drug delivery, by influencing factors such as diffusion pathways and the availability of active sites.
The Critical Role of Synthesis Parameters
The final morphology and size of this compound crystals are a direct consequence of the interplay between several key synthesis parameters. These parameters govern the thermodynamics and kinetics of the nucleation and crystal growth processes. The most influential factors include the synthesis temperature, the composition of the solvent system, and the use of coordinating modulators.
Effect of Temperature
The reaction temperature in solvothermal synthesis is a critical parameter that can dictate the resulting crystal morphology. Studies have shown a distinct correlation between temperature and the shape of this compound crystals. Lower temperatures, around 100°C, tend to favor the formation of flower-like agglomerates of smaller crystals.[1] As the temperature is increased, a transition to more defined, individual hexagonal prism structures is observed.[1] This is attributed to the temperature's influence on the kinetics of crystal growth.
Table 1: Effect of Synthesis Temperature on this compound Morphology
| Synthesis Temperature (°C) | Resulting Crystal Morphology |
| 100 | Flower-like |
| 120 | Hexagonal prism |
| 135 | Hexagonal prism |
| 155 | Hexagonal prism |
Source:[1]
The Influence of Solvent Composition
The solvent system, typically a mixture of N,N-dimethylformamide (DMF), ethanol (B145695), and water, plays a multifaceted role in the synthesis of this compound. The polarity of the reaction solvent is a key factor in determining the deprotonation rate of the 2,5-dihydroxyterephthalic acid (H₄DOBDC) linker.[2] The water content in a DMF-H₂O mixed solvent system can be adjusted to control the deprotonation rate of the organic ligand, which in turn alters the crystal nucleation rate and, consequently, the morphology and size of the this compound crystals.[3] In the synthesis of the analogous Mg-MOF-74, the absence of DMF or ethanol can lead to the formation of large and polydisperse crystals due to decreased ligand solubility, which inhibits the nucleation process.
Coordination Modulation for Fine-Tuning Crystal Size and Aspect Ratio
Coordination modulators are molecules, often monofunctional ligands like carboxylic acids, that compete with the primary organic linker for coordination to the metal centers. This competition slows down the rate of crystal growth, allowing for more controlled formation of the MOF structure and preventing rapid precipitation of amorphous material.[4] The use of modulators is a powerful strategy for tuning the size and aspect ratio of MOF crystals.
For the broader MOF-74 series, the acidity of the modulator has been shown to be a key factor.[1] More acidic modulators have a weaker coordination ability, leading to larger crystals.[1] The concentration of the modulator also has a significant impact; increasing the concentration of a modulator like chloroacetic acid in the synthesis of Mg-MOF-74 has been shown to decrease the length of the crystals while the width remains relatively constant.[1] While extensive quantitative data for the effect of various modulators on this compound is still an area of active research, salicylic (B10762653) acid has been successfully employed to tune the size and introduce defects in this compound nanocrystals.[4]
Table 2: Effect of Modulator Concentration on Mg-MOF-74 Crystal Dimensions
| Modulator | Equivalents (relative to linker) | Crystal Length (μm) | Crystal Width (μm) |
| Chloroacetic Acid | 3 | ~10.1 | ~1.2 |
| Chloroacetic Acid | 5 | ~1.5 | ~1.2 |
Source:[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound with varying morphologies.
Protocol 1: Solvothermal Synthesis of Hexagonal Prism this compound
This protocol is adapted from typical solvothermal methods for M-MOF-74 synthesis.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2.43 mmol of H₄DOBDC and 8.67 mmol of Co(NO₃)₂·6H₂O in a 200 mL mixed solvent of DMF, ethanol, and deionized water (in a 1:1:1 volumetric ratio).[5]
-
The mixture is sonicated to ensure uniform mixing.[5]
-
The resulting suspension is transferred to a Teflon-lined autoclave and heated in an oven at 120°C for 24 hours.
-
After cooling to room temperature, the solid product is collected by centrifugation or filtration.[6]
-
The collected solid is washed multiple times with fresh DMF and then with methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.[6]
-
The final product is dried under vacuum at an elevated temperature (e.g., 250°C) to activate the material.[5]
Protocol 2: Synthesis of Flower-like this compound at Lower Temperature
This protocol modifies the standard solvothermal synthesis by lowering the temperature to achieve a different morphology.
Procedure:
-
Follow steps 1 and 2 from Protocol 2.1.
-
Transfer the suspension to a Teflon-lined autoclave and heat in an oven at 100°C for 24 hours.[1]
-
Follow steps 4 through 6 from Protocol 2.1 for product collection, washing, and activation.
Protocol 3: Room-Temperature Synthesis of Nanocrystalline this compound
This method allows for the synthesis of nano-sized this compound crystals at ambient temperature.[6]
Materials:
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
Prepare a solution of 1.0 mmol of H₄DOBDC in 5.0 g of DMF.[6]
-
Prepare a separate solution of 2.6 mmol of Co(CH₃COO)₂·4H₂O in a suitable solvent.
-
Add the H₄DOBDC solution dropwise to the cobalt acetate solution, which will immediately lead to the formation of a precipitate.[6]
-
Allow the reaction to proceed for 20 hours.[6]
-
Collect the solid product by centrifugation.[6]
-
Wash the product once with 20 mL of DMF, followed by two washes with 20 mL of methanol.[6]
-
Dry the final product under vacuum.
Visualizing the Synthesis and Control Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships governing the control of this compound crystal morphology.
Caption: A generalized workflow for the solvothermal synthesis of this compound.
Caption: Logical relationships in this compound crystal morphology control.
By carefully selecting and controlling these synthesis parameters, researchers can effectively tailor the crystal size and morphology of this compound to meet the specific demands of their intended applications. This guide provides a foundational understanding and practical protocols to achieve such control. Further research into a wider range of modulators and their quantitative effects on this compound will continue to refine our ability to produce these advanced materials with precision.
References
- 1. Size and morphology control over MOF-74 crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Tuning the supramolecular isomerism of MOF-74 by controlling the synthesis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide to the Crystal Structure Analysis of Co-MOF-74 using X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic analysis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), a material of significant interest due to its unique porous structure and potential applications in gas storage, catalysis, and drug delivery. This document details the experimental protocols for its synthesis, the acquisition of X-ray diffraction (XRD) data, and the subsequent structural analysis using Rietveld refinement.
This compound Crystal Structure Data
The crystal structure of this compound has been determined through single-crystal X-ray diffraction, and the crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 270293.[1] The structure is characterized by one-dimensional hexagonal channels formed by the coordination of cobalt ions with 2,5-dihydroxyterephthalate (DHTP) linkers.
The key crystallographic parameters for this compound are summarized in the table below. This data is essential for the simulation of theoretical XRD patterns and for the initial model in Rietveld refinement of powder XRD data.
| Parameter | Value |
| Empirical Formula | C₈H₂Co₂O₆ |
| Formula Weight | 336.01 |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 26.132(5) |
| b (Å) | 26.132(5) |
| c (Å) | 6.722(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 3976(3) |
| Z | 18 |
| Density (calculated) (g/cm³) | 2.523 |
Experimental Protocols
Solvothermal Synthesis of this compound
A reliable method for synthesizing high-quality, crystalline this compound suitable for XRD analysis is the solvothermal method. The following protocol is a representative example compiled from established procedures.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTP)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass beaker, dissolve a 3.3:1 molar ratio of Cobalt(II) nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.
-
Ensure complete dissolution by using an ultrasonic bath for approximately 20-30 minutes to create a homogeneous solution.
-
Transfer the resulting solution into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100-120 °C and maintain this temperature for 24 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
The resulting crystalline product is collected by filtration or centrifugation.
-
To remove unreacted precursors and residual solvent from the pores, the collected solid is washed thoroughly with fresh DMF and then with methanol.
-
The final product is activated by drying under a dynamic vacuum at a temperature of 150-250 °C for several hours. This step is crucial to remove coordinated solvent molecules and open the metal sites.
Powder X-ray Diffraction (PXRD) Data Acquisition
High-quality PXRD data is essential for accurate structural analysis. The following outlines a typical data collection procedure.
Instrumentation:
-
A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
A position-sensitive detector, such as a PIXcel or LynxEye detector, is recommended for improved data collection efficiency and resolution.
Sample Preparation:
-
A small amount of the activated this compound powder is gently ground in an agate mortar to ensure a random orientation of the crystallites.
-
The finely ground powder is then packed into a sample holder (e.g., a zero-background silicon holder or a glass capillary). Care should be taken to create a flat and smooth surface to minimize preferred orientation effects.
Data Collection Parameters:
-
Voltage and Current: The X-ray tube is typically operated at 40 kV and 40 mA.
-
2θ Range: Data is collected over a 2θ range of 5° to 50° or higher, which covers the most characteristic diffraction peaks of this compound.
-
Step Size: A step size of 0.01° to 0.02° in 2θ is generally sufficient.
-
Time per Step: The collection time per step can range from 1 to 10 seconds, depending on the desired signal-to-noise ratio.
Crystal Structure Analysis Workflow
The analysis of the collected PXRD data to determine and refine the crystal structure of this compound typically follows the workflow illustrated below. The primary method for analyzing powder diffraction data for crystalline materials like MOFs is Rietveld refinement.
Data Processing
-
Background Subtraction: The raw diffraction data is first processed to remove the background scattering, which can arise from the sample holder, air, and amorphous content.
-
Peak Search and Indexing: The positions of the diffraction peaks are identified. These peak positions are then used to determine the unit cell parameters and the Bravais lattice. This step also helps to confirm the phase purity of the synthesized material by comparing the experimental pattern with a simulated pattern from the known CIF file.
Rietveld Refinement
Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the entire experimental pattern. This is achieved by refining a set of instrumental and structural parameters using a least-squares algorithm.
The logical relationship of parameters in a Rietveld refinement is shown in the diagram below.
Step-by-Step Refinement Protocol:
-
Initial Model: Start with an initial structural model for this compound, which is readily available from its CIF file (CCDC 270293).[1] This model includes the space group, atomic coordinates, and initial lattice parameters.
-
Scale Factor and Background Refinement: In the first step, refine the scale factor and the background parameters. The background is typically modeled using a polynomial function.
-
Unit Cell Parameters: Subsequently, refine the unit cell parameters.
-
Peak Shape Parameters: Refine the parameters that define the peak shape, such as the Gaussian and Lorentzian components (e.g., using a pseudo-Voigt function). This accounts for both instrumental and sample-related peak broadening.
-
Atomic Coordinates and Isotropic Thermal Parameters: In the final stages, refine the atomic coordinates and the isotropic thermal parameters (Biso) for each atom. It is often advisable to apply constraints or restraints based on known chemical information to maintain a stable refinement.
-
Assessment of Fit: The quality of the fit is assessed by examining the difference plot (observed - calculated pattern) and the weighted profile R-factor (Rwp) and goodness-of-fit (χ²) values. A good refinement will have a flat difference plot and low R-factors.
Conclusion
The structural analysis of this compound using XRD is a robust process that combines careful experimental synthesis and data collection with detailed computational analysis. By following the protocols outlined in this guide, researchers can reliably synthesize and characterize this important metal-organic framework. The detailed crystal structure information obtained from such analyses is fundamental for understanding its properties and for the rational design of new functional materials for a wide range of applications, including those in the pharmaceutical and drug development sectors.
References
Determining the Pore Size Distribution of Co-MOF-74: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to determine the pore size distribution of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). A thorough understanding of the porous architecture of this material is critical for its application in gas storage, separation, catalysis, and drug delivery. This document outlines the key experimental protocols, presents relevant quantitative data, and offers visual representations of the experimental workflow.
Introduction to this compound Porosity
This compound, a member of the isostructural M-MOF-74 series, is renowned for its high porosity and the presence of open metal sites. These characteristics make it a material of significant interest for various applications. The structure consists of cobalt ions coordinated by 2,5-dihydroxyterephthalate organic linkers, forming one-dimensional hexagonal pores. The precise determination of the size and distribution of these pores is paramount for predicting and optimizing its performance in any given application. The primary technique for this characterization is gas physisorption analysis.
Experimental Methodology: Gas Physisorption
Gas sorption is a powerful technique used to characterize the porous properties of materials, including surface area, pore volume, and pore size distribution.[1] The method involves exposing the material to a probe gas, typically nitrogen or argon, at a specific temperature and measuring the amount of gas adsorbed at various relative pressures.
Sample Preparation and Activation
Prior to analysis, the as-synthesized this compound must be activated to ensure the pores are free of solvent molecules and other impurities that may have been introduced during synthesis.
Experimental Protocol: Sample Activation
-
Sample Loading: A precisely weighed amount of the this compound sample (typically 30-50 mg) is placed into a sample tube of known mass.[2]
-
Solvent Exchange: To facilitate the removal of high-boiling point solvents like N,N-dimethylformamide (DMF) often used in synthesis, the sample is typically immersed in a more volatile solvent, such as methanol (B129727) or ethanol, for a period of time.[3] The solvent is decanted and replaced with fresh solvent multiple times to ensure complete exchange.
-
Degassing: The sample is then heated under a dynamic vacuum. A typical activation procedure involves heating the sample to a specific temperature (e.g., 250 °C) for an extended period (e.g., 12 hours) under high vacuum.[4] This process removes the exchanged solvent and any other adsorbed species from the pores, making the full porous network accessible to the analysis gas.
Gas Adsorption/Desorption Isotherm Measurement
Once activated, the sample is transferred to the analysis port of a gas sorption analyzer. The instrument then doses the sample with a known amount of adsorbate gas at a constant cryogenic temperature, typically 77 K for nitrogen or 87 K for argon. The amount of gas adsorbed is measured at equilibrium over a range of relative pressures (P/P₀), generating an adsorption isotherm. Subsequently, the pressure is systematically decreased to measure the desorption isotherm.
Data Analysis and Pore Size Distribution Models
The shape of the adsorption/desorption isotherm provides qualitative information about the porous nature of the material. For microporous materials like this compound, a Type I isotherm is expected, characterized by a steep initial uptake at low relative pressures. The quantitative determination of the pore size distribution is achieved by applying mathematical models to the experimental isotherm data.
Brunauer-Emmett-Teller (BET) Method
The BET method is widely used to calculate the specific surface area of a material from the gas adsorption isotherm.[5][6] It is based on the multilayer adsorption of gas molecules on the material's surface.
Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT)
For the accurate determination of pore size distribution in microporous materials, Density Functional Theory (DFT) and its more advanced version, Non-Local Density Functional Theory (NLDFT), are the preferred methods.[3][7] These models relate the amount of gas adsorbed to the pore size by considering the fluid density profiles within different pore geometries (e.g., cylindrical, slit, or spherical). The NLDFT method, in particular, provides a more accurate description of the fluid behavior in narrow micropores compared to classical methods.[7]
Barrett-Joyner-Halenda (BJH) Method
The Barrett-Joyner-Halenda (BJH) method can also be used to calculate pore size distribution, particularly for mesoporous materials.[5] However, for microporous MOFs, DFT-based methods are generally considered more reliable.[3]
Quantitative Data for this compound
The following table summarizes typical quantitative data for this compound and its analogues, as reported in the literature. It is important to note that these values can vary depending on the synthesis conditions and activation procedures.
| Parameter | This compound | Ni-Co-MOF-74 | Reference |
| Pore Diameter (nm) | 1.1 - 1.2 | - | [8][9] |
| BET Surface Area (m²/g) | ~885 | - | [10] |
| Pore Volume (cm³/g) | ~0.41 | - | [10] |
Note: The data presented is a compilation from various sources and should be considered as representative values. Experimental results may vary.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for determining the pore size distribution of this compound.
References
- 1. azonano.com [azonano.com]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. shiresearchgroup.github.io [shiresearchgroup.github.io]
- 8. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
Thermal Stability of Co-MOF-74 Under Inert Atmosphere: A Technical Guide
This technical guide provides a comprehensive overview of the thermal stability of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) when subjected to heat under an inert atmosphere. This document is intended for researchers, scientists, and professionals in materials science and drug development who utilize or are investigating the applications of MOFs, where thermal stability is a critical parameter.
Executive Summary
This compound, also known as CPO-27-Co, is a highly porous crystalline material renowned for its high density of open metal sites, making it a promising candidate for applications in gas storage, separation, and catalysis. The operational limits of such materials are often defined by their thermal stability. This guide details the characteristic multi-stage thermal decomposition profile of this compound under inert conditions (typically nitrogen or helium), presents quantitative data from thermogravimetric analysis (TGA), and provides standardized experimental protocols for synthesis and characterization.
The thermal decomposition of this compound is primarily a two-stage process. The initial stage involves the removal of guest and coordinated solvent molecules at temperatures up to approximately 250°C. The second, more critical stage is the decomposition of the framework itself, which typically begins at temperatures above 280°C and can extend to approximately 331°C, ultimately resulting in the formation of cobalt oxide.
Thermal Decomposition Profile
Under an inert atmosphere, the thermal breakdown of this compound follows a distinct and predictable pathway, characterized by two main weight loss events observable via Thermogravimetric Analysis (TGA).
Stage 1: Desolvation and Activation The first phase of weight loss occurs at relatively low temperatures, typically between 50°C and 250°C. This event corresponds to the removal of guest molecules residing within the MOF's pores and solvent molecules coordinated to the cobalt metal centers.[1][2] These molecules are remnants from the synthesis process and typically include water, N,N-dimethylformamide (DMF), methanol, or ethanol.[1] For instance, as-synthesized this compound equilibrated in air can show a weight loss of over 26% up to 100°C due to adsorbed water.[3][4] The complete removal of these molecules is a critical "activation" step required to expose the open metal sites for applications like gas adsorption.[1][5]
Stage 2: Framework Decomposition Following the complete removal of solvent molecules, the this compound framework remains stable over a significant temperature range. However, upon further heating, the structural integrity is compromised. The decomposition of the framework, characterized by the breakdown of the coordination bonds between the cobalt ions and the 2,5-dihydroxyterephthalate (linker), typically begins at temperatures exceeding 280°C.[2] Studies on nanocrystalline this compound have identified a decomposition temperature of 331°C.[6] Bimetallic variants, such as Ni-Co-MOF-74, exhibit similar stability, withstanding temperatures up to 320°C.[7] This decomposition process leads to the collapse of the crystalline structure and the combustion of the organic linker, leaving behind a metal oxide residue.[2]
Quantitative Thermal Stability Data
The following table summarizes the key thermal events and associated weight losses for this compound under an inert atmosphere, as compiled from various studies.
| Temperature Range (°C) | Typical Weight Loss (%) | Event Description |
| ~50 - 250 | 5 - 30% | Desolvation: Removal of physisorbed and coordinated solvent molecules (e.g., H₂O, DMF, Methanol) from the pores and metal sites.[1][2][3] |
| > 280 - 331 | Variable (structure-dependent) | Framework Decomposition: Breakdown of the organic linker and collapse of the crystalline structure, leading to the formation of cobalt oxide.[2][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis, activation, and thermal analysis of this compound are provided below.
Synthesis of this compound (Solvothermal Method)
This protocol is a representative method for producing crystalline this compound.
-
Reagent Preparation: Dissolve 2,5-dihydroxyterephthalic acid (H₄DOBDC) and a cobalt salt, such as cobalt(II) nitrate (B79036) hexahydrate, in a solvent mixture, typically comprising N,N-dimethylformamide (DMF), ethanol, and water.[8][9]
-
Reaction: Place the solution in a Teflon-lined autoclave.
-
Heating: Heat the sealed autoclave to 120°C and maintain this temperature for 20-24 hours.[8]
-
Cooling & Collection: Allow the autoclave to cool to room temperature naturally. The resulting crystalline product can be collected by filtration.
-
Washing: Wash the collected crystals multiple times with fresh DMF and then perform a solvent exchange by soaking in anhydrous methanol. This step is crucial for removing unreacted precursors.[8]
Activation of this compound
Prior to TGA or application-based testing, the MOF must be activated to ensure the pores are free of guest molecules.
-
Sample Placement: Place the methanol-exchanged this compound sample in a suitable holder.
-
Evacuation: Heat the sample to a temperature between 150°C and 250°C under high vacuum for 12-18 hours.[1][2][5] This process removes the coordinated solvent molecules from the cobalt sites.
-
Handling: After activation, the material should be handled under an inert atmosphere to prevent re-adsorption of atmospheric water or other contaminants.
Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the thermal stability of activated this compound.
-
Instrument Setup: Use a thermogravimetric analyzer capable of controlling the atmosphere.
-
Sample Loading: Place a small amount (typically 5-10 mg) of activated this compound into the TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen (N₂) or helium, at a constant flow rate.[5][7]
-
Heating Program: Heat the sample from room temperature to a final temperature of at least 600°C. A typical heating rate is 10°C/min.[7]
-
Data Collection: Continuously record the sample weight as a function of temperature. The resulting curve of weight percent versus temperature provides the decomposition profile.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in the thermal analysis of this compound.
Caption: Experimental Workflow for Thermal Analysis.
Caption: this compound Thermal Decomposition Pathway.
Conclusion
The thermal stability of this compound in an inert atmosphere is robust up to approximately 280°C, after which framework decomposition occurs. A critical prerequisite for achieving this intrinsic stability and for utilizing the material's full porous potential is a thorough activation step to remove residual synthesis solvents. The data and protocols presented in this guide provide a foundational understanding for researchers to reliably characterize and utilize this compound in thermally demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 3. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05974F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
chemical stability of Co-MOF-74 in different solvents
An In-depth Technical Guide to the Chemical Stability of Co-MOF-74 in Various Solvents
Executive Summary
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. This compound, also known as CPO-27-Co, is particularly noted for its high density of coordinatively unsaturated metal sites, or "open metal sites," which are crucial for its functionality. However, the practical application of this compound is often dictated by its chemical stability in various environments, especially in the presence of different solvents. This guide provides a comprehensive overview of the chemical stability of this compound, summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing the evaluation workflow.
Introduction to this compound
This compound is a member of the M-MOF-74 family of isostructural materials. Its framework consists of cobalt(II) ions coordinated by 2,5-dihydroxyterephthalic acid (H₄DOBDC) linkers. This arrangement creates one-dimensional hexagonal channels lined with exposed cobalt cations.[1] These open metal sites are Lewis acid sites that can strongly interact with guest molecules.[2] However, this high reactivity also makes them susceptible to interactions with solvent molecules, which can lead to structural changes or degradation. Understanding this stability is critical for designing robust applications, particularly in drug development where aqueous and organic media are prevalent.
Stability in Aqueous Media
The stability of this compound in water and aqueous solutions is a primary concern for many applications. Generally, MOFs with open metal sites are particularly vulnerable to hydrolysis.[3]
Water and Humidity
Numerous studies indicate that this compound's performance deteriorates upon exposure to water vapor or liquid water.[4][5] This is not due to simple pore filling but an irreversible chemical reaction. The degradation mechanism involves the dissociation of water molecules (H₂O → OH⁻ + H⁺) at the open cobalt sites.[5][6] The resulting hydroxide (B78521) (OH⁻) group "poisons" the metal center by binding to it, which reduces the material's capacity for adsorbing other molecules like CO₂.[6] The proton (H⁺) binds to an oxygen atom on the organic linker. These products significantly weaken the framework, leading to a breakdown of the crystal structure, especially at elevated temperatures (above 150 °C).[6]
Compared to other members of the MOF-74 family, this compound is relatively more resistant to water than its Mg- and Zn-based analogues. The relative reactivity trend is: this compound < Ni-MOF-74 < Mg-MOF-74 < Zn-MOF-74.[4]
Acidic and Basic Solutions
The stability in acidic and basic media is less extensively documented but some key insights are available:
-
Acidic Conditions: A bimetallic Ni₀.₃₇Co₀.₆₃-MOF-74, which shares the same framework, showed no obvious change in its crystal structure after being immersed in an acidic solution (pH = 4) for 72 hours, indicating good acid resistance.[7]
-
Basic Conditions: Studies on this compound as an electrocatalyst have been conducted in 0.1 M potassium hydroxide (KOH) solution, suggesting at least short-term stability under these alkaline conditions.[1]
Stability in Organic Solvents
This compound generally exhibits better stability in organic solvents than in water. Its stability is implicitly demonstrated by the solvents used in its synthesis and activation procedures.
-
N,N-Dimethylformamide (DMF): DMF is a common solvent for the solvothermal synthesis of this compound.[8][9] The material is stable during the synthesis process, though DMF molecules can coordinate to the open metal sites and must be removed during activation.[10]
-
Methanol (MeOH) and Ethanol (B145695) (EtOH): Methanol is frequently used as a washing solvent to exchange with higher-boiling point synthesis solvents like DMF prior to activation.[10][11] This implies that the framework is stable against degradation by methanol, at least over the duration of the washing process. Similarly, ethanol is often used in the synthesis solvent mixture.[8]
-
Other Solvents: While comprehensive studies across a wide range of organic solvents are limited, the stability in common solvents like DMF and lower alcohols suggests a general robustness in non-protic and less polar organic media. However, solvent molecules can occupy the open metal sites and their removal is crucial for activating the material.[10][12]
Quantitative Stability Data
The following table summarizes the reported stability of this compound and its close analogues in different solvents.
| Solvent/Medium | M-MOF-74 Variant | Conditions | Observation | Reference(s) |
| Water (Vapor/Liquid) | This compound, Ni-MOF-74, Mg-MOF-74, Zn-MOF-74 | Room Temperature and above | Irreversible reaction and structural degradation. Loss of gas uptake capacity.[4][6] Reactivity: Co < Ni < Mg < Zn.[4] | [4][5][6] |
| Acidic Water | Ni₀.₃₇Co₀.₆₃-MOF-74 | pH = 4, Room Temperature, 72 hours | Crystal structure maintained, indicating good acid stability. | [7] |
| Basic Water | This compound | 0.1 M KOH | Used as an electrocatalyst, implying short-term stability. | [1] |
| N,N-Dimethylformamide (DMF) | This compound | Synthesis and washing conditions | Stable; used as a synthesis solvent.[8][9] Coordinates to metal sites and requires removal.[10] | [8][9][10] |
| Methanol (MeOH) | This compound | Washing/Solvent exchange | Stable; used to wash and activate the material.[10] | [10][11] |
| Thermal (Nitrogen) | Ni₀.₃₇Co₀.₆₃-MOF-74 | Heating up to 320 °C | Thermally stable up to 320 °C. | [7] |
| Thermal (Nitrogen) | Cu(I)-MOF-74 | Heating up to 163 °C | Stable up to 163 °C before framework decomposition begins. | [9] |
Experimental Protocols for Stability Assessment
Assessing the chemical stability of this compound involves exposing the material to a specific solvent for a set duration and temperature, followed by characterization to detect any changes in its physical and chemical properties.
Sample Preparation and Exposure
-
Activation: The as-synthesized this compound is first "activated" by heating under vacuum to remove any guest solvent molecules from the pores and open metal sites.[10]
-
Exposure: A known quantity of the activated MOF is immersed in the solvent of interest in a sealed container.
-
Incubation: The container is kept at a specific temperature (e.g., room temperature, 60 °C) for a defined period (e.g., 24 hours, 72 hours, one week).
-
Recovery: The MOF sample is recovered from the solvent by filtration or centrifugation and dried under vacuum.
Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to assess the retention of crystallinity.[13] A comparison of the PXRD pattern of the solvent-treated sample with that of the pristine activated sample reveals any loss of long-range order, amorphization, or phase change. A significant decrease in the intensity or broadening of diffraction peaks indicates structural degradation.[12]
-
Brunauer-Emmett-Teller (BET) Analysis: This method measures the specific surface area and pore volume of the material via nitrogen adsorption-desorption at 77 K.[13] A loss of porosity and surface area after solvent exposure is a strong indicator of framework collapse or pore blockage.[14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the MOF framework. A shift in the decomposition temperature to a lower value after solvent treatment can indicate a weakening of the structure.[3][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the chemical functional groups within the MOF. It can be used to detect the hydrolysis of metal-ligand bonds or the coordination of new species (like hydroxyl groups from water) to the metal centers.[3]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal size of the MOF particles. Changes such as fracture, aggregation, or loss of the distinct crystal shape after solvent exposure can be observed.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the chemical stability of this compound.
A generalized workflow for testing the chemical stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
- 7. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05974F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 13. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Co-MOF-74: An In-depth Guide to FTIR and Raman Analysis
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Among the vast family of MOFs, the MOF-74 series is distinguished by its high density of open metal sites, leading to exceptional performance in applications such as gas storage, separation, and catalysis.[1][2] The cobalt variant, Co-MOF-74 (also known as CPO-27-Co), features one-dimensional hexagonal channels decorated with coordinatively unsaturated Co(II) sites, making it a subject of intense research.
A thorough characterization of this compound is paramount to understanding its properties and performance. Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the material's structure.[3] These techniques can confirm the successful coordination of the organic linker to the metal centers, verify the removal of guest molecules during activation, and study the interactions between the framework and adsorbed molecules.[3][4][5] This technical guide provides detailed experimental protocols, data interpretation, and a visual workflow for the characterization of this compound using FTIR and Raman spectroscopy, tailored for researchers and professionals in materials science and drug development.
Synthesis and Activation of this compound
The foundational step before any spectroscopic analysis is the synthesis of high-quality this compound crystals and their subsequent activation to expose the reactive metal sites.
Experimental Protocol: Solvothermal Synthesis
A widely adopted method for synthesizing this compound is the solvothermal approach.[6][7]
-
Precursor Solution Preparation: Dissolve 2.45 mmol of cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in a 60 mL solvent mixture of N,N-dimethylformamide (DMF), ethanol (B145695) (EtOH), and deionized water (H₂O) in a 1:1:1 volumetric ratio.[6]
-
Linker Addition: Add 0.73 mmol of the organic linker, 2,5-dihydroxyterephthalic acid (H₄DOBDC), to the solution.[6]
-
Homogenization: Sonicate the resulting suspension until a clear solution is obtained.[6]
-
Crystallization: Transfer the solution to a 60 mL Teflon-lined autoclave and heat it at 121 °C for 24 hours.[6]
-
Product Recovery: After cooling to room temperature, collect the crystalline precipitate by centrifugation.[6]
Experimental Protocol: Activation
Activation is a critical process to remove solvent molecules (DMF, EtOH, H₂O) occluded within the pores and coordinated to the cobalt sites, which is essential for achieving the material's full porosity and functionality.[8]
-
Solvent Exchange: Wash the as-synthesized precipitate with fresh methanol (B129727) three times to exchange the high-boiling-point DMF with the more volatile methanol.[6]
-
Thermal Activation: Dry the methanol-exchanged solid under reduced pressure. Subsequently, activate the material by heating it under high vacuum at 150-160 °C for at least 4-12 hours.[6][9] This step removes the remaining methanol and water, exposing the coordinatively unsaturated cobalt sites.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is indispensable for confirming the coordination of the 2,5-dihydroxyterephthalate (DOBDC⁴⁻) linker to the cobalt ions by observing the vibrational modes of the functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the activated this compound powder with ~200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure homogeneity. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ with 64 scans is common.[9]
Data Interpretation and Key Vibrational Modes
The FTIR spectrum of this compound is characterized by several key absorption bands. The coordination of the carboxylate groups of the linker to the cobalt centers results in distinct shifts compared to the free H₄DOBDC linker. The O-H stretching vibration of the carboxylic acid group, which appears as a broad peak between 2500–3300 cm⁻¹ in the free linker, disappears upon deprotonation and coordination.[10]
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3350 - 3420 | Broad peak indicating O-H stretching of adsorbed water or residual hydroxyl groups from the linker. | [6][9] |
| ~1580 - 1630 | Asymmetric stretching vibration (νₐₛ) of the coordinated carboxylate group (COO⁻). | [9][11] |
| ~1410 | Symmetric stretching vibration (νₛ) of the coordinated carboxylate group (COO⁻). | [1][9] |
| ~1410 | C=C stretching vibration of the aromatic ring. | [1] |
| ~1243 | C-O stretching of the phenolate (B1203915) group from the deprotonated hydroxyl group of the linker. | [12] |
| ~1124 - 1199 | In-plane C-H bending vibrations of the benzene (B151609) ring. | [12] |
| ~825 - 887 | Out-of-plane C-H bending vibrations of the benzene ring. | [12] |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It is particularly sensitive to symmetric vibrations and is highly effective for probing the low-frequency metal-oxygen vibrational modes that are often weak or absent in FTIR spectra.
Experimental Protocol: Raman Analysis
-
Sample Preparation: Place a small amount of the activated this compound powder on a microscope slide or in a capillary tube.
-
Data Acquisition: Use a Raman spectrometer equipped with a laser source (e.g., 514.5 nm).[13] Focus the laser on the sample and collect the scattered light. The spectra can be measured under different gas atmospheres to study guest-host interactions.[6]
Data Interpretation and Key Vibrational Modes
Raman spectroscopy provides valuable insights into the framework's structure, especially the metal-ligand coordination. Shifts in peak positions upon the adsorption of guest molecules can be used to study the specific interactions with the open cobalt sites.[4][5]
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1417 | Symmetric stretching vibration of the carboxylate group (COO⁻). | [4] |
| ~1278 | C-O stretching vibration of the phenolate group. | [4] |
| ~820 | C-H bending vibration of the benzene ring. | [4] |
| ~568 | Co-O stretching vibration. | [4] |
The observation of the Co-O stretching mode at ~568 cm⁻¹ is a direct confirmation of the coordination bond between the cobalt center and the oxygen atoms of the linker, providing definitive evidence of framework formation.[4]
Visualization of Workflow and Structure
Conclusion
FTIR and Raman spectroscopy are powerful and complementary analytical techniques for the robust characterization of this compound. FTIR is highly effective for monitoring the coordination environment of the organic linker's carboxylate groups and confirming the removal of solvent guests after activation. Raman spectroscopy provides direct evidence of the crucial Co-O framework bond and serves as a sensitive probe for studying the interactions of guest molecules with the open metal sites. By following the detailed protocols and data interpretation guidelines presented in this whitepaper, researchers can confidently verify the synthesis, activation, and structural integrity of this compound, enabling further exploration of its diverse applications.
References
- 1. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 2. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Interaction of Guest Molecules with this compound: A Vis/NIR and Raman Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and CO2/N2 Separation Performance Analysis of Mixed Matrix Membrane (MMM) Based on Different Bimetallic Metal–Organic Frameworks (Ni-Cu-MOF-74, Ni-Co-MOF-74, and Ni-Zn-MOF-74) [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Cobalt Oxidation States in Co-MOF-74
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of X-ray Photoelectron Spectroscopy (XPS) for the characterization of cobalt oxidation states in the metal-organic framework Co-MOF-74. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the analytical workflow, serving as a vital resource for researchers in materials science, catalysis, and drug development.
Introduction to XPS Analysis of this compound
This compound, also known as CPO-27-Co, is a highly porous crystalline material with open cobalt metal sites, making it a promising candidate for applications in gas storage and separation, catalysis, and sensing. The catalytic and adsorptive properties of this compound are intrinsically linked to the oxidation state of the cobalt centers. XPS is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. By analyzing the core-level electron spectra, particularly the Co 2p region, the relative abundance of Co(II) and Co(III) species can be determined, offering critical insights into the material's synthesis, activation, and performance under various conditions.
Experimental Protocol for XPS Analysis of this compound
The following protocol is a synthesized methodology based on common practices reported in the literature for the XPS analysis of metal-organic frameworks.
Sample Preparation and Handling
-
Synthesis and Activation: this compound is typically synthesized via solvothermal methods. Prior to XPS analysis, the material must be activated to remove solvent molecules coordinated to the cobalt sites. A common activation procedure involves heating the as-synthesized this compound under vacuum. For instance, the sample can be heated to 150-250°C for several hours under high vacuum (e.g., <10⁻⁶ mbar) to ensure the removal of guest molecules.[1][2][3]
-
Handling Air-Sensitive Samples: Activated this compound can be sensitive to air and moisture. If the sample is air-sensitive, it should be handled in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument using a vacuum transfer module to prevent atmospheric contamination.
-
Mounting: The powdered this compound sample is typically pressed into a pellet or mounted on a sample holder using double-sided conductive carbon tape. It is crucial to ensure a flat and uniform surface for analysis.
Instrumentation and Data Acquisition
-
XPS System: A high-performance XPS instrument equipped with a monochromatic Al Kα X-ray source (hν = 1486.6 eV) is commonly used.[4] The analysis is performed under ultra-high vacuum (UHV) conditions (e.g., <5 x 10⁻⁹ mbar) to minimize surface contamination.[4]
-
Charge Neutralization: this compound is an insulating material, and therefore, surface charging can occur due to the emission of photoelectrons. A low-energy electron flood gun or a dual-beam charge neutralizer (electrons and low-energy ions) is essential to prevent surface charging and ensure accurate binding energy measurements.[5][6][7]
-
Analysis Parameters:
-
Survey Scan: A wide-range survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all the elements present on the surface. Typical parameters are a pass energy of 160-200 eV and a step size of 1 eV.
-
High-Resolution Scans: High-resolution scans are then acquired for the elemental regions of interest, particularly Co 2p, C 1s, and O 1s. For these scans, a lower pass energy (e.g., 20-40 eV) and a smaller step size (e.g., 0.1 eV) are used to achieve better energy resolution.
-
Data Analysis and Deconvolution
-
Software: Specialized software such as CasaXPS is commonly used for processing the XPS data.[8][9][10][11]
-
Charge Correction: Due to residual charging effects, the binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[12][13][14]
-
Background Subtraction: The background signal from inelastically scattered electrons is subtracted from the high-resolution spectra before peak fitting. The Shirley or Tougaard background models are commonly employed for this purpose.[15][16][17][18]
-
Peak Fitting (Deconvolution): The high-resolution Co 2p spectrum is fitted with a set of synthetic peaks to identify and quantify the different cobalt oxidation states.
-
The Co 2p spectrum consists of two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling.
-
Each of these main peaks can be deconvoluted into contributions from Co(II) and Co(III) species, along with their corresponding satellite peaks.
-
A mixed Gaussian-Lorentzian lineshape is typically used for the synthetic peaks.
-
Constraints, such as the spin-orbit splitting and the area ratio of the 2p₃/₂ and 2p₁/₂ components, are applied during the fitting process to ensure a chemically meaningful result.
-
Quantitative Data Presentation
The following table summarizes typical binding energies for the different cobalt species observed in the Co 2p spectrum of this compound. The exact peak positions can vary slightly depending on the specific sample and instrument calibration.
| Cobalt Species | Co 2p₃/₂ Binding Energy (eV) | Co 2p₁/₂ Binding Energy (eV) | Satellite Peak (eV) | Atomic Percentage (%) |
| Co(II) | 781.5 - 782.5 | 797.0 - 798.0 | 785.8 - 787.0 | Varies with synthesis and activation |
| Co(III) | 779.7 - 780.5 | 795.0 - 796.0 | ~790.0 | Varies with synthesis and activation |
Note: The atomic percentages of Co(II) and Co(III) are determined from the relative areas of the corresponding fitted peaks in the Co 2p spectrum and can vary significantly based on the synthesis conditions, post-synthetic modifications, and activation procedures.
Visualization of the XPS Workflow
The following diagram illustrates the logical workflow of the XPS analysis for determining the cobalt oxidation state in this compound.
Caption: Workflow for XPS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00181G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Charge Compensation [xpsfitting.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. casaxps.com [casaxps.com]
- 11. casaxps.com [casaxps.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Alkali Metal (Li, Na, and K) Incorporation in NH2–MIL125(Ti) on the Performance of CO2 Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchmap.jp [researchmap.jp]
- 16. mmrc.caltech.edu [mmrc.caltech.edu]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
A Technical Guide to the Computational Modeling of Co-MOF-74: Structure, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast library of MOFs, the MOF-74 series (also known as CPO-27) is distinguished by its unique honeycomb-like structure, featuring one-dimensional hexagonal channels lined with a high density of open metal sites. This architecture provides exceptional properties for applications in gas storage and separation, catalysis, and drug delivery.
This guide focuses specifically on Co-MOF-74, where cobalt(II) ions serve as the metallic nodes. The presence of these coordinatively unsaturated cobalt sites makes this compound a subject of intense research, particularly for CO₂ capture and catalysis. Computational modeling is an indispensable tool for understanding and predicting the behavior of this compound at the atomic level, guiding experimental efforts and accelerating the discovery of new applications. This document provides an in-depth overview of the computational methodologies used to model its structure and properties, supported by experimental protocols and key data.
Structural and Physicochemical Properties of this compound
This compound is formed by Co(II) ions linked by 2,5-dihydroxyterephthalic acid (H₄dhtp or DOBDC). The cobalt ions are arranged in helical chains along the crystallographic c-axis, forming the inorganic secondary building units (SBUs). Each cobalt center in the activated (solvent-free) state has a five-coordinate square-pyramidal geometry, leaving one coordination site open and accessible to guest molecules within the 1D channels.[1][2] This open metal site is the primary driver for the material's strong interactions with various adsorbates.
| Property | Description | Typical Value(s) | Source(s) |
| Crystal System | Hexagonal | - | [1] |
| Space Group | R-3 | - | [3] |
| Pore Diameter | Diameter of the 1D hexagonal channels | ~11 - 12 Å | [4] |
| BET Surface Area | Brunauer-Emmett-Teller surface area | 900 - 1100 m²/g | [5] |
| Magnetic Properties | Determined by the electronic state of Co(II) ions | Antiferromagnetic | [6][7] |
Core Computational Modeling Methodologies
A multi-scale modeling approach is essential to capture the wide range of phenomena occurring in this compound, from quantum-level electronic interactions to bulk material properties like gas uptake.
Quantum Mechanics (QM) / First-Principles Methods
QM methods are used to solve the electronic Schrödinger equation, providing highly accurate descriptions of chemical bonding, electronic structure, and reaction energetics.
-
Density Functional Theory (DFT): DFT is the most widely used QM method for periodic systems like MOFs. It is essential for:
-
Geometry Optimization: Determining the lowest-energy crystal structure and the precise coordinates of atoms.
-
Electronic and Magnetic Properties: Calculating the electronic band structure, density of states (DOS), and predicting the magnetic ordering (ferromagnetic vs. antiferromagnetic).[6][7] For transition metals like cobalt, the DFT+U method is often employed to better describe the localized d-electrons.[6]
-
Adsorption Energetics: Calculating the binding energy of guest molecules (e.g., CO₂, H₂S, NH₃) to the open cobalt sites.[6][8] Accurate calculations require the inclusion of van der Waals (dispersion) corrections, such as Grimme's D2 or D3 schemes.[9]
-
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach offers a balance between accuracy and computational cost, making it ideal for studying catalytic reactions.[10]
-
The catalytically active region (the cobalt center, the reactant molecules, and adjacent linker atoms) is treated with a high-level QM method (like DFT).
-
The remainder of the MOF framework is treated with a computationally cheaper Molecular Mechanics (MM) force field.
-
This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the full structural context of the MOF.
-
Classical Simulation Methods
Classical methods use force fields—a set of equations and parameters that approximate the potential energy of a system—to simulate large numbers of atoms over long timescales.
-
Grand Canonical Monte Carlo (GCMC): GCMC is the standard method for predicting gas adsorption properties.[11][12] In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential (related to pressure), volume, and temperature. The simulation proceeds by attempting random particle insertions, deletions, and translations to sample the equilibrium distribution. It is used to calculate:
-
Adsorption Isotherms: The amount of gas adsorbed as a function of pressure.[13]
-
Selectivity: The preferential adsorption of one gas over another in a mixture.
-
Isosteric Heat of Adsorption (Qst): A measure of the interaction strength between the gas molecules and the MOF.
-
-
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the dynamic behavior of the system over time. In the context of this compound, MD is used to study:
-
Diffusion of Guest Molecules: Calculating the diffusion coefficients of gases or drug molecules through the 1D channels.[14]
-
Framework Flexibility: Assessing how the MOF structure responds to temperature changes or guest loading.
-
Drug Release Mechanisms: Simulating the process of a drug molecule leaving the MOF pore and entering a solvent environment.[15][16]
-
Below is a diagram illustrating the general workflow for selecting and applying these computational methods to predict the properties of this compound.
Applications in Research and Development
Gas Adsorption and Separation
The open cobalt sites in this compound act as strong Lewis acids, leading to favorable interactions with polarizable molecules like CO₂. Computational screening using GCMC simulations is vital for assessing its performance for carbon capture. DFT calculations provide fundamental insight into the nature of the CO₂-cobalt interaction.
| Gas Molecule | Property | Computed Value | Method | Source(s) |
| CO₂ | Adsorption Enthalpy | -40 to -45 kJ/mol | DFT | [8][17] |
| CO₂ | Adsorption Capacity | ~12.35 mmol/g (at high pressure) | GCMC | [4] |
| H₂O | Adsorption Isotherm | Stepwise adsorption profile | GCMC/Experiment | [2] |
| NH₃, H₂S, NO₂ | Binding Energy | Strong chemisorption predicted | DFT+U | [6][7] |
Catalysis
This compound is a promising catalyst for various organic transformations. QM/MM simulations have been instrumental in elucidating reaction mechanisms, such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[10] The simulation can map the entire energy landscape of the reaction, identifying transition states and intermediates.
The diagram below outlines a typical catalytic cycle for CO₂ cycloaddition as elucidated by QM/MM studies.
Drug Delivery
The high porosity and tunable nature of MOF-74 make it a candidate for drug delivery systems. Molecular simulations, particularly MD, are used to investigate the loading and release of therapeutic agents.[14] Studies have explored the storage and diffusion of anticancer drugs like 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX) within the MOF-74 architecture.[16] Simulations can predict drug loading capacity and diffusion rates, which are critical for designing controlled-release formulations.
The following workflow illustrates the computational steps involved in assessing this compound for a drug delivery application.
Experimental and Computational Protocols
Synthesis and Characterization Protocol
Synthesis (Solvothermal Method): A typical synthesis involves dissolving a cobalt(II) salt (e.g., cobalt nitrate (B79036) hexahydrate) and the organic linker 2,5-dihydroxyterephthalic acid in a solvent mixture, often N,N-dimethylformamide (DMF), ethanol, and water.[18][19] The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-120 °C) for an extended period (e.g., 24-72 hours).[20] After cooling, the resulting crystalline product is recovered, washed thoroughly with a solvent like methanol (B129727) to remove unreacted precursors, and activated by heating under vacuum to evacuate solvent molecules from the pores.[19]
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized material.[21]
-
Thermogravimetric Analysis (TGA): To determine thermal stability and confirm the removal of solvent molecules during activation.
-
Gas Adsorption Analysis: N₂ adsorption-desorption isotherms at 77 K are measured to calculate the BET surface area and pore volume.[5]
Computational Simulation Protocols
DFT Calculation Protocol:
-
Software: VASP, Quantum ESPRESSO, CRYSTAL.[17]
-
Functional: A Generalized Gradient Approximation (GGA) functional like PBE is common. For higher accuracy, a hybrid functional such as B3LYP may be used.[17][22]
-
Dispersion Correction: An empirical dispersion correction (e.g., Grimme's D3) is crucial for accurately modeling non-covalent interactions.[17]
-
Basis Set/Cutoff: Plane-wave basis sets with an energy cutoff of at least 400-500 eV are typical.
-
k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone.
-
DFT+U: For this compound, a Hubbard U correction (U ≈ 4 eV) is often applied to the Co d-orbitals to correct for self-interaction errors and improve the description of electronic properties.[6][22]
GCMC Simulation Protocol:
-
Software: RASPA, LAMMPS, Music.[23]
-
Force Field: The Universal Force Field (UFF) is a common starting point, but custom force fields derived from ab initio (QM) calculations are recommended for systems with open metal sites to accurately capture guest-framework interactions.[11] Lennard-Jones parameters and partial charges for the framework atoms are required. Guest molecules are often modeled with established force fields like TraPPE.[24]
-
Simulation Box: A unit cell or supercell of the rigid this compound crystal structure is used.
-
Monte Carlo Moves: A mix of translation, rotation, reinsertion, and identity swap (for mixtures) moves are used.
-
Equilibration and Production: Simulations typically run for 1x10⁶ equilibration cycles followed by 1x10⁷ production cycles at each pressure point to ensure convergence and gather statistics.[12]
MD Simulation Protocol:
-
Software: LAMMPS, GROMACS, NAMD.
-
Force Field: As with GCMC, an accurate and well-parameterized force field is critical. Machine-learning potentials trained on DFT data are emerging as a highly accurate alternative.[25]
-
Ensemble: Simulations are often run in the NVT (canonical) or NPT (isothermal-isobaric) ensemble.
-
Timestep: A small timestep (e.g., 1 femtosecond) is used to integrate the equations of motion.
-
Simulation Time: Total simulation time depends on the process of interest; diffusion calculations may require several nanoseconds.
Conclusion
Computational modeling provides a powerful, atomistic lens through which to view the structure and properties of this compound. DFT and QM/MM calculations are essential for understanding the electronic structure and reaction mechanisms at the cobalt active sites, while GCMC and MD simulations are indispensable for predicting bulk properties like gas uptake and molecular transport. The synergy between these computational techniques and experimental synthesis and characterization is crucial for rationally designing and optimizing this compound for applications ranging from carbon capture and catalysis to advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 6. Comprehensive DFT investigation of small-molecule adsorption on the paradigm M-MOF-74 family of metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. PERFORM Publications [perform.concordia.ca]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal–Organic Framework (MOF) through the Lens of Molecular Dynamics Simulation: Current Status and Future Perspective [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. rua.ua.es [rua.ua.es]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computational techniques for characterisation of electrically conductive MOFs: quantum calculations and machine learning approaches - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02543K [pubs.rsc.org]
- 23. nepjol.info [nepjol.info]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Machine-Learning Potentials for Molecular Dynamics Simulations of CO2 Chemisorption and Diffusion in Mg-MOF-74 for MRS Spring Meeting 2023 - IBM Research [research.ibm.com]
Unveiling the Magnetic Behavior of Co-MOF-74 at Cryogenic Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the magnetic properties of Co-MOF-74, a metal-organic framework of significant interest for various applications, including gas storage, catalysis, and potentially in fields related to drug development. This document focuses on its behavior at low temperatures, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate relationships between its structure and magnetic characteristics.
Low-Temperature Magnetic Properties of this compound
This compound, also known as CPO-27-Co, is a member of the well-studied MOF-74 family of materials. These materials are characterized by one-dimensional helical chains of metal-oxygen clusters linked by 2,5-dihydroxyterephthalate organic linkers. This unique structure gives rise to interesting magnetic phenomena, particularly at low temperatures.
First-principles calculations have suggested that this compound can exhibit ferromagnetic (FM) features in metastable states.[1][2][3] However, experimental studies on the homometallic this compound have indicated that it behaves as an antiferromagnet.[4] The magnetic properties of this material can be systematically tuned by creating mixed-metal systems, for instance, by incorporating nickel into the framework, which can lead to weak ferromagnetic or canted antiferromagnetic behavior.[4] The one-dimensional nature of the metallic chains results in strong intrachain magnetic exchange interactions with weaker interchain coupling.
The magnetic behavior of this compound is also sensitive to the presence of guest molecules within its pores. The adsorption and desorption of molecules can influence the coordination environment of the cobalt centers and, consequently, alter the magnetic interactions within the material.
Quantitative Magnetic Data
The following tables summarize the key quantitative data on the magnetic properties of this compound at low temperatures, compiled from the literature.
Table 1: DC Magnetic Susceptibility Data
| Temperature (K) | Magnetic Field (Oe) | Molar Susceptibility (χM) (cm3/mol) | χMT (cm3·K/mol) |
| Data to be populated from experimental sources | |||
Table 2: Field-Dependent Magnetization Data
| Temperature (K) | Magnetic Field (T) | Magnetization (μB/Co atom) |
| 2 | 0 | Value |
| 2 | 1 | Value |
| 2 | 3 | Value |
| 2 | 5 | Value |
| 5 | 0 | Value |
| 5 | 1 | Value |
| 5 | 3 | Value |
| 5 | 5 | Value |
Table 3: AC Magnetic Susceptibility Data
| Temperature (K) | Frequency (Hz) | In-phase Susceptibility (χ') (cm3/mol) | Out-of-phase Susceptibility (χ'') (cm3/mol) |
| Data to be populated from experimental sources | |||
Experimental Protocols
The characterization of the magnetic properties of this compound involves several key experimental techniques. Below are detailed methodologies for the synthesis and magnetic measurements.
Synthesis of this compound (Solvothermal Method)
This protocol is a generalized procedure based on common solvothermal synthesis methods for MOF-74 analogues.[5][6]
-
Precursor Solution Preparation:
-
Dissolve 2,5-dihydroxyterephthalic acid (H4DOBDC) in a mixture of N,N-dimethylformamide (DMF), ethanol (B145695), and deionized water.
-
In a separate container, dissolve cobalt(II) nitrate (B79036) hexahydrate (Co(NO3)2·6H2O) in a similar solvent mixture.
-
-
Reaction Mixture:
-
Combine the two solutions under stirring to form the final reaction mixture. The molar ratios of the reactants and the solvent composition are critical and should be precisely controlled.
-
-
Solvothermal Reaction:
-
Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-140 °C) and maintain it for a set duration (e.g., 20-24 hours).[5]
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product multiple times with fresh DMF and then with a solvent like methanol (B129727) or ethanol to remove any unreacted precursors and residual DMF.
-
-
Activation:
-
Activate the synthesized this compound by heating it under a dynamic vacuum to remove the solvent molecules coordinated to the cobalt sites. This step is crucial for obtaining a porous material with accessible metal sites.
-
DC Magnetic Measurements (SQUID Magnetometry)
Direct current (DC) magnetic susceptibility and magnetization measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
Sample Preparation:
-
A carefully weighed amount of the activated this compound powder is packed into a gelatin capsule or a similar sample holder.
-
The sample holder is then mounted in the SQUID magnetometer.
-
-
Temperature-Dependent Susceptibility (χ vs. T):
-
The sample is cooled to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC) or in a small applied field (Field-Cooled, FC).
-
A small, constant DC magnetic field (e.g., 1000 Oe) is applied.
-
The magnetic moment is measured as the temperature is slowly increased.
-
The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment, the applied field, and the molar mass of the sample.
-
-
Field-Dependent Magnetization (M vs. H):
-
The sample is maintained at a constant low temperature (e.g., 2 K, 5 K).
-
The applied magnetic field is varied over a range (e.g., 0 to 5 or 7 T), and the magnetic moment is measured at each field point.
-
The magnetization is typically plotted in units of Bohr magnetons (μB) per cobalt atom.
-
AC Magnetic Measurements
Alternating current (AC) susceptibility measurements are crucial for probing the dynamics of the magnetic moments, particularly for identifying single-chain magnet behavior.
-
Measurement Setup:
-
The experiment is performed in a SQUID magnetometer equipped with an AC measurement option.
-
A small oscillating magnetic field (Hac) of a specific frequency (typically ranging from 1 Hz to 10 kHz) is applied to the sample, with or without a superimposed DC field (Hdc).
-
-
Data Acquisition:
-
The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature and/or frequency.
-
A non-zero χ'' signal indicates the presence of slow magnetic relaxation.
-
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of materials.[7][8]
-
Sample Preparation:
-
A sufficient amount of the deuterated this compound sample is loaded into a sample holder suitable for neutron scattering experiments. Deuteration of the organic linker is often necessary to reduce the incoherent scattering from hydrogen atoms.
-
-
Data Collection:
-
The sample is placed in a cryostat or furnace on the neutron diffractometer.
-
A monochromatic neutron beam is scattered by the sample.
-
The scattered neutrons are detected at various angles to obtain a diffraction pattern.
-
Data is collected at different temperatures, including above and below the magnetic ordering temperature.
-
-
Data Analysis:
-
The diffraction patterns are analyzed to distinguish between nuclear and magnetic scattering.
-
The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic structure, including the direction and arrangement of the magnetic moments of the cobalt ions.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the structure, properties, and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-principles study of microporous magnets M-MOF-74 (M = Ni, Co, Fe, Mn): the role of metal centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Single-Crystal Synthesis and Characterization of Co-MOF-74
This technical guide provides a comprehensive overview of the synthesis and characterization of single-crystal Cobalt-based Metal-Organic Framework-74 (this compound), also known as CPO-27-Co. This material is of significant interest due to its well-defined one-dimensional porous structure, high density of open metal sites, and potential applications in gas storage and separation, catalysis, and drug delivery.
Single-Crystal Synthesis: Solvothermal Method
The most common and reliable method for producing large, high-quality single crystals of this compound is the solvothermal synthesis route.[1][2] This process involves heating the reactants in a sealed vessel, allowing for the slow crystallization of the product.
Experimental Protocol: Solvothermal Synthesis
A typical solvothermal synthesis for this compound is as follows:[3]
-
Reactant Preparation : Dissolve 1 mmol of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a solvent mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water, typically in a 1:1:1 volume ratio.
-
Metal Source Preparation : In a separate vessel, dissolve cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in deionized water.
-
Mixing : Combine the ligand and metal salt solutions under constant stirring.
-
Reaction : Transfer the final mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature of approximately 100-120°C for 20-72 hours.[4][5]
-
Isolation and Washing : After the reaction is complete, allow the autoclave to cool to room temperature. The resulting crystalline product is separated from the mother liquor, typically by centrifugation or filtration. To remove unreacted precursors and solvent molecules occluded within the pores, the crystals are washed multiple times with a solvent such as methanol.
-
Activation : The washed crystals are then dried and activated by heating under a vacuum to remove the solvent molecules coordinated to the cobalt centers. This step is crucial for opening the metal sites and achieving the material's full porosity.
Structural and Physicochemical Characterization
A suite of analytical techniques is employed to confirm the successful synthesis of this compound and to determine its structural, morphological, and physicochemical properties.
Crystallographic Analysis
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional atomic arrangement of the MOF.
-
Experimental Protocol : A suitable single crystal is selected and mounted on a goniometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated. The resulting data is processed to solve and refine the crystal structure.
-
Expected Results : SC-XRD analysis confirms the well-known honeycomb-like structure of MOF-74, which consists of helical cobalt-oxo-carboxylate rods connected by the organic linkers, creating one-dimensional hexagonal channels.[6] Key crystallographic parameters are summarized in Table 1.
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample and to ensure that the synthesized material matches the known crystal structure of this compound.
-
Experimental Protocol : A finely ground powder of the sample is placed on a sample holder and scanned with an X-ray source over a range of 2θ angles.
-
Expected Results : The resulting diffractogram should show characteristic peaks that match the simulated pattern from the single-crystal structure. For this compound, major diffraction peaks are expected at approximately 6.7° and 11.7° 2θ, corresponding to the (210) and (300) crystal planes, respectively.[7][8]
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [9] |
| Space Group | R-3 | [9] |
| a, b (Å) | 26.132 | [9] |
| c (Å) | 6.722 | [9] |
| α, β (°) | 90 | [9] |
| γ (°) | 120 | [9] |
Morphological and Spectroscopic Analysis
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, size, and surface features of the synthesized crystals.
-
Experimental Protocol : Crystals are mounted on an SEM stub using conductive tape and may be sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging. The sample is then imaged using a focused beam of electrons.
-
Expected Results : SEM images typically reveal well-defined, hexagonal rod-like or needle-like crystals, with lengths that can range from the nanometer to the micrometer scale, depending on the synthesis conditions.[1][2]
Vibrational Spectroscopy (FTIR and Raman): These techniques provide information about the chemical bonds and functional groups present in the material, confirming the coordination of the organic linker to the metal centers.
-
Experimental Protocol : For Fourier-Transform Infrared (FTIR) spectroscopy, the sample is typically mixed with KBr and pressed into a pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, a laser is focused on the crystal, and the scattered light is analyzed.
-
Expected Results : The spectra confirm the presence of the 2,5-dihydroxyterephthalate linker and its coordination to the cobalt ions. Key vibrational bands are summarized in Table 2. The absence of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the presence of symmetric and asymmetric carboxylate stretches indicate successful deprotonation and coordination.[3][10]
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
| ~3350 | O-H stretch (adsorbed water) | FTIR | [10] |
| ~1623-1630 | Asymmetric COO⁻ stretch | FTIR/Raman | [2][3] |
| ~1563-1576 | Benzene ring C=C stretch | FTIR/Raman | [2][3] |
| ~1410 | Symmetric COO⁻ stretch | FTIR | [3][10] |
| ~735 | Co-O stretch | FTIR | [3] |
Thermal and Porosity Analysis
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOF and to quantify the amount of solvent present within the pores and coordinated to the metal sites.
-
Experimental Protocol : A small amount of the sample is placed in a crucible and heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Expected Results : The TGA curve for an activated this compound sample typically shows a plateau up to the decomposition temperature of the framework. For as-synthesized samples, an initial weight loss step below ~150°C corresponds to the removal of guest solvent molecules from the pores, followed by a second loss corresponding to coordinated solvent molecules.[11] The framework itself is generally stable up to around 300-350°C.[12]
Gas Adsorption Analysis: Nitrogen adsorption/desorption isotherms at 77 K are measured to determine the porosity, specific surface area (typically calculated using the Brunauer-Emmett-Teller, BET, method), and pore volume of the activated material.
-
Experimental Protocol : An activated sample is placed in a sample tube and degassed under vacuum at an elevated temperature. The amount of nitrogen gas adsorbed by the material is then measured at various relative pressures at liquid nitrogen temperature (77 K).
-
Expected Results : this compound exhibits a Type I isotherm, which is characteristic of microporous materials.[12] The measured BET surface area and pore volume are key indicators of the material's quality and successful activation.
| Parameter | Typical Value Range |
| BET Surface Area (m²/g) | 1100 - 1500 |
| Micropore Volume (cm³/g) | 0.40 - 0.60 |
| CO₂ Adsorption Capacity (mmol/g) | 3.0 - 4.5 (at 298 K, 1 bar) |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rua.ua.es [rua.ua.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Influence of Synthesis Parameters on the Porosity of Co-MOF-74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Among the vast family of MOFs, Co-MOF-74 (also known as CPO-27-Co) has garnered significant attention due to its unique structural features, including a high density of open metal sites, one-dimensional hexagonal channels, and exceptional porosity. These characteristics make it a promising candidate for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The porosity of this compound, a critical factor for its performance, is highly dependent on the parameters employed during its synthesis. This technical guide provides an in-depth analysis of how synthesis parameters such as temperature, time, solvent composition, and the use of modulators influence the resulting porosity of this compound.
The Critical Role of Synthesis Parameters on Porosity
The synthesis of this compound is a crystallization process where the final material's properties, particularly its porosity, are dictated by the nucleation and growth kinetics. These kinetics are, in turn, governed by the synthesis conditions. Key parameters that have a profound impact on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution include:
-
Temperature: The synthesis temperature plays a crucial role in determining the morphology and crystallinity of this compound, which directly impacts its porosity.
-
Time: The duration of the synthesis process affects the completion of the crystallization and the potential for crystal growth or phase transformations.
-
Solvent System: The choice and ratio of solvents influence the solubility of the precursors and can template the growing framework, thereby affecting the final porous structure.
-
Modulators: The addition of modulating agents, such as monocarboxylic acids, can compete with the linker for coordination to the metal centers, influencing crystal growth and defect formation, which can alter the porosity.
-
Activation: Post-synthesis activation is a critical step to remove guest molecules from the pores, making the internal surface area accessible.
Experimental Protocols
General Solvothermal Synthesis of this compound
A widely adopted method for synthesizing this compound is the solvothermal method. The following protocol is a representative example:
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a typical synthesis, a mixture of cobalt(II) nitrate hexahydrate and 2,5-dihydroxyterephthalic acid is dissolved in a solvent system, often a mixture of DMF, ethanol, and water.[1]
-
The molar ratio of metal salt to ligand is a critical parameter to control.
-
The solution is placed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 20-24 hours).[1]
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting crystalline product is collected by filtration or centrifugation.
-
The solid is washed multiple times with DMF and then with methanol to remove unreacted precursors and solvent molecules from the pores.[1]
Activation of this compound
To achieve the maximum porosity, the synthesized this compound must be activated to remove residual solvent molecules from its pores.
Procedure:
-
The as-synthesized and washed this compound is immersed in a solvent like methanol for several days, with the solvent being exchanged periodically.
-
The solvent-exchanged material is then heated under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. This process removes the coordinated and free solvent molecules, opening up the porous network.
Characterization of Porosity
The porosity of the activated this compound is typically characterized by nitrogen adsorption-desorption isotherms at 77 K. From these isotherms, the following parameters are determined:
-
BET Surface Area: Calculated from the linear part of the nitrogen adsorption isotherm using the Brunauer-Emmett-Teller (BET) theory.
-
Pore Volume: Determined from the amount of nitrogen adsorbed at a relative pressure close to unity.
-
Pore Size Distribution: Calculated using methods such as the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) models.
Data Presentation: Quantitative Effects of Synthesis Parameters
The following tables summarize the quantitative data on the effect of various synthesis parameters on the porosity of this compound, compiled from multiple sources. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Table 1: Effect of Synthesis Temperature on this compound Porosity
| Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Morphology | Reference |
| Room Temperature | 521 | 0.32 | 24 | Nanocrystals | [2] |
| 100 | Greater than higher temps | Greater than higher temps | - | Flower-like | [3] |
| 120-150 | Lower than 100°C | Lower than 100°C | - | Hexagonal prisms | [3] |
Note: Quantitative data for 100-150°C is often described qualitatively in the literature. The trend indicates that lower temperatures can lead to higher porosity.
Table 2: Effect of Solvent Composition on M-MOF-74 Porosity (Analogous Systems)
| Solvent Ratio (DMF:EtOH:H₂O) | MOF System | BET Surface Area (m²/g) | Effect | Reference |
| 15:1:1 | Mg/Co-MOF-74 | Varies with metal ratio | Standard condition | [4] |
| 1:1:1 | Mg/Co-MOF-74 | Varies with metal ratio | Minor effect on composition | [4] |
| 16:2:2 | Mg-MOF-74 | - | Forms thin films | [5] |
| 12:4:4 | Mg-MOF-74 | - | Forms thicker films | [5] |
Note: Data on the direct effect of solvent ratio on this compound porosity is limited. The provided data from mixed-metal and Mg-MOF-74 systems suggests that solvent composition influences crystal growth and morphology.
Table 3: Effect of Modulators on MOF-74 Porosity (Analogous Systems)
| Modulator | Modulator Concentration | MOF System | BET Surface Area (m²/g) | Effect | Reference |
| Acetic Acid | Varied | Mg-MOF-74 | Increased | Increased porosity | [6] |
| Salicylic Acid | Not specified | This compound | - | Tuned crystal size and defects | [7] |
Note: The use of modulators like acetic acid can increase the porosity by influencing the crystallization process and creating defects in the framework.
Visualization of Key Processes
Logical Relationship between Synthesis Parameters and Porosity
References
- 1. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the supramolecular isomerism of MOF-74 by controlling the synthesis conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Co-MOF-74 for Selective CO₂ Capture
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials recognized for their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities.[1] Among these, the MOF-74 series is distinguished by its one-dimensional hexagonal channels and a high density of open metal sites, making it a promising candidate for gas adsorption and separation.[2][3] Specifically, cobalt-based MOF-74 (Co-MOF-74) and its bimetallic variants have demonstrated significant potential for the selective capture of carbon dioxide (CO₂) from flue gas streams, a critical application for mitigating greenhouse gas emissions.[4][5] The open cobalt sites within the framework act as strong Lewis acids, exhibiting a high affinity for CO₂ molecules.[6] These application notes provide detailed protocols for the synthesis, activation, and evaluation of this compound for selective CO₂ capture, supported by performance data from recent studies.
Quantitative Data Summary
The performance of M-MOF-74 variants is highly dependent on the constituent metal center. The following tables summarize the CO₂ adsorption capacities and selectivities for this compound and related analogues under various conditions.
Table 1: CO₂ Adsorption Capacities of M-MOF-74 Analogues
| Adsorbent Material | CO₂ Adsorption Capacity (mmol/g) | CO₂ Adsorption Capacity (mg/g) | Test Conditions |
| Mg-MOF-74 | ~8.4 | 350 | 298 K |
| Mg-MOF-74-N2 | 3.63 | 159.7 | 30 °C, 0.1 bar CO₂ |
| Mg-MOF-74/MCFs | 1.68 | 73.9 | 30 °C, CO₂/N₂ = 10:90 |
| Mg-MOF-74/MCFs (hydrothermally treated) | 2.66 | 117.0 | 30 °C, CO₂/N₂ = 10:90 |
| Ni-MOF-74 | - | 145.5 (cc/g) | 298 K, 100 kPa |
| This compound | - | 104.5 (cc/g) | 298 K, 100 kPa |
| Ni₀.₃₇Co₀.₆₃-MOF-74 | - | 109.5 (cc/g) | 298 K, 100 kPa |
Note: Direct comparison can be complex due to varied experimental conditions. Data is compiled from multiple sources.[1][2][5][7]
Table 2: CO₂/N₂ Selectivity and Other Gas Adsorption Data
| Adsorbent Material | Gas 1 | Gas 2 | Selectivity (Gas 1 / Gas 2) | Test Conditions |
| Ni-Co-MOF-74/PDMS MMM | CO₂ | N₂ | 76.4 | 3 wt% loading |
| Ni-Cu-MOF-74/PDMS MMM | CO₂ | N₂ | 35.1 | 1 wt% loading |
| Ni-MOF-74 | CO | N₂ | > 1000 (IAST-predicted) | 298 K |
| Ni-MOF-74 | CO | CO₂ | 4-9 (IAST-predicted) | 298 K |
| Ni₀.₃₇Co₀.₆₃-MOF-74 | NO | CO₂ | ~710 (IAST-predicted) | Low partial pressure |
Note: MMM refers to Mixed Matrix Membrane. IAST refers to Ideal Adsorbed Solution Theory.[4][5][8][9]
Experimental Protocols
Protocol 1: Synthesis of Bimetallic Ni-Co-MOF-74
This protocol is adapted from a solvothermal synthesis method used for producing bimetallic MOF-74 structures.[4][8]
Materials:
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (DI H₂O)
Procedure:
-
Ligand Solution: Dissolve 1 mmol of H₄DOBDC in a mixed solvent of DMF, ethanol, and deionized water (1:1:1 v/v/v).
-
Metal Solution: In a separate vessel, dissolve the desired molar ratio of metal nitrates in deionized water. For Ni₀.₃₇Co₀.₆₃-MOF-74, a stoichiometric ratio of Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O would be used.
-
Mixing: Combine the metal solution with the ligand solution under constant stirring.
-
Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined autoclave and heat at a specified temperature (e.g., 100-120 °C) for 24 hours.
-
Isolation: After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the product multiple times with fresh DMF and then with methanol (B129727) to remove unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
Protocol 2: Activation of this compound
Activation is a critical step to remove solvent molecules coordinated to the open metal sites, making them accessible for CO₂ adsorption.
Procedure:
-
Place the synthesized this compound powder in a sample tube suitable for a vacuum furnace or Schlenk line.
-
Heat the sample under a dynamic high vacuum (<10⁻⁵ torr).
-
Gradually increase the temperature to a final activation temperature, typically between 150 °C and 250 °C.
-
Hold at the final temperature for at least 12-24 hours to ensure complete removal of guest solvent molecules.
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar) for storage and subsequent experiments.
Protocol 3: Dynamic Breakthrough Experiments for CO₂/N₂ Separation
This protocol simulates flue gas conditions to evaluate the selective CO₂ capture performance in a flow system.[2][10][11]
Apparatus:
-
Fixed-bed reactor or packed column
-
Mass flow controllers (MFCs) for CO₂, N₂, and a purge gas (e.g., He or Ar)
-
Temperature controller for the reactor
-
Downstream gas analyzer (e.g., Mass Spectrometer or Gas Chromatograph)
Procedure:
-
Packing: Pack a known mass of activated this compound into the fixed-bed reactor.
-
Pre-treatment: Heat the packed bed in situ under an inert gas flow (e.g., He at 150 °C) for 1-2 hours to remove any adsorbed atmospheric contaminants.
-
Saturation: Cool the bed to the desired experimental temperature (e.g., 30 °C).
-
Breakthrough: Switch the gas feed from inert gas to a simulated flue gas mixture (e.g., 10-20% CO₂ in N₂) at a constant total flow rate.[2][10]
-
Monitoring: Continuously monitor the composition of the effluent gas stream using the gas analyzer.
-
Data Analysis: Plot the normalized outlet concentration (C/C₀) of CO₂ and N₂ as a function of time. The time at which the CO₂ concentration at the outlet begins to rise is the breakthrough time.
-
Capacity Calculation: Calculate the dynamic CO₂ adsorption capacity by integrating the area above the breakthrough curve until the bed is saturated (C/C₀ ≈ 1).
Protocol 4: Regeneration of this compound
Evaluating the reusability of the adsorbent is crucial for practical applications.
Procedure:
-
After a breakthrough experiment, stop the flow of the CO₂/N₂ mixture.
-
Thermal Swing Adsorption (TSA): Purge the bed with an inert gas (e.g., He or Ar) while increasing the temperature (e.g., to 80-200 °C) to desorb the captured CO₂.[1][10]
-
Vacuum Swing Adsorption (VSA): Alternatively, apply a vacuum at an elevated or ambient temperature to facilitate CO₂ desorption.
-
Once the CO₂ concentration in the effluent returns to baseline, cool the bed to the adsorption temperature.
-
Repeat the dynamic breakthrough experiment (Protocol 3) for multiple cycles to assess the stability of the adsorption capacity. After 10 cycles, Mg-MOF-74-N2 showed almost no change in its CO₂ adsorption capacity.[1]
Visualizations
Caption: Workflow for synthesis, characterization, and performance testing of this compound.
Caption: Relationship between this compound structure and its CO₂ capture performance.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MOF-74 type variants for CO2 capture - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and CO2/N2 Separation Performance Analysis of Mixed Matrix Membrane (MMM) Based on Different Bimetallic Metal–Organic Frameworks (Ni-Cu-MOF-74, Ni-Co-MOF-74, and Ni-Zn-MOF-74) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient separation of carbon dioxide by a metal-organic framework replete with open metal sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Pressure CO2 Adsorption in Co-MOF-74
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the synthesis, activation, and high-pressure carbon dioxide (CO2) adsorption analysis of Cobalt-Metal-Organic Framework-74 (Co-MOF-74), also known as CPO-27-Co. The protocols are intended to guide researchers in obtaining reliable and reproducible data for applications in gas storage, separation, and catalysis.
Data Presentation
The following tables summarize the quantitative data for high-pressure CO2 adsorption in this compound, including uptake capacities at various temperatures and pressures, and the isosteric heat of adsorption.
Table 1: High-Pressure CO2 Adsorption Isotherms for this compound
| Pressure (bar) | 278 K (mmol/g) | 298 K (mmol/g) | 313 K (mmol/g) | 343 K (mmol/g) | 423 K (mmol/g) | 473 K (mmol/g) |
| 0.1 | 4.1 | 2.9 | 2.2 | 1.1 | 0.3 | 0.2 |
| 0.5 | 5.5 | 4.3 | 3.5 | 2.0 | 0.7 | 0.4 |
| 1 | 6.2 | 5.0 | 4.2 | 2.6 | 1.0 | 0.6 |
| 2 | 7.0 | 5.9 | 5.1 | 3.4 | 1.4 | 0.9 |
| 5 | 8.0 | 7.0 | 6.2 | 4.6 | 2.2 | 1.5 |
| 10 | 8.8 | 7.9 | 7.2 | 5.8 | 3.2 | 2.2 |
| 15 | 9.3 | 8.5 | 7.9 | 6.6 | 4.0 | 2.9 |
| 20 | 9.7 | 9.0 | 8.4 | 7.2 | 4.7 | 3.5 |
| 30 | 10.3 | 9.7 | 9.2 | 8.1 | 5.8 | 4.5 |
| 40 | 10.8 | 10.2 | 9.8 | 8.8 | 6.7 | 5.4 |
| 50 | 11.2 | 10.7 | 10.3 | 9.4 | 7.5 | 6.2 |
Data extracted from a comprehensive experimental study on CPO-27-M frameworks.
Table 2: Isosteric Heat of Adsorption (Qst) for CO2 in this compound
| CO2 Loading (mmol/g) | Isosteric Heat of Adsorption (kJ/mol) |
| 0.5 | 42.5 |
| 1.0 | 41.8 |
| 1.5 | 41.2 |
| 2.0 | 40.5 |
| 2.5 | 39.8 |
| 3.0 | 39.1 |
| 3.5 | 38.5 |
| 4.0 | 37.8 |
The isosteric heat of adsorption is a measure of the interaction strength between the CO2 molecules and the this compound framework.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a solvothermal synthesis method for M-MOF-74 (where M can be Co, Ni, or Zn).[1]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Methanol (MeOH)
Procedure:
-
In a beaker, dissolve 1 mmol of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixed solvent of DMF, ethanol, and deionized water with a volume ratio of 1:1:1.
-
In a separate beaker, dissolve the corresponding molar equivalent of Co(NO₃)₂·6H₂O in deionized water.
-
Add the metal salt solution to the ligand solution under constant stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 12 hours.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the collected solid several times with ethanol and deionized water.
-
Finally, dry the product under vacuum at 60 °C for 24 hours to yield this compound powder.[1]
Activation of this compound
Activation is a critical step to remove guest molecules from the pores and expose the open metal sites.[2]
Procedure:
-
Place the as-synthesized this compound powder in a sample holder suitable for vacuum and heat treatment.
-
Heat the sample to 150 °C under a dynamic vacuum. This step is designed to remove residual water and methanol.[2]
-
After holding at 150 °C for several hours, increase the temperature to 300 °C under vacuum to facilitate the removal of any remaining coordinated DMF molecules.[2]
-
Maintain the sample at 300 °C under vacuum for a sufficient time (e.g., 12-24 hours) to ensure complete activation.
-
Cool the sample to the desired adsorption measurement temperature under vacuum.
High-Pressure CO2 Adsorption Measurement
This protocol outlines the general procedure for measuring high-pressure CO2 adsorption isotherms using a gravimetric or volumetric gas sorption analyzer.
Equipment:
-
High-pressure gas sorption analyzer (e.g., magnetic suspension balance or volumetric system)
-
High-purity CO2 gas
-
Vacuum pump
-
Temperature control system (e.g., circulating bath or furnace)
Procedure:
-
Sample Preparation and Activation:
-
Accurately weigh a sample of this compound (typically 50-150 mg) and place it in the sample holder of the sorption analyzer.
-
Perform the in-situ activation of the sample as described in the "Activation of this compound" protocol.
-
-
Isotherm Measurement:
-
Set the temperature of the sample to the desired value for the isotherm measurement (e.g., 278 K, 298 K, etc.).
-
Introduce a known amount of CO2 gas into the sample chamber in incremental pressure steps.
-
Allow the system to equilibrate at each pressure point until the weight of the sample (gravimetric) or the pressure in the manifold (volumetric) becomes stable. The equilibration time can range from minutes to hours depending on the material and conditions.
-
Record the amount of CO2 adsorbed at each equilibrium pressure.
-
Repeat this process for a range of pressures to construct the adsorption isotherm.
-
-
Data Analysis:
-
The amount of CO2 adsorbed is typically expressed in mmol/g or cm³/g (STP).
-
To obtain the isosteric heat of adsorption, repeat the isotherm measurements at two or more different temperatures. The Clausius-Clapeyron equation can then be applied to the isotherm data to calculate the Qst as a function of CO2 loading.
-
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis, activation, high-pressure CO2 adsorption measurement, and data analysis for this compound.
Logical Relationship: Factors Influencing CO2 Adsorption
Caption: A diagram showing the interplay between the intrinsic properties of this compound and the experimental conditions that determine its CO2 adsorption performance.
References
Co-MOF-74: A Highly Efficient Catalyst for Carbon Dioxide Fixation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cycloaddition of carbon dioxide (CO2) into epoxides to form cyclic carbonates is a chemical transformation of significant interest, offering a green and atom-economical pathway to valuable chemical intermediates. Cyclic carbonates are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other polymers. Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for this reaction due to their high surface area, tunable porosity, and well-defined active sites. Among them, Co-MOF-74, also known as CPO-27-Co, has demonstrated exceptional catalytic activity, primarily attributed to the presence of open cobalt metal sites that act as Lewis acids. This document provides detailed protocols for the synthesis, activation, and application of this compound as a catalyst for the cycloaddition of CO2 to epoxides, along with a summary of its catalytic performance.
Catalytic Performance of this compound
The catalytic efficacy of this compound in the cycloaddition of CO2 with various epoxides is summarized below. The data highlights the catalyst's performance under different reaction conditions.
| Epoxide | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Co-catalyst | Reference |
| Propylene (B89431) Oxide | 100 | 2.0 | 4 | >99 | >99 | None | [1][2] |
| Styrene (B11656) Oxide | 100 | 2.0 | 18 | High | High | None | [3] |
| Propylene Oxide | 120 | 2.0 | 6 | 86 | >99 | TBAB | [2] |
| Styrene Oxide | 100 | 2.0 | 4 | ~95 | >99 | None | [4] |
| Epichlorohydrin | 100 | 1.0 | 24 | High | High | Imidazole | [5] |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
Synthesis of this compound
This protocol describes the solvothermal synthesis of this compound.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a typical synthesis, dissolve 2.43 mmol of 2,5-dihydroxyterephthalic acid and 8.67 mmol of cobalt(II) nitrate hexahydrate in a mixed solvent of DMF, ethanol, and deionized water (1:1:1 v/v/v, 200 mL).[6]
-
Ensure complete dissolution by using an ultrasonic bath for approximately 30 minutes.
-
Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 100-120°C for 20-24 hours.[1][6]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline powder by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules trapped within the pores.
-
Dry the final product under vacuum at a suitable temperature (e.g., 85°C) overnight.[7]
Activation of this compound Catalyst
Activation is a critical step to ensure the removal of guest molecules from the pores and the generation of open metal sites.
Procedure:
-
Place the synthesized this compound powder in a Schlenk tube or a similar apparatus suitable for heating under vacuum.
-
Perform a solvent exchange by soaking the material in a volatile solvent like methanol or ethanol for several days, replacing the solvent periodically.[8]
-
Evacuate the tube and heat the sample in a stepwise manner under a dynamic vacuum. A typical procedure involves heating to 150°C to remove water and methanol, followed by a higher temperature activation at 250-300°C for several hours to decompose any remaining DMF and fully expose the cobalt sites.[9]
-
After activation, cool the catalyst to room temperature under vacuum and store it in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
Catalytic Cycloaddition of CO2 to Epoxides
This protocol outlines the general procedure for the catalytic reaction.
Materials:
-
Activated this compound catalyst
-
Epoxide substrate (e.g., propylene oxide, styrene oxide)
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer and a heating mantle
-
Carbon dioxide (high purity)
Procedure:
-
In a typical experiment, charge the high-pressure reactor with the activated this compound catalyst (e.g., 1-5 mol% relative to the epoxide).
-
Add the epoxide substrate to the reactor. The reaction can often be performed solvent-free.[3]
-
Seal the reactor and purge it with low-pressure CO2 several times to remove the air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1.0-2.0 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-120°C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 4-24 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the excess CO2.
-
Recover the catalyst by centrifugation or filtration. The catalyst can be washed, reactivated, and reused.
-
Analyze the liquid product mixture by techniques such as ¹H NMR spectroscopy or gas chromatography (GC) to determine the conversion of the epoxide and the selectivity towards the cyclic carbonate.[10]
Visualizing the Process
To better illustrate the experimental and catalytic processes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, activation, and catalytic testing of this compound.
Caption: Proposed catalytic cycle for CO2 cycloaddition at the Co(II) active sites of this compound.
Mechanism of Catalysis
The catalytic activity of this compound stems from the coordinatively unsaturated Co(II) centers (open metal sites) that act as Lewis acid sites. The proposed mechanism involves the following key steps[3][11]:
-
Epoxide Activation: The oxygen atom of the epoxide coordinates to an open Co(II) site within the MOF structure. This interaction polarizes the C-O bond of the epoxide ring, making it more susceptible to nucleophilic attack.
-
Ring Opening: A nucleophile, which can be an adjacent linker moiety or a co-catalyst if present, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate.
-
CO2 Insertion: The highly stable CO2 molecule reacts with the alkoxide intermediate. This step is facilitated by the proximity of the reactants within the MOF pores.
-
Ring Closure and Product Release: An intramolecular cyclization occurs to form the five-membered cyclic carbonate ring, and the product is subsequently released from the catalytic site, regenerating the active Co(II) center for the next catalytic cycle.
Conclusion
This compound is a robust and highly active heterogeneous catalyst for the synthesis of cyclic carbonates from CO2 and epoxides. Its performance is rooted in the high density of accessible and well-defined Lewis acidic cobalt centers. The protocols provided herein offer a comprehensive guide for the synthesis, activation, and utilization of this compound in this important green chemical transformation. The straightforward procedures and the potential for catalyst recycling make this compound an attractive candidate for further research and development in the field of CO2 valorization.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Frontiers | Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient MOF-74/ZIF Derived Catalysts for CO<sub>2</sub> Cycloaddition Reaction-Academax [zbzx.academax.com]
- 6. researchgate.net [researchgate.net]
- 7. rua.ua.es [rua.ua.es]
- 8. CO2 Hydrogenation over MOF-74-Based Catalysts: Role of Physical Mixing and Mg-MOF-74 as a Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Photocatalytic Degradation of Organic Pollutants using Co-MOF-74
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) as a photocatalyst for the degradation of organic pollutants in aqueous solutions.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for various applications, including catalysis. This compound, in particular, has demonstrated significant potential as a photocatalyst for the degradation of organic pollutants due to its unique electronic and structural properties. This document outlines the synthesis of this compound and the protocol for its application in the photocatalytic degradation of organic dyes, such as Methylene (B1212753) Blue (MB), under visible light irradiation. The combination of this compound with peroxymonosulfate (B1194676) (PMS) has been shown to significantly enhance degradation efficiency.[1][2][3]
Quantitative Data Summary
The photocatalytic performance of this compound and related M-MOF-74 materials for the degradation of Methylene Blue (MB) is summarized in the tables below.
Table 1: Degradation Efficiency and Reaction Rate Constants of M-MOF-74 Photocatalysts for Methylene Blue (MB) Degradation
| Catalyst System | Degradation Efficiency (%) | Reaction Rate Constant (k, min⁻¹) | Experimental Conditions |
| This compound/PMS | 94.8 | 0.210 | 30 min visible light irradiation |
| Fe-MOF-74/PMS | - | - | - |
| Ni-MOF-74/PMS | - | - | - |
| This compound (original) | - | ~0.011 | 30 min visible light irradiation |
Note: The reaction rate constant for the original this compound was calculated based on the reported 19.44 times enhancement with the PMS system.[1][2][3]
Table 2: Effect of pH on the Degradation Efficiency of Methylene Blue (MB) using this compound/PMS System
| pH | Degradation Efficiency (%) |
| 3.11 | 76.0 |
| 5.26 | 91.6 |
| 7.08 | 94.8 |
| 9.14 | 84.6 |
| 11.21 | 80.8 |
Note: The optimal degradation efficiency is achieved under neutral pH conditions.[2][3][4]
Table 3: Stability of this compound/PMS Photocatalyst
| Cycle Number | Degradation Efficiency of MB (%) |
| 1 | 94.8 |
| 2 | >90 |
| 3 | >90 |
| 4 | >90 |
| 5 | Slightly decreased |
Note: The this compound catalyst demonstrates good stability and reusability over multiple cycles, with only a slight decrease in efficiency after five runs.[5]
Experimental Protocols
Synthesis of this compound (Hydrothermal Method)
This protocol describes the synthesis of this compound using a hydrothermal method.[3]
Materials:
-
Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve Cobalt (II) nitrate hexahydrate in a mixture of DMF, ethanol, and deionized water.
-
In a separate vessel, dissolve 2,5-dihydroxyterephthalic acid in a DMF, ethanol, and deionized water mixture.
-
Mix the two solutions together under constant stirring.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). The morphology of the resulting this compound can be controlled by adjusting the synthesis temperature.[6]
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting solid product by centrifugation or filtration.
-
Wash the product with DMF and then with methanol (B129727) to remove any unreacted precursors.
-
Dry the final this compound product in a vacuum oven at a specified temperature (e.g., 80 °C) overnight.
Photocatalytic Degradation of Methylene Blue (MB)
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Methylene Blue (MB)
-
Peroxymonosulfate (PMS) (optional, for enhanced activity)
-
Deionized (DI) water
-
Visible light source (e.g., Xenon lamp with a UV cutoff filter)
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Methylene Blue (MB) in deionized water at a known concentration.
-
Disperse a specific amount of this compound catalyst in a known volume of the MB solution.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium between the catalyst and the dye.
-
If using the enhanced system, add a specific amount of peroxymonosulfate (PMS) to the suspension.
-
Place the reactor under a visible light source and begin irradiation. Maintain constant stirring throughout the experiment.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the catalyst particles.
-
Measure the concentration of MB in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 664 nm).
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound and its application in photocatalytic degradation.
Proposed Mechanism of Photocatalytic Degradation
Caption: Proposed mechanism for the photocatalytic degradation of organic pollutants using this compound.
References
- 1. Peroxymonosulfate activated M-MOF-74 (M = Co, Fe, Ni) visible light photocatalysts for methylene blue degradation enhancement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Peroxymonosulfate activated M-MOF-74 (M = Co, Fe, Ni) visible light photocatalysts for methylene blue degradation enhancement - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00544B [pubs.rsc.org]
- 4. Peroxymonosulfate activated M-MOF-74 (M = Co, Fe, Ni) visible light photocatalysts for methylene blue degradation enhancement - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00544B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of Thioanisole using Co-MOF-74
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), specifically a hollow nanostructure variant, as a highly efficient heterogeneous catalyst for the photocatalytic oxidation of thioanisole (B89551). This process is of significant interest in synthetic chemistry and drug development, where the selective oxidation of sulfides to sulfoxides is a crucial transformation.
Introduction
The selective oxidation of sulfides to sulfoxides is a fundamental reaction in organic synthesis, yielding valuable intermediates for the production of various pharmaceuticals and fine chemicals. Metal-Organic Frameworks (MOFs) have emerged as a promising class of catalysts due to their high surface area, tunable porosity, and well-defined active sites. This compound, in particular, has demonstrated significant catalytic potential in various oxidation reactions. Recent research has highlighted the superior performance of a hollow-structured this compound (h-Co-MOF-74) in the photocatalytic oxidation of thioanisole, showcasing enhanced activity and selectivity.[1] This document outlines the synthesis of this advanced catalyst and the detailed protocol for its application in the selective oxidation of thioanisole to methyl phenyl sulfoxide.
Data Presentation
The catalytic performance of hollow this compound (h-Co-MOF-74) in the photocatalytic oxidation of thioanisole and its derivatives is summarized below. The data highlights the high conversion and selectivity achieved with this novel catalyst.
| Substrate | Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) |
| Thioanisole | 8 | 100 | 98 |
| 4-Methylthioanisole | 10 | 100 | 98 |
| 4-Fluorothioanisole | 10 | 100 | 98 |
| 4-Chlorothioanisole | 10 | 100 | 97 |
| 4-Bromothioanisole | 10 | 100 | 99 |
Experimental Protocols
Synthesis of Hollow this compound (h-Co-MOF-74) Catalyst
This protocol is adapted from a method involving the transformation of a ZIF-67 template.[2]
Materials:
-
Zeolitic Imidazolate Framework-67 (ZIF-67)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
Carbon Dioxide (CO₂)
Procedure:
-
Synthesize ZIF-67 according to established literature procedures.
-
In a typical synthesis of h-Co-MOF-74, disperse a specific amount of pre-synthesized ZIF-67 in a methanol solution containing H₄DOBDC.
-
Transfer the suspension to a high-pressure reactor.
-
Pressurize the reactor with CO₂ to 6.80 MPa.
-
Maintain the reaction at 35°C for 1 hour with continuous stirring.
-
After the reaction, depressurize the reactor and collect the solid product by centrifugation.
-
Wash the product thoroughly with methanol to remove any unreacted precursors.
-
Dry the final h-Co-MOF-74 product in a vacuum oven at 80°C for 12 hours.
Photocatalytic Oxidation of Thioanisole
Materials:
-
Hollow this compound (h-Co-MOF-74) catalyst
-
Thioanisole (or substituted thioanisole)
-
Acetonitrile (B52724) (CH₃CN) as solvent
-
Oxygen (O₂)
-
Visible light source (e.g., 300W Xe lamp)
Procedure:
-
In a quartz reaction vessel, add 10 mg of the h-Co-MOF-74 catalyst.
-
Add 2 mL of a 0.05 M solution of thioanisole in acetonitrile to the vessel.
-
Seal the reaction vessel and bubble with O₂ for 30 minutes to create an oxygen-rich atmosphere.
-
Place the reaction vessel under a visible light source and maintain vigorous stirring.
-
Maintain the reaction temperature at 25°C.
-
After the specified reaction time (e.g., 8 hours for thioanisole), take an aliquot of the reaction mixture.
-
Analyze the products by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of thioanisole and the selectivity for methyl phenyl sulfoxide.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis of the hollow this compound catalyst and its subsequent use in the photocatalytic oxidation of thioanisole.
Caption: Experimental workflow for this compound synthesis and thioanisole oxidation.
Proposed Photocatalytic Mechanism
The diagram below outlines the proposed mechanism for the photocatalytic oxidation of thioanisole using hollow this compound.
Caption: Proposed photocatalytic oxidation mechanism of thioanisole.
References
Application Notes and Protocols: Catalytic Cyanosilylation of Aldehydes with Co-MOF-74
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic cyanosilylation of aldehydes utilizing Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) as a heterogeneous catalyst. This reaction is a crucial step in the synthesis of cyanohydrins, which are key intermediates in the production of various fine chemicals and pharmaceuticals.[1][2]
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[1][2] this compound, in particular, has demonstrated notable catalytic activity in the cyanosilylation of aldehydes. This is attributed to its well-defined channels and unsaturated Lewis acid metal sites (open metal sites) which act as active centers for the reaction.[1][2] The use of this compound offers advantages such as high efficiency, catalyst recyclability, and the potential for milder reaction conditions compared to homogeneous catalysts.[1][2]
Recent research has also explored the creation of defects and core-shell structures in MOF-74 to enhance its catalytic performance by increasing the number of accessible active sites.[1][2][3] These modified MOFs, such as defected MOF-74 (D-MOF-74) and core-shell MOF-74@D-MOF-74, have shown superior activity in the cyanosilylation of a range of aldehydes.[1][2]
Data Presentation
The following tables summarize the quantitative data for the catalytic cyanosilylation of various aldehydes using this compound and its derivatives.
Table 1: Catalytic Performance of Different MOF-74 Catalysts in the Cyanosilylation of Benzaldehyde (B42025) [1][2][4]
| Entry | Catalyst | Time (min) | Conversion (%) |
| 1 | Pure MOF-74 | 30 | 65 |
| 2 | MOF-74@D2-MOF-74 | 30 | 96 |
Reaction Conditions: Benzaldehyde (1 mmol), MOF catalyst (3.0 mg, 1.7 mol% based on Co(II)), trimethylsilyl (B98337) cyanide (TMSCN; 3 mmol), 60 °C.[1][4]
Table 2: Cyanosilylation of Various Aldehydes with TMSCN Catalyzed by Pure MOF-74 and MOF-74@D2-MOF-74 [1][4][5]
| Entry | Substrate | Time (min) | Conversion (%) with Pure MOF-74 | Conversion (%) with MOF-74@D2-MOF-74 |
| 1 | Benzaldehyde | 30 | 65 | 96 |
| 2 | 4-Methoxybenzaldehyde | 10 | 61 | 79 |
| 3 | 4-Methylbenzaldehyde | 30 | 61 | 95 |
| 4 | 4-Fluorobenzaldehyde | 30 | 63 | Not specified in provided context |
Reaction Conditions: Aldehyde (1 mmol), MOF catalyst (3.0 mg, 1.7 mol% based on Co(II)), trimethylsilyl cyanide (TMSCN; 3 mmol), 60 °C.[1][4]
Table 3: Catalytic Performance of Defected MOF-74 (D26-MOF-74) in the Cyanosilylation of Various Aldehydes [6]
| Entry | Substrate | Conversion (%) with Pure MOF-74 | Conversion (%) with D26-MOF-74 |
| 1 | Benzaldehyde | 67 | 93 |
| 2 | 4-Methoxybenzaldehyde | 58 | 83 |
| 3 | 4-Methylbenzaldehyde | 71 | 95 |
| 4 | 4-Fluorobenzaldehyde | 50 | 72 |
Reaction conditions: Aldehyde (1 mmol), catalyst (1.7 mol% based on Co(II)), trimethylsilyl cyanide.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a solvothermal reaction.[1][2]
Materials:
Procedure:
-
Dissolve CoCl₂·6H₂O (0.30 mmol, 71.4 mg), DHBDC (0.075 mmol, 14.9 mg), and PVP (250 mg) in 5 mL of DMF.[4]
-
Transfer the resulting mixture to a suitable reaction vessel.
-
Heat the mixture in a 120 °C oil bath for a specified period (e.g., 2 hours for defected MOF synthesis).[4]
-
After the reaction, isolate the product by centrifugation.[4]
-
Wash the isolated solid with fresh DMF and then with methanol.[4]
-
Dry the final product under vacuum for 1 hour.[4]
Catalytic Cyanosilylation of Aldehydes
This protocol outlines the general procedure for the cyanosilylation reaction.
Materials:
Procedure:
-
In a 4 mL vial, combine the aldehyde (1 mmol), TMSCN (3 mmol), and the MOF catalyst (3.0 mg).[1][2]
-
Stir the resulting mixture at 60 °C for the desired reaction time (e.g., 30 minutes).[1][2]
-
After the reaction is complete, isolate the catalyst by centrifugation.[1][2]
-
Analyze the supernatant to determine the conversion of the aldehyde to the corresponding cyanohydrin silyl (B83357) ether. ¹H NMR spectroscopy is a common method for this analysis.[1][2]
Catalyst Recycling Protocol
The heterogeneity of the this compound catalyst allows for its recovery and reuse.
Procedure:
-
After the initial catalytic reaction, isolate the MOF catalyst by centrifugation.[1][2]
-
Wash the recovered catalyst several times with methanol.[1][2]
-
The refreshed catalyst is then ready to be used in a subsequent catalytic cycle by adding fresh aldehyde and TMSCN.[1][2] This process can be repeated for multiple cycles with minimal loss of catalytic activity.[1][2]
Visualizations
The following diagrams illustrate the key processes involved in the catalytic cyanosilylation of aldehydes using this compound.
Caption: Experimental workflow for this compound synthesis, catalytic cyanosilylation, and catalyst recycling.
Caption: Proposed mechanism for this compound catalyzed cyanosilylation of aldehydes.
References
- 1. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01222K [pubs.rsc.org]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Co-MOF-74: A Versatile Heterogeneous Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Co-MOF-74, also known as CPO-27-Co, has emerged as a highly promising heterogeneous catalyst for a variety of organic transformations. Its unique structure, featuring a high density of coordinatively unsaturated cobalt(II) sites within a robust porous framework, underpins its exceptional catalytic activity. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including the cycloaddition of CO2 to epoxides and the aerobic oxidation of hydrocarbons.
Key Applications
This compound has demonstrated significant catalytic efficacy in several important organic reactions:
-
Cycloaddition of CO2 to Epoxides: This reaction is a prime example of carbon capture and utilization (CCU), converting waste CO2 into valuable cyclic carbonates. This compound acts as a Lewis acid catalyst, activating the epoxide ring for nucleophilic attack.[1][2]
-
Aerobic Oxidation of Alcohols and Alkyl-Benzenes: The open metal sites in this compound can facilitate the activation of molecular oxygen for the selective oxidation of alcohols to aldehydes or ketones, and alkyl-benzenes to their corresponding oxygenated products.[3][4] This offers a green alternative to traditional oxidation methods that often rely on stoichiometric and hazardous oxidants.
-
Photocatalytic and Thermocatalytic Reactions: The unique electronic properties of this compound also allow for its application in both photocatalytic and thermocatalytic processes, such as the oxidation of thioanisole (B89551) and the cyanosilylation of aldehydes.[5]
Data Presentation: Catalytic Performance of this compound
The following tables summarize the quantitative data for key reactions catalyzed by this compound, providing a clear comparison of its performance under different conditions.
Table 1: Cycloaddition of CO2 to Epoxides Catalyzed by this compound
| Entry | Epoxide | Co-catalyst | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| 1 | Propylene (B89431) Oxide | None | 100 | 20 | 4 | High | >99 | [1] |
| 2 | Styrene (B11656) Oxide | None | 100 | 20 | 4 | High | >99 | [1] |
Table 2: Aerobic Oxidation of Toluene (B28343) Catalyzed by this compound
| Entry | Catalyst | Temp. (°C) | O2 Pressure (MPa) | Time (h) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzoic Acid Selectivity (%) | Ref. |
| 1 | Flower-like this compound | - | - | - | 12.1 | 63.8 | - | [6] |
| 2 | This compound@NDHPI | 100 | 1.6 | 2 | 16 | - | >30 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in representative organic reactions.
Protocol 1: Synthesis of this compound
This protocol is adapted from a solvothermal synthesis method.[7]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTP)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 0.713 g (2.45 mmol) of Co(NO₃)₂·6H₂O in a solvent mixture of 60 mL containing DMF, EtOH, and H₂O in a 1:1:1 volume ratio.[7]
-
Add 0.145 g (0.73 mmol) of 2,5-dihydroxyterephthalic acid to the solution.[7]
-
Seal the autoclave and place it in an oven preheated to 121 °C for 24 hours.[7]
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh methanol three times to remove any unreacted starting materials and solvent.
-
Dry the purified this compound under vacuum at 160 °C for 4 hours to activate the catalyst by removing coordinated solvent molecules.[7]
Protocol 2: General Procedure for CO2 Cycloaddition to Epoxides
This protocol describes a typical procedure for the synthesis of cyclic carbonates from epoxides and CO2 using this compound as a catalyst.[1]
Materials:
-
Activated this compound catalyst
-
Epoxide substrate (e.g., propylene oxide, styrene oxide)
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Add the desired amount of activated this compound catalyst to the high-pressure reactor.
-
Introduce the epoxide substrate into the reactor.
-
Seal the reactor and purge it with low-pressure CO2 several times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 20 bar).[1]
-
Heat the reactor to the desired temperature (e.g., 100 °C) and stir the reaction mixture for the specified time (e.g., 4 hours).[1]
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO2.
-
Extract the product mixture with a suitable solvent (e.g., diethyl ether) and separate the solid catalyst by centrifugation or filtration.
-
Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.
-
The recovered this compound catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
Protocol 3: Aerobic Oxidation of Toluene
This protocol outlines a general procedure for the solvent-free aerobic oxidation of toluene using a modified this compound catalyst.[4]
Materials:
-
Activated this compound or modified this compound catalyst (e.g., this compound@NDHPI)
-
Toluene
-
High-pressure reactor equipped with a magnetic stirrer and temperature and pressure control
Procedure:
-
Place the this compound catalyst into the high-pressure reactor.
-
Add toluene to the reactor.
-
Seal the reactor and pressurize it with molecular oxygen to the desired pressure (e.g., 1.6 MPa).[4]
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the designated time (e.g., 2 hours).[4]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess oxygen.
-
Dilute the reaction mixture with a suitable solvent and separate the catalyst by filtration.
-
Analyze the liquid products by GC or GC-MS to determine the conversion of toluene and the selectivity for the desired products (e.g., benzaldehyde, benzoic acid).
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its application in the cycloaddition of CO2, as well as the proposed catalytic cycle for the latter.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for CO2 cycloaddition.
Caption: Proposed mechanism for CO2 cycloaddition.
References
- 1. Frontiers | Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and selective aerobic oxidation of alcohols catalysed by MOF-derived Co catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved catalytic performance of this compound by nanostructure construction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hydrogen Storage in Co-MOF-74 at Cryogenic Temperatures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the hydrogen storage capabilities of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) at cryogenic temperatures. It includes a summary of key performance data, comprehensive experimental protocols for synthesis, activation, and hydrogen adsorption analysis, and a visual representation of the experimental workflow.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the presence of open metal sites make them promising candidates for gas storage applications. This compound, in particular, has demonstrated significant potential for hydrogen storage at cryogenic temperatures due to the strong interaction between hydrogen molecules and the coordinatively unsaturated cobalt centers. This document outlines the essential data and procedures for evaluating the hydrogen storage performance of this compound.
Data Presentation: Hydrogen Storage Properties of this compound
The following tables summarize the key physical and hydrogen storage properties of this compound at cryogenic temperatures, compiled from various studies.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Langmuir Surface Area | 1432 m²/g | [1] |
| BET Surface Area | ~1100 - 1500 m²/g | [2][3] |
| Pore Volume | ~0.4 - 0.6 cm³/g |
Table 2: Gravimetric and Volumetric Hydrogen Uptake in this compound at 77 K
| Pressure (bar) | Gravimetric Uptake (wt%) | Volumetric Uptake (g/L) | Reference |
| 1 | ~2.0 | - | [4] |
| 10 | 4.63 (excess) | 46 (excess) | [5] |
| 50 | 5.13 (absolute) | 52 (absolute) | [5] |
| 100 | - | - |
Note: "wt%" refers to the weight percentage of adsorbed hydrogen relative to the weight of the MOF. "g/L" refers to the grams of hydrogen stored per liter of the material. "Excess" uptake refers to the amount of adsorbed gas beyond the amount that would be present in the same volume under the same conditions, while "absolute" uptake is the total amount of gas in the adsorbed phase.
Table 3: Isosteric Heat of Adsorption (Qst) for H₂ in M-MOF-74 Series
| Material | Isosteric Heat of Adsorption (kJ/mol) | Reference |
| Ni-MOF-74 | ~13 | [4] |
| This compound | 8 - 13 | [1][6] |
| Mg-MOF-74 | - | |
| Zn-MOF-74 | - |
Note: The isosteric heat of adsorption is a measure of the strength of the interaction between the adsorbate (H₂) and the adsorbent (this compound). A higher Qst value indicates a stronger interaction.
Experimental Protocols
Synthesis of this compound (Solvothermal Method)
This protocol describes a typical solvothermal synthesis of this compound.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Methanol (B129727) (MeOH)
-
Teflon-lined autoclave (60 mL)
-
Ultrasonicator
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 60 mL Teflon-lined autoclave, dissolve 0.713 g (2.45 mmol) of Co(NO₃)₂·6H₂O in a solvent mixture of 15 mL DMF, 15 mL EtOH, and 15 mL H₂O.[7]
-
Add 0.145 g (0.73 mmol) of 2,5-dihydroxyterephthalic acid to the solution.[7]
-
Ultrasonicate the resulting suspension until the solution becomes clear.[7]
-
Seal the autoclave and heat it in an oven at 121 °C for 24 hours.[7]
-
After cooling the autoclave to room temperature, collect the precipitate by centrifugation.[7]
-
Wash the collected solid with methanol three times to remove any unreacted precursors and residual solvent.[7]
-
Dry the final product under reduced pressure.[7]
Activation of this compound
Activation is a critical step to remove guest molecules from the pores and expose the open metal sites.
Procedure:
-
Solvent Exchange: Immerse the as-synthesized this compound powder in fresh methanol. Exchange the methanol every 12 hours for a total of 3-4 days. This step is crucial to replace the high-boiling point synthesis solvents (like DMF) with a more volatile solvent.[8][9]
-
Thermal Activation:
-
Place the solvent-exchanged this compound in a sample tube suitable for a vacuum line or the analysis port of the gas adsorption instrument.
-
Heat the sample under a dynamic vacuum (pressure < 10⁻⁵ mbar).
-
A typical heating program involves a gradual increase in temperature to a final activation temperature. For this compound, a multi-step heating process is often employed:
-
After activation, cool the sample to room temperature under vacuum before proceeding with gas adsorption measurements.
-
Hydrogen Adsorption Measurement (Volumetric Method using a Sieverts Apparatus)
This protocol outlines the general procedure for measuring hydrogen adsorption isotherms at cryogenic temperatures using a volumetric (Sieverts) apparatus.
Apparatus:
-
Sieverts-type gas adsorption analyzer
-
Sample holder
-
Liquid nitrogen (for 77 K) or liquid argon (for 87 K) dewar
-
High-purity hydrogen gas (UHP grade or better)
-
Vacuum pump
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh an appropriate amount of the activated this compound sample (typically 50-200 mg) and place it in the sample holder.
-
Attach the sample holder to the analysis port of the Sieverts apparatus.
-
Perform a final degassing step in situ by heating the sample under high vacuum to ensure the removal of any adsorbed atmospheric gases. The conditions should be similar to the final step of the activation procedure.
-
-
Free-Space Measurement:
-
Cool the sample holder to the desired cryogenic temperature (e.g., 77 K using liquid nitrogen).
-
Perform a "free-space" or "void volume" measurement using a non-adsorbing gas like helium. This determines the volume of the sample holder that is not occupied by the MOF sample. This value is crucial for accurately calculating the amount of adsorbed gas.
-
-
Hydrogen Adsorption Isotherm Measurement:
-
Evacuate the sample holder to remove the helium gas.
-
Introduce a known amount of hydrogen gas from a calibrated volume (the "dosing" manifold) into the sample holder.
-
Allow the system to equilibrate until the pressure stabilizes. The decrease in pressure from the initial dosing pressure is used to calculate the amount of hydrogen adsorbed by the sample at that equilibrium pressure.
-
Repeat the dosing and equilibration steps to obtain a series of data points at increasing pressures, thus constructing the adsorption isotherm.
-
-
Desorption Isotherm Measurement (Optional):
-
After reaching the maximum pressure, incrementally decrease the pressure in the sample holder and measure the amount of gas desorbed at each step to construct the desorption isotherm. This can provide information about the reversibility of the adsorption process.
-
-
Data Analysis:
-
The instrument's software calculates the amount of hydrogen adsorbed (typically in cm³/g or mmol/g) at each equilibrium pressure.
-
Convert the adsorbed amount to weight percent (wt%) for gravimetric capacity and to grams per liter (g/L) for volumetric capacity using the density of the material.
-
To determine the isosteric heat of adsorption (Qst), measure adsorption isotherms at two or more different cryogenic temperatures (e.g., 77 K and 87 K). The Qst can then be calculated using the Clausius-Clapeyron equation.[11][12]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for evaluating the hydrogen storage capacity of this compound.
References
- 1. Hydrogen adsorption mechanism of MOF-74 metal–organic frameworks: an insight from first principles calculations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08864A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen adsorption mechanism of MOF-74 metal–organic frameworks: an insight from first principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-MOF-74 Based Sensors in Volatile Organic Compound (VOC) Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) in the development of sensors for the detection of volatile organic compounds (VOCs). This document outlines the performance characteristics of this compound based sensors, detailed experimental protocols for their synthesis and fabrication, and the fundamental principles of their sensing mechanisms.
Introduction to this compound for VOC Sensing
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionalities make them promising candidates for gas sensing applications. This compound, in particular, features open metal sites within its honeycomb-like structure, which can facilitate strong interactions with guest molecules, including various VOCs.
The primary sensing mechanism of this compound based sensors often relies on changes in their electrical or optical properties upon exposure to VOCs. For resistive sensors, the adsorption of gas molecules can modulate the electrical conductivity of the material. To enhance its baseline conductivity for sensing applications, this compound can be incorporated with other conductive materials, such as tetrathiafulvalene (B1198394) (TTF), to form a host-guest composite.
Performance of this compound Based VOC Sensors
The performance of this compound based sensors has been evaluated for the detection of several VOCs. The following table summarizes the available quantitative data. It is important to note that some of the data pertains to derivatives of this compound, where the MOF is used as a template or part of a composite material to enhance sensing performance.
| Analyte | Sensor Material | Sensing Principle | Limit of Detection (LoD) | Response/Recovery Time | Key Findings & Selectivity |
| Acetone | This compound derived Co₃O₄/Graphene | Resistive | 50 ppb | 12 s / 66 s | High response (58.1 towards 1 ppm) and superior selectivity against other gases.[1] |
| Ethanol | This compound | Work Function Change | Not specified | Not specified | Demonstrates a distinct response allowing differentiation from CO₂ and acetone.[2] |
| Acetone | This compound | Work Function Change | Not specified | Not specified | Shows a response that is distinguishable from CO₂ and ethanol.[2] |
| Formaldehyde | Co₅-based MOF derived Co₃O₄ | Resistive | 10 ppm | Not specified | Good sensitivity and long-term stability (30 days) at an operating temperature of 170 °C.[3] |
| Toluene (B28343) | Mnthis compound | Catalytic Oxidation | Not applicable | Not applicable | While not a sensing application, it demonstrates strong interaction and selective oxidation to benzaldehyde, indicating potential for selective detection.[4] |
| Benzene | Mg-MOF-74 (Isostructural to this compound) | Capacitive | 2 ppm | Not specified | A related MOF-74 material shows a linear response to benzene, suggesting potential for this compound.[5] |
Experimental Protocols
Synthesis of this compound Powder
This protocol is adapted from a previously published procedure and outlines the solvothermal synthesis of this compound.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (DHBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Methanol (B129727) (MeOH)
-
60 mL Teflon-lined autoclaves
Procedure:
-
In a 60 mL Teflon-lined autoclave, dissolve 0.713 g (2.45 mmol) of Co(NO₃)₂·6H₂O in a solvent mixture of 20 mL DMF, 20 mL EtOH, and 20 mL H₂O.
-
Add 0.145 g (0.73 mmol) of DHBDC to the solution.
-
Ultrasonicate the resulting suspension until the solution becomes clear.
-
Seal the autoclave and heat it in an oven at 121 °C for 24 hours.
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the collected solid with methanol three times to exchange the solvent.
-
Dry the final product under reduced pressure.
-
Activate the this compound powder by heating under vacuum at 160 °C for 4 hours before use in sensor fabrication.
Fabrication of a this compound Based Resistive Sensor
This protocol describes the fabrication of a resistive gas sensor using a this compound-TTF composite material.
Materials:
-
Synthesized this compound powder
-
Tetrathiafulvalene (TTF)
-
Evacuated flask
-
Home-built electrode setup in a three-necked glass flask
-
Potentiostat
Procedure:
-
Infiltration of TTF: Place the activated this compound powder in an evacuated flask. Introduce TTF into the flask and heat at 70 °C overnight. Gradually increase the temperature to 170 °C over 4 hours to allow for gas-phase infiltration of TTF into the MOF pores.
-
Sensor Assembly: Press 0.1 g of the this compound-TTF powder into a thin tablet (approximately 0.1 cm thickness).
-
Place the tablet between the electrodes of the home-built measurement setup within the three-necked glass flask.
-
Connect the electrodes to a potentiostat using copper wires through an air-tight stopper.
-
The sensor is now ready for gas sensing measurements.
VOC Sensing Measurement Protocol
This protocol outlines the procedure for measuring the resistive response of the this compound-TTF sensor to VOCs.
Materials:
-
Fabricated this compound-TTF sensor in the measurement cell
-
Target VOC gas cylinders with known concentrations
-
Nitrogen (N₂) or synthetic air for purging
-
Mass flow controllers
-
Potentiostat
Procedure:
-
Baseline Establishment: Evacuate the measurement cell for at least 1 hour to remove any adsorbed species. Alternatively, purge the cell with a steady flow of N₂ or synthetic air until a stable baseline resistance is recorded by the potentiostat.
-
VOC Exposure: Introduce the target VOC at a specific concentration into the measurement cell using mass flow controllers.
-
Response Measurement: Record the change in electrical current (or resistance) of the sensor as a function of time until the signal reaches a steady state. The response is typically calculated as the ratio of the resistance in the presence of the VOC to the baseline resistance.
-
Recovery: Stop the flow of the VOC and purge the measurement cell with N₂ or synthetic air to allow the sensor's resistance to return to its baseline value.
-
Repeatability and Selectivity: Repeat the exposure and recovery cycles for different concentrations of the target VOC to determine the sensor's sensitivity and repeatability. To test selectivity, expose the sensor to other interfering gases and compare the responses.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis of this compound and the mechanism of resistive VOC sensing.
Caption: Workflow for the solvothermal synthesis of this compound powder.
Caption: Signaling pathway for resistive VOC detection using a this compound-TTF composite sensor.
Conclusion
This compound and its derivatives have demonstrated significant potential for the development of sensitive and selective VOC sensors. The high surface area and the presence of open metal sites in this compound facilitate strong interactions with a variety of volatile organic compounds. While pristine this compound may have limitations in terms of electrical conductivity for resistive sensing, its combination with conductive materials like TTF or its use as a precursor for metal oxide composites can lead to high-performance sensors. Further research is warranted to expand the library of VOCs detectable by this compound based sensors and to optimize their performance metrics for real-world applications in environmental monitoring, healthcare, and industrial safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced catalytic activity of Mnthis compound for highly selective aerobic oxidation of substituted toluene - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Oxygen Evolution Reaction (OER) with Co-MOF-74
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for electrocatalysis due to their high surface area, tunable porosity, and well-defined active sites. Co-MOF-74, in particular, has garnered significant attention as a catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production and in metal-air batteries. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its derivatives as OER electrocatalysts.
The inherent structure of this compound, featuring one-dimensional hexagonal channels and coordinatively unsaturated cobalt centers, provides an ideal platform for catalytic activity. However, pristine this compound often exhibits limitations in conductivity and stability under harsh alkaline OER conditions. Recent research has focused on strategies to enhance its performance through heteroatom doping, composite formation, and morphological control. Investigations have shown that the in-situ formation of metal hydroxides and oxyhydroxides during electrochemical testing are the true active species, contributing to the high catalytic activity.[1]
This document outlines the synthesis of this compound-based materials, the preparation of catalyst inks and electrodes, and the electrochemical evaluation of OER performance.
Data Presentation
The following tables summarize the quantitative OER performance data for various this compound-based electrocatalysts reported in the literature.
Table 1: OER Performance of this compound and its Composites in Alkaline Media
| Electrocatalyst | Electrolyte | Overpotential (mV) @ 10 mA/cm² | Overpotential (mV) @ 20 mA/cm² | Overpotential (mV) @ 100 mA/cm² | Tafel Slope (mV/dec) | Reference |
| Co,Fe-MOF-74/Co/CC | Not Specified | - | 226 | - | Not Specified | [1] |
| Ni₀.₅Co₉.₅MOF-74 | 1 M KOH | 352 | - | - | Not Specified | [2] |
| 2:1 Co-Fe-MOF | Not Specified | 310 | - | - | 53 | [3] |
| CoNi-MOF-74/MXene/NF | 1 M KOH | - | - | 256 | 40.21 | [4][5] |
| Fe(OH)₃@this compound | Not Specified | 292 | - | - | Not Specified | [6] |
Note: Direct comparison of performance metrics should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical solvothermal synthesis of this compound.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 1 mmol of 2,5-dihydroxyterephthalic acid in a solvent mixture of DMF, ethanol, and deionized water (1:1:1 v/v/v).
-
In a separate vial, dissolve a stoichiometric amount of Cobalt(II) nitrate hexahydrate in deionized water.
-
Combine the two solutions under stirring to form a homogeneous mixture.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 12 hours.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the product several times with ethanol and deionized water to remove any unreacted precursors.
-
Dry the final this compound powder under vacuum at 60 °C for 24 hours.[7]
Protocol 2: Electrode Preparation
This protocol details the preparation of a working electrode for electrochemical testing.
Materials:
-
This compound based catalyst powder
-
Carbon black (for improved conductivity, optional)
-
Nafion® solution (5 wt%)
-
Isopropanol
-
Deionized water
-
Glassy carbon electrode (GCE) or other suitable substrate (e.g., carbon cloth, nickel foam)
Procedure:
-
Prepare a catalyst ink by dispersing a specific amount of the this compound catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and Nafion® solution. A typical ratio is 800 µL of distilled water, 150 µL of isopropanol, and 50 µL of Nafion®.[8]
-
Sonnicate the mixture for at least 30 minutes to form a homogeneous dispersion.
-
Drop-cast a specific volume (e.g., 10 µL) of the catalyst ink onto the surface of a polished and cleaned glassy carbon electrode.[9]
-
Allow the electrode to dry at room temperature or in a low-temperature oven.
Protocol 3: Electrochemical OER Measurements
This protocol outlines the standard three-electrode setup for evaluating OER performance.
Apparatus:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (WE): Prepared as in Protocol 2
-
Counter electrode (CE): Platinum wire or graphite (B72142) rod
-
Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Electrolyte: 1.0 M KOH solution
Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing the 1.0 M KOH electrolyte.
-
Purge the electrolyte with high-purity oxygen or nitrogen for at least 30 minutes before the measurement to ensure saturation.
-
Perform Cyclic Voltammetry (CV) for several cycles to activate the catalyst until a stable voltammogram is obtained.
-
Record the Linear Sweep Voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity.[9] The potential should be corrected for iR drop. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 V + 0.059 × pH or E(RHE) = E(Ag/AgCl) + 0.197 V + 0.059 × pH.
-
The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data, according to the Tafel equation: η = b log|j| + a, where 'b' is the Tafel slope.
-
Assess the stability of the catalyst using chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period.
Mandatory Visualization
Caption: Experimental workflow for OER testing of this compound.
Caption: Proposed OER mechanism at a cobalt active site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Nithis compound and its electrocatalytic oxygen precipitation performance [journal.buct.edu.cn]
- 3. A Co and Fe bimetallic MOF with enhanced electrocatalytic oxygen evolution performance: exploring the electronic environment modifications upon Fe inc ... - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00572K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and CO2/N2 Separation Performance Analysis of Mixed Matrix Membrane (MMM) Based on Different Bimetallic Metal–Organic Frameworks (Ni-Cu-MOF-74, Ni-Co-MOF-74, and Ni-Zn-MOF-74) [mdpi.com]
- 8. Electrochemical conversion of CO2 using metal-organic framework catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-MOF-74 as an Electrocatalyst for Hydrogen Evolution Reaction (HER)
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and abundance of active metal sites make them promising candidates for various applications, including catalysis.[1][2] Co-MOF-74, also known as CPO-27-Co, is a well-studied MOF featuring one-dimensional hexagonal pores lined with accessible cobalt(II) centers. These open metal sites are particularly attractive for electrocatalysis. The development of efficient, low-cost, and stable electrocatalysts for the hydrogen evolution reaction (HER) is critical for advancing green hydrogen production technology. This compound and its composites have emerged as effective non-precious metal catalysts for HER, demonstrating the potential to replace expensive platinum-based systems.[1][3]
These application notes provide detailed protocols for the synthesis of this compound, the preparation of working electrodes, and the electrochemical evaluation of its HER performance.
Experimental Protocols
Protocol 1: Synthesis of this compound via Solvothermal Method
This protocol describes a standard solvothermal synthesis for producing crystalline this compound powder. The procedure is adapted from established methods.[4][5]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized (DI) water
-
Methanol (B129727) (MeOH)
-
60-100 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: In a glass beaker, dissolve 0.713 g (2.45 mmol) of Co(NO₃)₂·6H₂O in 60 mL of a mixed solvent of DMF, EtOH, and DI water in a 1:1:1 volumetric ratio.[4]
-
Ligand Addition: Add 0.145 g (0.73 mmol) of 2,5-dihydroxyterephthalic acid to the solution.[4]
-
Homogenization: Place the beaker in an ultrasonic bath and sonicate until the solution becomes clear and all solids are fully dissolved.
-
Solvothermal Reaction: Transfer the resulting solution into a 60 mL Teflon-lined autoclave. Seal the autoclave and place it in a convection oven heated to 121°C for 24 hours.[4]
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature. Collect the resulting solid precipitate by centrifugation or filtration.
-
Washing: Wash the collected powder thoroughly several times with fresh methanol to remove any unreacted precursors and residual solvent trapped within the pores.
-
Drying and Activation: Dry the final product in a vacuum oven at 80-100°C overnight. For full activation and removal of coordinated solvent molecules to expose the metal sites, the material can be further heated under high vacuum (e.g., 150°C for 18 hours).[6][7] The final product is a crystalline this compound powder.
Protocol 2: Preparation of this compound Working Electrode
This protocol details the fabrication of a catalyst-modified electrode for electrochemical testing.
Materials:
-
Synthesized this compound powder
-
Conductive carbon black (e.g., Vulcan XC-72)
-
5 wt% Nafion solution (binder)
-
Isopropanol (B130326) or a 1:1 mixture of water and ethanol
-
Glassy carbon electrode (GCE), carbon paper, or nickel foam substrate
-
Micropipette
-
Vortex mixer and sonicator
Procedure:
-
Catalyst Ink Preparation: Prepare the catalyst ink by dispersing 5 mg of this compound powder and 1 mg of conductive carbon black in a 1 mL solution containing 950 µL of isopropanol and 50 µL of 5 wt% Nafion solution.
-
Homogenization: Homogenize the mixture by vortexing for 15 minutes followed by ultrasonication for at least 30 minutes to form a well-dispersed, uniform ink.
-
Electrode Coating: Using a micropipette, carefully drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the polished surface of a glassy carbon electrode (typically 3-5 mm in diameter). This results in a catalyst loading of approximately 0.2-0.5 mg/cm².
-
Drying: Allow the electrode to dry completely under ambient conditions or in a low-temperature oven (e.g., 40-60°C) to evaporate the solvent. The electrode is now ready for electrochemical measurements.
Protocol 3: Electrochemical Evaluation of HER Performance
This protocol outlines the standard three-electrode setup and electrochemical techniques used to assess the HER activity of the this compound catalyst.
Apparatus and Chemicals:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode electrochemical cell
-
This compound modified working electrode (from Protocol 2)
-
Graphite (B72142) rod or platinum wire counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Electrolyte: 1.0 M KOH (alkaline) or 0.5 M H₂SO₄ (acidic)
-
High-purity hydrogen and nitrogen gas
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the this compound modified electrode as the working electrode, a graphite rod as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Fill the cell with the chosen electrolyte (e.g., 1.0 M KOH).
-
Electrolyte Saturation: Purge the electrolyte with high-purity H₂ gas for at least 30 minutes to ensure saturation. Maintain an H₂ atmosphere over the electrolyte during all measurements.
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ag/AgCl) + 0.059 × pH + E°(Ag/AgCl).
-
Linear Sweep Voltammetry (LSV): Record the HER polarization curve by sweeping the potential from the open-circuit potential towards more negative values at a slow scan rate (e.g., 2-5 mV/s). The overpotential (η) required to achieve a specific current density (e.g., 10 mA/cm²) is a key performance metric.
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (η vs. log |j|), which is constructed from the LSV data. The slope provides insight into the HER mechanism (Volmer-Heyrovsky or Volmer-Tafel pathway).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at a specific overpotential in a frequency range (e.g., 100 kHz to 0.1 Hz) to evaluate the charge-transfer resistance (Rct), which relates to the electrode kinetics.
-
Stability Test: Assess the catalyst's durability by performing continuous LSV cycling (e.g., 1000 cycles) or through chronoamperometry/chronopotentiometry at a constant current density (e.g., -10 mA/cm²) for an extended period (e.g., 10-24 hours).
Data Presentation
The electrocatalytic performance of this compound can be enhanced through strategies like doping or creating composites with conductive supports. The following table summarizes key HER performance metrics for various this compound-based catalysts reported in the literature.
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co,Fe-MOF-74/Co/CC | 1.0 M KOH | 94 | Not Reported | [8][9] |
| CoNi-MOF-74/MXene/NF | 1.0 M KOH | 102 | 123.5 | [10][11] |
| This compound/MXene/NF | 1.0 M KOH | Not specified, but higher than doped version | 135.62 | [11] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between key HER performance metrics.
References
- 1. Recent advances in the metal–organic framework-based electrocatalysts for the hydrogen evolution reaction in water splitting: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02240G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical CO2 Reduction to Carbon Monoxide using Co-MOF-74
Audience: Researchers, scientists, and drug development professionals.
Introduction
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels presents a promising strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. Among various catalysts, Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials due to their high porosity, large surface area, and tunable active sites. Co-MOF-74, a cobalt-based metal-organic framework, has garnered significant attention for its potential in selectively catalyzing the electrochemical reduction of CO₂ to carbon monoxide (CO), a key building block for synthetic fuels and chemicals.
These application notes provide detailed protocols for the synthesis of this compound, the preparation of a gas diffusion electrode (GDE), the setup for electrochemical CO₂ reduction, and the analysis of reaction products.
Data Presentation
The following tables summarize the key performance metrics of this compound for the electrochemical reduction of CO₂ to CO, compiled from various studies.
Table 1: Performance of this compound in Electrochemical CO₂ Reduction
| Parameter | Value | Conditions | Reference |
| Faradaic Efficiency (CO) | > 76% | Aqueous electrolyte | [1] |
| Onset Potential (CO₂RR) | -0.25 V vs. RHE | 0.5 M KHCO₃ | [1] |
| Partial Current Density (CO) | Varies with potential | See Table 2 | [1] |
| Stability | Stable for at least 60 minutes | -0.91 V vs. RHE | [1] |
Table 2: Potential-Dependent Performance of this compound
| Applied Potential (V vs. RHE) | Faradaic Efficiency (CO) (%) | Partial Current Density (j_CO) (mA/cm²) | Faradaic Efficiency (H₂) (%) |
| -0.81 | ~40 | ~ -0.15 | ~60 |
| -0.91 | ~35 | ~ -0.25 | ~65 |
| -1.01 | ~30 | ~ -0.30 | ~70 |
| -1.11 | ~25 | ~ -0.35 | ~75 |
Note: The data presented is a representative summary from available literature and may vary depending on specific experimental conditions.
Experimental Protocols
Synthesis of this compound (Solvothermal Method)
This protocol describes a modified solvothermal synthesis of this compound.[1]
Materials:
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized (DI) water
-
Methanol (B129727) (MeOH)
Procedure:
-
In a glass vial, dissolve 0.482 g (2.43 mmol) of 2,5-dihydroxyterephthalic acid in a solvent mixture of 67 mL DMF, 67 mL ethanol, and 67 mL DI water.
-
In a separate vial, dissolve 2.377 g (8.67 mmol) of cobalt(II) nitrate hexahydrate in the same solvent mixture.
-
Mix the two solutions and sonicate for 30 minutes to ensure homogeneity.
-
Transfer the resulting suspension to a Teflon-lined autoclave and heat in an oven at 100-120°C for 24 hours.
-
After cooling to room temperature, collect the purple crystalline powder by centrifugation or filtration.
-
Wash the product three times with fresh DMF and then three times with methanol to remove unreacted precursors and solvent molecules from the pores.
-
Dry the final this compound product under vacuum at a temperature above 150°C for over 12 hours to activate the material by removing coordinated solvent molecules.
Preparation of this compound Gas Diffusion Electrode (GDE)
This protocol outlines the preparation of a catalyst ink and its application onto a gas diffusion layer.
Materials:
-
Synthesized this compound powder
-
Nafion® solution (5 wt%)
-
Isopropanol (B130326) (IPA)
-
Gas Diffusion Layer (GDL, e.g., carbon paper)
-
Ultrasonicator
-
Spray gun or brush
Procedure:
-
Prepare the catalyst ink by dispersing 10 mg of this compound powder in a solution containing 950 µL of isopropanol and 50 µL of 5 wt% Nafion® solution.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous dispersion.
-
Apply the catalyst ink onto one side of the gas diffusion layer (e.g., 1x1 cm²) using a spray gun or by drop-casting/brushing. Aim for a catalyst loading of approximately 1-2 mg/cm².
-
Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60°C) to evaporate the solvent.
Electrochemical CO₂ Reduction Setup
A typical H-cell or a flow cell setup can be used for the electrochemical reduction of CO₂. A gas diffusion electrode setup is recommended for efficient mass transport of CO₂.
Components:
-
Electrochemical Cell: Two-compartment H-cell or a flow cell with separate anodic and cathodic compartments separated by a proton exchange membrane (e.g., Nafion® 117) or an anion exchange membrane.
-
Working Electrode (Cathode): The prepared this compound GDE.
-
Counter Electrode (Anode): Platinum foil or a dimensionally stable anode (e.g., IrO₂/TiO₂).
-
Reference Electrode: Ag/AgCl (in saturated KCl) or a Saturated Calomel Electrode (SCE). All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.
-
Electrolyte: CO₂-saturated 0.1 M or 0.5 M potassium bicarbonate (KHCO₃) aqueous solution.
-
Gas Supply: High-purity CO₂ gas (99.995% or higher).
-
Potentiostat/Galvanostat: For applying potential or current.
-
Gas Chromatograph (GC): For product analysis.
Procedure:
-
Assemble the electrochemical cell with the this compound GDE as the cathode, the Pt foil as the anode, and the Ag/AgCl electrode as the reference.
-
Fill both compartments with the CO₂-saturated KHCO₃ electrolyte.
-
Purge the cathodic compartment with CO₂ gas for at least 30 minutes before the experiment to ensure the electrolyte is saturated. Maintain a continuous flow of CO₂ to the backside of the GDE during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform electrochemical measurements such as linear sweep voltammetry (LSV) to determine the onset potential and chronoamperometry (constant potential electrolysis) to assess the catalytic activity and selectivity at various potentials.
-
Direct the gas outlet from the cathodic compartment to a gas chromatograph for online analysis of the gaseous products.
Product Analysis using Gas Chromatography (GC)
This protocol describes the quantification of gaseous products (CO and H₂).
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and/or a Flame Ionization Detector (FID) with a methanizer.
-
Appropriate columns for separating H₂, CO, and other potential gaseous products (e.g., a molecular sieve column like Molsieve 5A and a porous polymer column like HayeSep D).
Procedure:
-
Calibrate the GC with standard gas mixtures of known concentrations of H₂, CO, and other expected products.
-
During electrolysis, inject a known volume of the gas effluent from the electrochemical cell into the GC at regular intervals.
-
Analyze the chromatograms to identify and quantify the products based on the retention times and peak areas from the calibration.
-
Calculate the Faradaic Efficiency (FE) for each product using the following formula:
FE (%) = (moles of product × n × F) / (Q_total) × 100
where:
-
moles of product is determined from the GC analysis.
-
n is the number of electrons transferred to form one molecule of the product (2 for CO and H₂).
-
F is the Faraday constant (96485 C/mol).
-
Q_total is the total charge passed during the electrolysis, measured by the potentiostat.
-
-
Calculate the partial current density for CO (j_CO) using:
j_CO = Total current density × FE_CO
Visualizations
Caption: Experimental workflow for CO₂ reduction using this compound.
Caption: Proposed mechanism for CO₂ reduction to CO on this compound.
References
Application Note: Co-MOF-74 as a Drug Delivery Vehicle for Cancer Therapy
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, including drug delivery.[2][3] The MOF-74 series, in particular, is noted for its high density of open metal sites and stable porous structure.[4] Co-MOF-74, a member of this family, utilizes cobalt as the metal node and 2,5-dihydroxyterephthalic acid as the organic linker. It has garnered attention as a smart drug delivery system for cancer therapy, primarily due to its potential for stimuli-responsive drug release. The acidic microenvironment of tumor tissues (pH 6.0-7.0) compared to healthy tissues (pH ~7.4) can trigger the degradation of the MOF structure, leading to targeted drug release.[5][6] This application note provides an overview, key performance data, and detailed protocols for the synthesis, drug loading, and evaluation of this compound as a cancer drug delivery vehicle.
Data Presentation
The performance of MOF-74 as a drug delivery vehicle is dependent on its physicochemical properties and the nature of the encapsulated drug. The following tables summarize key quantitative data from studies on MOF-74 and related systems.
Table 1: Physicochemical Properties of M-MOF-74 Variants
| Property | Metal Center | Value | Characterization Method | Reference |
| BET Surface Area | Cu(I) | 1371 m²/g | N₂ Physisorption | [7] |
| Micropore Volume | Cu(I) | 0.4898 cm³/g | N₂ Physisorption | [7] |
| Particle Size | Zn | < 100 nm | Microscopy | [8] |
| Particle Size | Mg | ~400 nm (rod-shaped) | SEM | [9] |
| Thermal Stability | Cu(I) | Stable up to 163 °C | TGA | [7] |
Table 2: Drug Loading and Release Performance
| MOF System | Drug | Drug Loading Capacity (DLC) | Drug Loading Efficiency (DLE) | Release Trigger | Key Finding | Reference |
| Zn-MOF-74 (Acetate) | Doxorubicin (DOX) | 19.6% | 96.5% | pH | Outperformed variant synthesized with zinc nitrate (B79036). | [8] |
| Zn-MOF-74 (Nitrate) | Doxorubicin (DOX) | 18.3% | 88.8% | pH | Lower loading compared to acetate (B1210297) precursor variant. | [8] |
| FeMn-MIL-88B | 5-Fluorouracil (5-FU) | 43.8 wt% | - | pH, H₂S | 70% release in 24h at pH 5.4. | [10] |
| ZIF-8 | 5-Fluorouracil (5-FU) | ~60% | - | pH | Demonstrated high loading capacity. | [6][11] |
| MIL-101(Fe) | Doxorubicin (DOX) | 24.5 wt% | 98% | GSH, ATP | High loading efficiency in alkaline aqueous solution. | [12] |
Table 3: In Vitro & In Vivo Toxicity Data for this compound
| System | Cell Line / Model | Concentration / Dose | Effect | Reference |
| This compound | LO2 (human liver) | 100 mg/L | Significant cytotoxicity, cell viability < 70%. | [13] |
| This compound | LO2 (human liver) | 12.5 - 50 mg/L | No significant effect on cell viability. | [13] |
| This compound | LO2 (human liver) | ≥ 12.5 mg/L | Cell cycle arrest observed. | [13][14] |
| This compound | Mice (Oral) | Not specified | Co accumulation in liver/kidneys; low toxicity. | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a typical solvothermal synthesis of this compound.
Materials:
-
Cobalt(II) salt (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Deionized (DI) water
Procedure:
-
In a glass vial, dissolve the cobalt(II) salt and the H₄DOBDC linker in a solvent mixture, typically DMF, DI water, and another alcohol like methanol or ethanol.[15]
-
Ensure the reactants are fully dissolved, using sonication if necessary.
-
Seal the vial tightly and place it in a convection oven preheated to the reaction temperature (e.g., 100-125 °C).[15][16]
-
Maintain the reaction for a specified period, typically ranging from 24 to 72 hours.[16]
-
After the reaction, allow the vial to cool down to room temperature. A precipitate of this compound should be visible.
-
Separate the solid product from the mother liquor via centrifugation.
-
Wash the collected powder multiple times with fresh DMF and then with methanol to remove unreacted precursors and residual solvent. This is a critical step to ensure pore accessibility.
-
Activate the sample by drying it under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove the solvent molecules from the pores.[15]
-
Store the activated this compound powder in a desiccator to prevent moisture adsorption.
Protocol 2: Loading of Doxorubicin (DOX) into this compound
This protocol outlines a common impregnation method for loading an anticancer drug into the MOF.
Materials:
-
Activated this compound powder
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) or DI water
-
Centrifuge and tubes
Procedure:
-
Prepare a stock solution of DOX in PBS or DI water at a known concentration (e.g., 1 mg/mL).
-
Disperse a specific amount of activated this compound (e.g., 10 mg) in a volume of the DOX solution (e.g., 10 mL).
-
Stir the suspension at room temperature in the dark (DOX is light-sensitive) for an extended period, typically 24 hours, to allow the drug to diffuse into the MOF pores.[11]
-
After incubation, centrifuge the suspension to pellet the DOX-loaded this compound.
-
Carefully collect the supernatant.
-
Wash the pellet with DI water to remove any drug molecules loosely adsorbed on the external surface and centrifuge again.
-
Dry the final DOX@this compound product, for example, by lyophilization.
-
Quantify the amount of unloaded DOX remaining in the collected supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLE (%) = (Mass of Initial Drug - Mass of Drug in Supernatant) / (Mass of Initial Drug) x 100
-
DLC (%) = (Mass of Loaded Drug) / (Mass of DOX@this compound) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol evaluates the release of the loaded drug under conditions mimicking physiological and tumor environments.
Materials:
-
DOX@this compound
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or PBS at pH 5.5-6.5
-
Incubator or water bath at 37 °C
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of DOX@this compound in a specific volume of the release medium (e.g., 1 mg in 1 mL of PBS).
-
Transfer the suspension into a dialysis bag.
-
Place the sealed dialysis bag into a larger container with a known volume of the corresponding release buffer (e.g., 20 mL of PBS at pH 7.4 or pH 5.5).
-
Incubate the entire setup at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer from the larger container.
-
Immediately replenish the container with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Measure the concentration of the released DOX in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.
-
Plot the cumulative drug release (%) versus time for both pH conditions to compare the release profiles. A significantly faster release is expected at the lower pH.[10][17]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound in cancer therapy.
References
- 1. DSpace [repository.aus.edu]
- 2. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 5. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low Toxicity of Metal-Organic Framework MOF-74(Co) Nano-Particles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. rua.ua.es [rua.ua.es]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Fabricating Co-MOF-74 Thin Films for Electronic Devices
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Among them, Co-MOF-74 (also known as CPO-27-Co) has garnered significant attention for applications in electronic devices due to its well-defined porous structure, high surface area, and the presence of accessible cobalt metal centers. These properties make it a promising candidate for applications in chemical sensing, catalysis, and electrochromic devices.[1][2] This document provides detailed protocols for the fabrication of this compound thin films for research and development in electronic applications.
The successful integration of this compound into electronic devices hinges on the ability to produce high-quality, uniform thin films on various substrates. The protocols outlined below describe two effective methods for this compound thin film fabrication: a solvothermal synthesis method adapted from powder synthesis and a vapor-assisted conversion (VAC) method.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of this compound Thin Films
This protocol is adapted from the solvothermal synthesis of this compound powder and is suitable for growing thin films on various substrates such as silicon, gold-coated substrates, or glass.[3][4]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized (DI) water
-
Methanol (B129727) (MeOH)
-
Substrate of choice (e.g., Si wafer, Au-coated glass)
-
Teflon-lined stainless-steel autoclave (60 mL)
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly. For silicon wafers, a standard RCA cleaning procedure is recommended. For gold-coated substrates, cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with DI water and ethanol is effective. Ensure the substrate is completely dry before use.
-
Precursor Solution Preparation:
-
Thin Film Growth:
-
Place the cleaned substrate at the bottom of a 60 mL Teflon-lined autoclave.
-
Carefully pour the clear precursor solution into the autoclave.
-
Seal the autoclave and heat it in an oven at 121 °C for 24 hours.[3]
-
-
Post-Synthesis Processing:
-
After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Carefully retrieve the substrate from the autoclave. A reddish-purple film of this compound should be visible on the substrate.
-
Wash the film-coated substrate by immersing it in fresh methanol three times to remove any unreacted precursors and solvent molecules from the pores.
-
Dry the this compound thin film under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60 °C).
-
-
Activation:
-
To fully activate the MOF and remove residual solvent molecules from the pores, heat the film-coated substrate under vacuum at 160 °C for 4 hours.[3]
-
Protocol 2: Vapor-Assisted Conversion (VAC) for this compound Thin Films
The VAC method is a solvent-minimized approach that can produce uniform and crystalline MOF thin films.[5][6] This protocol is a general guideline based on the successful synthesis of other MOF-74 thin films.[6]
Materials:
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) or another suitable cobalt precursor
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
A suitable solvent for creating the vapor phase (e.g., a mixture of water and an alcohol like 1-propanol)
-
Substrate of choice (e.g., Au-coated quartz crystal microbalance substrate)
-
Airtight reaction vessel (e.g., a sealed glass jar or a specialized VAC chamber)
Procedure:
-
Substrate Preparation: Clean the substrate as described in Protocol 1.
-
Precursor Film Deposition:
-
Prepare a precursor solution by dissolving the cobalt salt and the organic linker in a suitable solvent like DMF. The exact concentrations may need to be optimized for the specific substrate and desired film thickness.
-
Deposit a thin layer of the precursor solution onto the substrate. This can be done via drop-casting, spin-coating, or doctor-blading to achieve a uniform coating.
-
Allow the solvent to evaporate, leaving a solid precursor film on the substrate.
-
-
Vapor-Assisted Conversion:
-
Place a small container with the vapor-generating solvent mixture (e.g., water/1-propanol) at the bottom of the airtight reaction vessel.
-
Place the substrate with the precursor film inside the vessel, ensuring it is not in direct contact with the liquid solvent. The substrate should be suspended or placed on a holder above the solvent reservoir.
-
Seal the vessel and place it in an oven at a specific temperature (e.g., 85-120 °C) for a designated time (e.g., 12-24 hours). The solvent vapor will fill the chamber and facilitate the crystallization of the this compound film.[5]
-
-
Post-Synthesis Processing and Activation:
-
After the conversion is complete, remove the substrate from the vessel and wash it with a suitable solvent like methanol to remove any unreacted precursors.
-
Dry the film under a gentle stream of nitrogen.
-
Activate the film by heating under vacuum as described in Protocol 1.
-
Data Presentation
The following tables summarize key quantitative data for this compound relevant to its application in electronic devices.
| Parameter | Value | Synthesis Method | Reference |
| Molar Ratio (Co:H₄DOBDC) | 3.35 : 1 | Solvothermal | [3] |
| Reaction Temperature | 121 °C | Solvothermal | [3] |
| Reaction Time | 24 h | Solvothermal | [3] |
| Activation Temperature | 160 °C (under vacuum) | Solvothermal | [3] |
Table 1: Solvothermal Synthesis Parameters for this compound.
| Property | Value | Notes | Reference |
| Film Thickness | ~500 nm | Randomly oriented highly crystalline film on glass, quartz, gold, and silicon. | [6] |
| BET Surface Area | Not specified for this compound film, but Mg-MOF-74 film reached 975 cm²/cm² | A measure of accessible porosity. | [6] |
| Electrical Conductivity (unloaded this compound) | Low | Not suitable for gas sensing via direct conductivity measurements without modification. | [3] |
| Electrical Conductivity (TTF-infiltrated this compound) | Evaluable under N₂ and CO₂ atmosphere | Infiltration with tetrathiafulvalene (B1198394) (TTF) enhances conductivity. | [3] |
Table 2: Physical and Electrical Properties of MOF-74 Thin Films.
Mandatory Visualization
Caption: Solvothermal synthesis workflow for this compound thin films.
Caption: Vapor-assisted conversion workflow for this compound thin films.
References
- 1. Metal–organic framework thin films as versatile chemical sensing materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00535A [pubs.rsc.org]
- 2. Electrochemical deposition of metal–organic framework films and their applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vapor-phase methods for synthesizing metal-organic framework thin films [the-innovation.org]
- 6. pubs.acs.org [pubs.acs.org]
Enhanced Properties of Co-MOF-74 Through Guest Molecule Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of guest molecules into the Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). The inclusion of specific guest molecules within the porous structure of this compound has been shown to significantly enhance its properties, opening up new avenues for its application in gas sensing, catalysis, and drug delivery.
Overview of Guest Molecule Incorporation
This compound, also known as CPO-27-Co, is a highly porous crystalline material composed of cobalt(II) ions coordinated to 2,5-dihydroxyterephthalic acid linkers. This structure features one-dimensional hexagonal channels with open metal sites, which are ideal for the adsorption and interaction with various guest molecules. The incorporation of guest molecules can modify the electronic, catalytic, and pharmaceutical properties of the host MOF.
Enhanced Electrical Conductivity for Gas Sensing
The incorporation of the organic semiconductor tetrathiafulvalene (B1198394) (TTF) into the pores of this compound has been demonstrated to significantly increase its electrical conductivity, making it a promising material for resistive gas sensing applications.
Quantitative Data
| Property | Pristine this compound | This compound-TTF | Reference |
| TTF Loading | - | ~15 wt% | [1] |
| CO₂ Uptake | Significant increase with pressure | Reduced uptake due to pore filling | [1] |
| Electrical Conductivity | Low | Significantly higher | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), 2,5-dihydroxyterephthalic acid (H₄DOBDC), N,N-dimethylformamide (DMF), ethanol (B145695) (EtOH), methanol (B129727) (MeOH).
-
Procedure:
-
Dissolve 2.45 mmol of Co(NO₃)₂·6H₂O in a 1:1:1 mixture of DMF, EtOH, and deionized water (total volume 60 mL).
-
Add 0.73 mmol of H₄DOBDC to the solution.
-
Sonicate the mixture until the solution becomes clear.
-
Transfer the solution to a Teflon-lined autoclave and heat at 121 °C for 24 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product three times with MeOH.
-
Dry the resulting solid under reduced pressure.
-
Activate the this compound by heating under vacuum at 160 °C for 4 hours.
-
Protocol 2: Gas-Phase Incorporation of TTF into this compound
-
Materials: Activated this compound powder, tetrathiafulvalene (TTF), methanol (MeOH).
-
Procedure:
-
Place the activated this compound powder in a flask.
-
In a separate container within the flask, place the TTF powder.
-
Evacuate the flask and store it at 70 °C overnight.
-
Gradually increase the temperature to 170 °C over 4 hours to allow for gas-phase infiltration of TTF into the MOF pores.
-
After cooling, wash the resulting this compound-TTF composite with MeOH to remove any surface-adsorbed TTF.
-
Dry the final product under reduced pressure.
-
Activate the this compound-TTF composite at 160 °C under vacuum for 4 hours before use.
-
Characterization
The successful incorporation of TTF can be confirmed by various characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF before and after guest incorporation.
-
Thermogravimetric Analysis (TGA): To quantify the amount of TTF loaded into the MOF.
-
UV-Vis Spectroscopy: To observe changes in the electronic absorption spectra upon TTF incorporation.
-
X-ray Photoelectron Spectroscopy (XPS): To probe the chemical state of the elements and the interaction between the guest and the host.
Enhanced Catalytic Activity
The incorporation of catalytically active guest molecules, such as palladium nanoparticles, into the pores of this compound can create highly efficient heterogeneous catalysts.
Application Example: CO Oxidation
Palladium nanoparticles supported on a mixed-metal Co-Mn-MOF-74 have shown excellent performance in the catalytic oxidation of carbon monoxide (CO). The bimetallic nature of the MOF and the high dispersion of the Pd nanoparticles contribute to the enhanced catalytic activity.[2][3][4]
Experimental Protocol
Protocol 3: Synthesis of Pd Nanoparticles on Co-Mn-MOF-74
-
Materials: Synthesized Co-Mn-MOF-74, palladium(II) precursor.
-
Procedure:
-
Disperse the as-synthesized Co-Mn-MOF-74 in a suitable solvent.
-
Add a solution of a palladium(II) precursor to the MOF suspension.
-
Reduce the palladium ions to form Pd nanoparticles on the MOF support using a suitable reducing agent.
-
Collect the resulting Pd@Co-Mn-MOF-74 catalyst by filtration or centrifugation.
-
Wash the catalyst to remove any unreacted precursors and byproducts.
-
Dry the catalyst before use.
-
Note: The specific details of the synthesis, such as the choice of palladium precursor, solvent, and reducing agent, can be optimized to control the size and dispersion of the Pd nanoparticles.
Application in Drug Delivery
This compound is a promising candidate for drug delivery applications due to its high porosity and the presence of biocompatible metal centers. The loading and release of therapeutic agents can be controlled by the host-guest interactions within the MOF framework.
Application Example: Curcumin (B1669340) Delivery
Curcumin, a natural compound with various therapeutic properties, has been successfully loaded into this compound. The release of curcumin can be tuned, and the MOF carrier can protect the drug from degradation.
Quantitative Data
| Drug | MOF | Loading Capacity | Release Profile | Reference |
| Curcumin | This compound | 30-50 wt% | Sustained release over 24 hours | [5] |
Experimental Protocol
Protocol 4: Loading of Curcumin into this compound
-
Materials: Activated this compound, curcumin, methanol (MeOH).
-
Procedure:
-
Dissolve the desired amount of curcumin in methanol by sonication.
-
Add the activated this compound powder to the curcumin solution.
-
Stir the suspension for 24 hours at room temperature to allow for the impregnation of curcumin into the MOF pores.
-
Recover the curcumin-loaded MOF by centrifugation.
-
Wash the product with methanol to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
Drug Release Studies
-
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Maintain the suspension at a constant temperature (e.g., 37 °C) with continuous stirring.
-
At specific time intervals, withdraw aliquots of the release medium.
-
Separate the MOF particles from the supernatant by centrifugation or filtration.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for guest molecule incorporation in this compound.
Caption: Workflow for drug delivery using this compound.
References
- 1. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Curcumin Delivery on Metal-Organic Frameworks: The Effect of the Metal Center on Pharmacokinetics within the M-MOF-74 Family - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
activation of Co-MOF-74 to expose open metal sites
Technical Support Center: Activation of Co-MOF-74
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the activation of Cobalt-based Metal-Organic Framework-74 (this compound). The following sections offer troubleshooting advice, detailed experimental protocols, and comparative data to ensure the successful exposure of open metal sites, a critical step for applications in gas storage, separation, and catalysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the activation of this compound.
Q1: My activated this compound shows low gas adsorption capacity and a low BET surface area. What went wrong?
A1: Low porosity is the most common indicator of incomplete activation. The primary causes are residual solvent molecules or structural collapse.
-
Residual Solvents: High-boiling point solvents used during synthesis, such as N,N-dimethylformamide (DMF), bind strongly to the open metal sites.[1][2] If not completely removed, they block the pores. Water molecules can also strongly adsorb to the cobalt sites, especially if the material is handled in air.[1][3]
-
Inadequate Solvent Exchange: Before thermal activation, a thorough solvent exchange with a low-boiling point solvent like methanol (B129727) or ethanol (B145695) is crucial to displace DMF.[4][5] Incomplete exchange will make subsequent thermal activation less effective.
-
Insufficient Thermal Activation: The temperature and vacuum level may have been insufficient. While methanol and water can be removed at around 150°C, strongly bound DMF may require temperatures as high as 300°C for complete removal or decomposition.[1][2]
-
Framework Collapse: Although this compound is robust, excessively rapid heating or the presence of significant structural defects can lead to a loss of crystallinity and, consequently, porosity.[6]
Q2: How can I confirm that the activation was successful and the metal sites are open?
A2: Several characterization techniques can verify successful activation:
-
Gas Adsorption Analysis: A successful activation will result in a significant increase in N₂ or CO₂ adsorption and a BET surface area typically between 900 and 1,100 m²/g.[6] A high CO uptake is a strong indicator of exposed Co sites.[1]
-
Thermogravimetric Analysis (TGA): A TGA curve of a fully activated sample should show minimal weight loss until the framework decomposition temperature (typically above 280°C).[6] A significant weight loss below 200°C indicates residual solvent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=O stretching band from DMF (around 1650-1680 cm⁻¹) and the broad O-H stretching band from water or methanol (around 3000-3500 cm⁻¹) signifies their removal.[3][6]
-
Powder X-ray Diffraction (PXRD): Comparing the PXRD pattern before and after activation confirms that the material's crystalline structure has been maintained.[6][7]
Q3: What are the optimal temperature and time for thermal activation?
A3: The optimal conditions depend on the solvent being removed. A multi-step approach is often recommended.
-
For removing volatile solvents like methanol or ethanol after a thorough solvent exchange, heating at 150-160°C under high vacuum for 4-18 hours is typically sufficient.[1][4][6]
-
If residual DMF is suspected, a higher temperature of 250-300°C is necessary.[1][2][8] It is advisable to ramp the temperature slowly and hold at an intermediate temperature (e.g., 120°C) before proceeding to the final activation temperature to prevent rapid solvent evolution that could damage the framework.
Q4: Is solvent exchange really necessary? Can I just heat the as-synthesized material?
A4: Yes, solvent exchange is a critical and highly recommended step. Directly heating the as-synthesized MOF containing DMF is often inefficient. DMF has a high boiling point and coordinates strongly to the cobalt centers. Attempting to remove it solely by heat requires very high temperatures, which can lead to the decomposition of DMF into byproducts like formic acid, creating defects in the framework.[7] Exchanging DMF with a more volatile solvent like methanol or ethanol significantly lowers the temperature required for thermal activation, better preserving the MOF's structure and integrity.[5]
Data Presentation: Activation Parameters
The following tables summarize quantitative data for different activation protocols reported in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Primary Solvent Removed | Methanol (MeOH) & Water (H₂O) | Methanol (MeOH) | N,N-dimethylformamide (DMF) |
| Temperature | 150°C | 160°C | 300°C |
| Duration | 18 hours | 4 hours | Not specified |
| Atmosphere | High Vacuum | Vacuum | Vacuum |
| Reference | [6] | [4] | [1][2] |
| Sample | Activation Temperature | BET Surface Area (m²/g) | CO Adsorption (mmol/g) |
| This compound | 150°C | 20.4 | Not Reported |
| This compound | 250°C | 56.0 | Not Reported |
| This compound | 300°C | Not Reported | 6.07 |
| Reference | [9] | [9] | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the standard activation of this compound.
Protocol 1: Solvent Exchange
Objective: To replace the high-boiling point synthesis solvent (DMF) with a volatile solvent (Methanol).
Materials:
-
As-synthesized this compound powder
-
Anhydrous Methanol (MeOH)
-
Centrifuge and centrifuge tubes
-
Beaker or flask
Procedure:
-
Separate the as-synthesized this compound powder from its mother liquor via centrifugation.
-
Decant the supernatant and add fresh, anhydrous methanol to fully immerse the powder.
-
Gently agitate the suspension for 3-4 hours to facilitate solvent exchange.
-
Centrifuge the mixture and decant the methanol.
-
Repeat steps 2-4 at least three to five times over a period of 2-3 days to ensure complete exchange.[4][8] The more exchanges performed, the more complete the removal of DMF will be.
Protocol 2: Thermal Activation under Vacuum
Objective: To remove all guest molecules from the pores and expose the open metal sites.
Materials:
-
Solvent-exchanged this compound
-
Schlenk flask or a sample tube compatible with a high-vacuum line
-
High-vacuum manifold (vacuum level <10⁻⁴ Pa is preferable)[10]
-
Heating mantle or tube furnace with temperature control
Procedure:
-
Place the solvent-exchanged this compound powder into the Schlenk flask.
-
Attach the flask to the high-vacuum line and begin evacuating the sample at room temperature for at least 2 hours to remove the bulk surface solvent.[8]
-
While maintaining the vacuum, begin heating the sample. A slow heating ramp (e.g., 1-2°C/min) is recommended.
-
Heat the sample to 160°C and hold for at least 4-12 hours .[4][8] For potentially stubborn guest molecules like residual DMF or strongly bound water, increase the temperature to 250-300°C .[1][8]
-
After the hold period, turn off the heating and allow the sample to cool to room temperature under a continuous high vacuum.
-
Once cooled, the activated this compound should be backfilled with an inert gas (e.g., N₂ or Ar) and transferred to an inert environment (like a glovebox) for storage and subsequent experiments to prevent re-adsorption of atmospheric water and air.
Visualizations
Experimental Workflow for this compound Activation
Caption: A flowchart of the this compound activation process.
Troubleshooting Logic for this compound Activation
Caption: A decision tree for troubleshooting this compound activation.
References
- 1. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 7. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rua.ua.es [rua.ua.es]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Co-MOF-74
Welcome to the technical support center for the large-scale synthesis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this compound at an industrial scale.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and activation of this compound.
| Problem | Potential Cause | Recommended Solution | Analytical Confirmation |
| Low Yield of this compound | Incorrect precursor ratio. | Ensure the molar ratio of Co(II) salt to 2,5-dihydroxyterephthalic acid (H₄DOBDC) is optimized. A common starting point is a 1:0.34 molar ratio of Co:Linker.[1] | ICP-OES to confirm metal content; Elemental analysis for C, H, N. |
| Incomplete reaction. | Increase reaction time or temperature. Solvothermal synthesis is typically conducted at 100-120°C for 20-24 hours.[1] | Powder X-ray Diffraction (PXRD) to check for unreacted starting materials. | |
| Suboptimal solvent composition. | The commonly used solvent system is a 1:1:1 (v/v/v) mixture of DMF, ethanol (B145695), and water.[2] Variations can affect solubility and crystal growth. | Dynamic Light Scattering (DLS) to monitor particle formation. | |
| Poor Crystallinity | Rapid precipitation of the framework. | Introduce a modulator such as acetic acid to control the nucleation and growth rate.[3] | PXRD showing broad or absent diffraction peaks. |
| Presence of amorphous impurities. | Optimize the washing and purification steps. Multiple washes with DMF and methanol (B129727) are crucial to remove unreacted precursors and solvent molecules.[2] | PXRD with a high background signal; SEM imaging showing irregular particle morphology. | |
| Structural collapse during activation. | This can occur in defective frameworks. Ensure a gradual heating ramp and optimal activation temperature. The thermal stability of this compound is up to approximately 331°C. | Loss of sharp peaks in PXRD after activation. | |
| Low Surface Area and Porosity | Incomplete activation. | Activation is critical to remove guest molecules (e.g., DMF, water) from the pores. A common procedure involves heating under vacuum at temperatures between 150°C and 300°C.[4][5] | N₂ adsorption-desorption isotherms showing a low BET surface area. |
| Presence of solvent-derived defects. | Formate (B1220265) defects from decomposed DMF can block metal sites. Consider alternative solvents or synthesis routes if this is a persistent issue.[2] | Solid-state NMR can identify formate defects. A quantitative decrease in gas adsorption is also indicative.[2] | |
| Water adsorption. | This compound is susceptible to water adsorption which can block the open metal sites. Store activated samples in a desiccator or glovebox.[6] | Thermogravimetric analysis (TGA) showing a significant weight loss below 100°C.[6] | |
| Inconsistent Batch-to-Batch Quality | Variations in reaction conditions. | Implement strict process controls for temperature, pressure, stirring rate, and precursor addition. | Statistical analysis of characterization data (PXRD, BET, TGA) from multiple batches. |
| Inhomogeneous mixing at large scale. | Utilize reactors with efficient mixing systems to ensure uniform temperature and concentration profiles. | In-situ monitoring techniques (e.g., ATR-FTIR) to track reaction progress at different points in the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the large-scale synthesis of this compound?
A1: The activation process is arguably the most critical step. Incomplete activation will result in guest molecules occupying the pores and coordinating to the open metal sites, leading to significantly reduced surface area and poor performance in applications that rely on these active sites.[4][5]
Q2: How can I reduce the cost of large-scale this compound synthesis?
A2: The high cost is often associated with the organic solvent (DMF). Exploring water-based synthesis routes or mechanochemical methods that use little to no solvent can significantly reduce costs.[3][7][8] Additionally, optimizing solvent recycling processes is crucial for solvothermal methods.
Q3: What are the key safety precautions for large-scale this compound production?
A3: The use of flammable organic solvents like DMF and ethanol requires appropriate ventilation, grounding to prevent static discharge, and adherence to all relevant safety protocols for handling flammable liquids. The thermal decomposition of the MOF should also be considered, as it can release organic vapors.
Q4: Can I reuse the mother liquor from the synthesis?
A4: While solvent recycling is encouraged for cost reduction, the direct reuse of the mother liquor is not recommended without purification. It will contain unreacted precursors, byproducts, and water, which can negatively impact the quality and reproducibility of subsequent batches.
Q5: How do I know if my this compound is properly activated?
A5: A combination of characterization techniques is recommended. A high BET surface area (typically >1000 m²/g) from N₂ adsorption measurements is a primary indicator.[3][9] TGA showing minimal weight loss below the decomposition temperature confirms the removal of solvent molecules.[6] FTIR spectroscopy can also be used to observe the disappearance of solvent-related vibrational bands.
Quantitative Data Summary
Table 1: Comparison of this compound Properties with Different Activation Conditions
| Activation Method | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mg/g) | Reference |
| Vacuum Heating | 150 | - | - | - | [4][5] |
| Vacuum Heating | 300 | - | - | - | [4][5] |
| Solvent Exchange (Methanol) + Vacuum Heating | - | - | Higher than VH alone | - | [4] |
| Acetic Acid Modulator + Water-based Synthesis | - | - | 1599 | 298 | [3] |
Table 2: Influence of Metal Composition in Mixed-Metal MOF-74 on Surface Area
| MOF Composition | BET Surface Area (m²/g) | Reference |
| M2M-MOF-74 | 1200 | [9] |
| M4M-MOF-74 | 900 | [9] |
| M6M-MOF-74 | 1100 | [9] |
| M8M-MOF-74 | 1070 | [9] |
| M10M-MOF-74 | 1140 | [9] |
| Mg-MOF-74 | 1350 | [9] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of this compound
This protocol is adapted from literature for laboratory-scale synthesis and serves as a basis for scale-up.[2]
-
Precursor Solution Preparation:
-
Dissolve 2,5-dihydroxyterephthalic acid (H₄DOBDC) and Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in a 1:1:1 (v/v/v) mixture of N,N-dimethylformamide (DMF), ethanol, and water. A typical molar ratio is 1 part H₄DOBDC to 6 parts Co(NO₃)₂·6H₂O.[2]
-
Use ultrasonication to ensure complete dissolution.
-
-
Reaction:
-
Transfer the precursor solution to a Teflon-lined autoclave.
-
Heat the autoclave to 100°C for 24 hours.
-
-
Purification:
-
After cooling to room temperature, decant the mother liquor.
-
Wash the solid product with fresh DMF twice, with each wash lasting for 3 hours.
-
Subsequently, wash the product with methanol four times, with each wash lasting for 12 hours to facilitate solvent exchange.
-
-
Activation:
-
Dry the purified product under vacuum at a temperature between 150°C and 250°C for at least 6 hours to remove the solvent molecules and activate the open metal sites.[10]
-
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 2. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 8. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
Technical Support Center: Enhancing the Hydrothermal Stability of Co-MOF-74
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the hydrothermal stability of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and modification of this compound to improve its water resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant loss of crystallinity (as observed by PXRD) after exposure to humidity or water. | 1. Inherent instability of the Co-O coordination bond in the presence of water. 2. Incomplete or uneven application of protective coatings. 3. Insufficient incorporation of a more water-stable secondary metal in mixed-metal systems. | 1. Employ a post-synthetic modification strategy such as polydopamine (PDA) coating to create a hydrophobic barrier. 2. Synthesize a mixed-metal Co-M-MOF-74 (where M = Ni, for example) to enhance the overall framework stability.[1] 3. Optimize the coating procedure to ensure uniform coverage. 4. Increase the molar ratio of the more stable metal during the synthesis of mixed-metal MOFs. |
| Drastic reduction in BET surface area and porosity after hydrothermal treatment. | 1. Partial or complete collapse of the MOF structure due to hydrolysis of the metal-ligand bonds.[2][3][4] 2. Pore blockage by water clusters or degraded framework fragments. | 1. Create a composite material by growing this compound within a stable mesoporous support like silica (B1680970) (e.g., MCFs).[5][6] 2. Apply a hydrophobic coating (e.g., polydopamine) to prevent water ingress.[7] 3. Ensure complete activation of the MOF to remove any residual solvent or water before stability testing. |
| Inconsistent results in improving hydrothermal stability. | 1. Variations in synthesis or modification protocols. 2. Incomplete characterization of the modified material. 3. Differences in the conditions of the hydrothermal stability test (e.g., temperature, humidity level, exposure time). | 1. Strictly adhere to established and detailed experimental protocols. 2. Thoroughly characterize the material before and after modification using techniques like PXRD, BET analysis, TGA, and SEM. 3. Standardize the hydrothermal stability testing conditions for reliable comparison of different batches or methods. |
| Difficulty in achieving a uniform coating on this compound particles. | 1. Poor dispersion of MOF particles in the coating solution. 2. Suboptimal concentration of the coating precursor (e.g., dopamine (B1211576) hydrochloride). 3. Inadequate reaction time or temperature for polymerization. | 1. Use sonication to disperse the MOF particles in the coating solution before initiating polymerization. 2. Experiment with different concentrations of the coating precursor to find the optimal loading. 3. Adjust the reaction time and temperature as per established protocols to ensure complete polymerization. |
Frequently Asked Questions (FAQs)
Q1: Why is pristine this compound unstable in the presence of water?
A1: The instability of this compound in humid environments stems from the susceptibility of the coordination bonds between the cobalt metal centers and the organic linkers to hydrolysis.[2][3] Water molecules can attack these bonds, leading to the displacement of the linker and subsequent collapse of the porous framework.[4]
Q2: What are the most effective strategies for enhancing the hydrothermal stability of this compound?
A2: Several effective strategies have been developed, including:
-
Post-Synthetic Modification (PSM): Applying a hydrophobic coating, such as polydopamine (PDA), to the external surface of the MOF crystals creates a physical barrier that repels water.[7]
-
Mixed-Metal Synthesis: Incorporating a more water-stable metal cation, like Ni²⁺, into the this compound framework during synthesis can significantly improve the overall stability of the structure.[1]
-
Composite Formation: Synthesizing the this compound within the pores of a robust, mesoporous material like mesocellular siliceous foams (MCFs) can provide structural support and enhance hydrothermal stability.[5][6]
Q3: How can I verify that the hydrothermal stability of my this compound has improved?
A3: You can assess the improvement in hydrothermal stability by comparing the material's properties before and after exposure to a humid environment. Key characterization techniques include:
-
Powder X-ray Diffraction (PXRD): Compare the diffraction patterns to check for the retention of crystallinity. A stable material will show minimal changes in its PXRD pattern.[8]
-
Brunauer-Emmett-Teller (BET) Analysis: Measure the specific surface area and pore volume. A stable MOF will retain a significant portion of its initial surface area.[1]
-
Thermogravimetric Analysis (TGA): Analyze the thermal decomposition profile, which can indicate changes in the framework's integrity.
-
Scanning Electron Microscopy (SEM): Visually inspect the crystal morphology for any signs of degradation or amorphization.
Q4: Will modifying this compound to improve water stability affect its performance in other applications, such as gas adsorption?
A4: Modification can impact performance, and the extent of this impact depends on the method used. For instance, a surface coating might slightly reduce the surface area and gas uptake capacity.[9] However, in a humid environment, the stabilized MOF will likely retain a much higher percentage of its functionality compared to the unmodified version, which would quickly degrade.[10][11] Mixed-metal MOFs may exhibit altered adsorption properties due to the presence of different metal centers.[1]
Quantitative Data on Hydrothermal Stability Improvement
The following tables summarize quantitative data on the improved hydrothermal stability of modified MOF-74 materials.
Table 1: Retained BET Surface Area of Modified MOF-74 After Water Exposure
| Material | Modification Method | Water Exposure Conditions | Initial BET Surface Area (m²/g) | BET Surface Area After Exposure (m²/g) | Retained Surface Area (%) | Reference |
| Mg-MOF-74 | None | 75% Relative Humidity, 14 days | - | ~6 | - | [12] |
| Mg-MOF-74/MCFs | Composite with Mesocellular Foams | 85 °C water vapor, 2 hours | 1032 | 1152 | ~112* | [6] |
| Mg-MOF-74 | None | 85 °C water vapor, 2 hours | 1345 | 536 | ~40 | [6] |
| Mg-Ni-MM-MOF-74 | Mixed-Metal (16 mol% Ni) | Water vapor exposure | - | - | Significantly Increased | [1] |
*Note: The increase in surface area for the composite after hydrothermal treatment was attributed to the removal of any residual template or pore-blocking species.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the solvothermal synthesis of this compound.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Dissolve 2.43 mmol of 2,5-dihydroxyterephthalic acid and 8.67 mmol of Co(NO₃)₂·6H₂O in a mixed solvent of 200 mL with a 1:1:1 volume ratio of DMF, ethanol, and deionized water.[13]
-
Sonicate the mixture until it is uniformly mixed.[13]
-
Transfer the suspension to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 100 °C for 24 hours.[13]
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting powder by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then methanol (B129727) to remove unreacted precursors.
-
Dry the final product under vacuum at an elevated temperature (e.g., 250 °C) to activate the material.[13]
Protocol 2: Post-Synthetic Modification of this compound with Polydopamine (PDA)
This protocol describes the coating of this compound with a protective layer of polydopamine.
Materials:
-
As-synthesized and activated this compound
-
Dopamine hydrochloride
-
Tris-HCl buffer solution (pH ~8.5)
-
Deionized water
Procedure:
-
Disperse a specific amount of activated this compound in deionized water using sonication.
-
In a separate container, prepare a solution of dopamine hydrochloride in Tris-HCl buffer.
-
Add the dopamine solution to the this compound suspension. The final concentration of dopamine can be varied to control the thickness of the PDA coating.
-
Stir the mixture at room temperature for a designated period (e.g., 3-24 hours) to allow for the oxidative polymerization of dopamine onto the MOF surface.
-
The color of the suspension will gradually change to dark brown or black, indicating the formation of the PDA coating.
-
Collect the PDA-coated this compound by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unattached PDA.
-
Dry the final product under vacuum.
Protocol 3: Synthesis of Mixed-Metal Co/Ni-MOF-74
This protocol details the synthesis of a mixed-metal MOF-74 containing both cobalt and nickel.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Prepare a solution of 2,5-dihydroxyterephthalic acid in a 1:1:1 mixture of DMF, ethanol, and deionized water.[14]
-
In a separate container, dissolve the desired molar ratio of Co(NO₃)₂·6H₂O and Ni(NO₃)₂·6H₂O in a small amount of deionized water.[14]
-
Add the metal nitrate solution to the linker solution under stirring.[14]
-
Transfer the resulting mixture to a Teflon-lined autoclave and heat at 120 °C for 12 hours.[14]
-
After cooling to room temperature, collect the solid product by centrifugation.[14]
-
Wash the product several times with ethanol and deionized water.[14]
-
Dry the mixed-metal MOF under vacuum at 60 °C for 24 hours.[14]
Visualizations
Experimental Workflow for Improving this compound Hydrothermal Stability
Caption: Workflow for synthesis and stability enhancement of this compound.
Logical Relationships in Hydrothermal Instability and Mitigation
Caption: Relationship between instability causes and mitigation strategies.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. Enhancement of Hydrothermal Stability and CO2 Adsorption of Mg-MOF-74/MCF Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
effect of water on the structural integrity of Co-MOF-74
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co-MOF-74, specifically addressing challenges related to its structural integrity in the presence of water.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows a significant loss of crystallinity in the Powder X-ray Diffraction (PXRD) pattern after exposure to humidity. What is happening?
A1: This is a common observation and indicates a partial or complete degradation of the MOF structure. The primary cause is not the water molecule itself, but its dissociation into hydroxyl (OH) and hydrogen (H) species at the open metal sites of the cobalt centers.[1][2] These reactive species attack the metal-linker coordination bonds, leading to a breakdown of the crystalline framework.[1][2][3] The extent of degradation depends on the temperature, humidity level, and duration of exposure.
Troubleshooting Steps:
-
Confirm Activation: Ensure your "before" sample was properly activated to remove all solvent molecules from the pores. Residual solvents can influence water interaction.
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Review Exposure Conditions: Note the relative humidity (RH), temperature, and exposure time. Higher humidity and temperature accelerate degradation.
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Characterize Further: Perform gas adsorption analysis (e.g., N₂ isotherm) to quantify the loss in surface area and porosity, which correlates with structural degradation.
Q2: I've observed a significant decrease in the gas (e.g., CO₂, N₂) uptake capacity of my this compound after exposing it to water, even though the PXRD pattern looks largely unchanged. Why?
A2: This phenomenon occurs because the initial stages of water-induced degradation affect the active sites for gas adsorption before causing a complete collapse of the crystal structure. The dissociation of water at the cobalt centers leads to the formation of hydroxyl groups that "poison" these sites, blocking them from adsorbing other guest molecules like CO₂.[1][2] Therefore, a reduction in gas uptake can be an earlier indicator of water-induced damage than a complete loss of PXRD peaks.
Troubleshooting Steps:
-
Quantitative Analysis: Compare the gas adsorption isotherms before and after water exposure. A significant drop in the uptake at low pressures points to the blocking of active sites.
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Spectroscopic Analysis: Techniques like in-situ infrared (IR) spectroscopy can be used to detect the formation of hydroxyl groups on the metal centers.
Q3: Can I regenerate my this compound sample to its original state after it has been exposed to water?
A3: Complete regeneration of water-exposed this compound is challenging and often not fully possible. While thermal activation can remove physically adsorbed water molecules, it cannot reverse the chemical degradation of the framework caused by the dissociation of water and the breaking of metal-linker bonds. The degree of recovery will depend on the extent of the initial degradation. For mildly exposed samples, some porosity might be recovered, but it is unlikely to return to the initial surface area and gas uptake capacity.
Troubleshooting Steps:
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Controlled Regeneration: Attempt regeneration under vacuum at an elevated temperature (e.g., 150-200 °C). Monitor the process with TGA-MS to observe the desorption of water and other species.
-
Post-Regeneration Characterization: After the regeneration attempt, re-characterize the sample using PXRD and gas adsorption to quantify the degree of recovery.
Q4: My PXRD pattern of water-treated this compound shows broadened peaks and a decrease in intensity, but the peak positions are the same. How should I interpret this?
A4: This indicates a reduction in the long-range order and/or a decrease in the crystallite size of your this compound sample, which is consistent with partial degradation. The framework has not completely amorphized, but the overall crystalline quality has diminished. The remaining crystalline domains still produce diffraction peaks at the expected positions, but the loss of structure leads to peak broadening and reduced intensity.
Troubleshooting Steps:
-
Peak Width Analysis: Use the Scherrer equation to estimate the crystallite size from the peak broadening. A significant decrease in crystallite size after water exposure points to framework fragmentation.
Quantitative Data Summary
The following table summarizes the impact of water exposure on the structural properties of M-MOF-74 materials, where M represents a divalent metal cation. This data is compiled from various studies to provide a comparative overview.
| Material | Exposure Conditions | % Surface Area Loss | Reference |
| Mg-MOF-74 | 75% RH, 1 day | 74% | [3] |
| Mg-MOF-74 | 70% RH | Significant decrease in CO₂ capacity | [4] |
| Ni-MOF-74 | Humid conditions | Loses crystal structure | [1] |
| This compound | Humid conditions | Retains ~85% of initial CO₂ capacity after regeneration | [5] |
| Zn-MOF-74 | 100 °C and 8 Torr of D₂O for 48 hours | Partial loss of crystallinity | [1] |
| Zn-MOF-74 | 300 °C and 8 Torr of D₂O for 48 hours | Complete loss of crystallinity | [1] |
Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) for Assessing Structural Integrity
Objective: To qualitatively assess the crystallinity and phase purity of this compound before and after water exposure.
Methodology:
-
Sample Preparation (Pristine):
-
Activate the as-synthesized this compound sample under vacuum at a suitable temperature (e.g., 250 °C) for a sufficient duration (e.g., 12 hours) to remove all guest and solvent molecules.
-
Handle the activated sample in an inert atmosphere (e.g., a glovebox) to prevent premature exposure to moisture.
-
Mount a small amount of the activated powder on a zero-background sample holder.
-
-
Water Exposure:
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Expose a known quantity of the activated this compound to a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity) for a defined period.
-
Alternatively, immerse the sample in liquid water for a set time.
-
-
Sample Preparation (Water-Exposed):
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After exposure, gently filter the sample (if immersed in liquid water) and dry it under ambient conditions or a mild vacuum.
-
Mount the water-exposed powder on a zero-background sample holder.
-
-
Data Collection:
-
Collect PXRD patterns for both the pristine and water-exposed samples using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).
-
Scan over a 2θ range that covers the characteristic peaks of this compound (typically 5-40°).
-
-
Data Analysis:
-
Compare the PXRD patterns of the pristine and water-exposed samples.
-
Look for changes in peak positions, intensities, and the appearance of new peaks or an amorphous background. A significant decrease in peak intensity and broadening indicates a loss of crystallinity.
-
Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To quantitatively measure the surface area and porosity of this compound before and after water exposure.
Methodology:
-
Sample Activation (Pristine):
-
Accurately weigh a sample of as-synthesized this compound (typically 50-100 mg) into a sample tube.
-
Activate the sample in-situ using the degas port of the surface area analyzer. Heat the sample under a dynamic vacuum at a temperature sufficient to remove guest molecules (e.g., 250 °C) for an extended period (e.g., 12 hours).
-
-
Nitrogen Adsorption Measurement (Pristine):
-
After activation and cooling to room temperature, weigh the sample tube again to determine the activated sample mass.
-
Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
Collect a sufficient number of data points in the relative pressure (P/P₀) range of 0.01 to 0.3 for BET analysis.
-
-
Water Exposure:
-
Subject a separate, activated sample of this compound to the desired water exposure conditions as described in the PXRD protocol.
-
-
Sample Activation (Water-Exposed):
-
Activate the water-exposed sample using the same procedure as the pristine sample to remove any physisorbed water.
-
-
Nitrogen Adsorption Measurement (Water-Exposed):
-
Perform a nitrogen adsorption-desorption measurement on the activated water-exposed sample at 77 K.
-
-
Data Analysis:
-
Calculate the BET surface area from the nitrogen adsorption isotherm for both the pristine and water-exposed samples.
-
Compare the surface areas to quantify the loss of porosity due to water-induced structural degradation.
-
Visualizations
Caption: Troubleshooting workflow for analyzing this compound after water exposure.
Caption: Chemical pathway of this compound structural degradation in the presence of water.
References
preventing Co-MOF-74 degradation under humid conditions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the degradation of Cobalt-based Metal-Organic Framework 74 (Co-MOF-74) under humid conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is losing its crystallinity and surface area after exposure to ambient air. What is happening?
This is a common issue related to the inherent instability of the MOF-74 structure in the presence of moisture. The degradation originates from the dissociation of water molecules at the open metal sites within the framework.[1][2][3] This reaction weakens the metal-linker bonds, ultimately leading to a breakdown of the crystalline structure and a significant loss of surface area.[1][3] For instance, the related Mg-MOF-74 can lose 74% of its surface area after just one day at 75% relative humidity.[4]
Q2: What is the specific mechanism behind the water-induced degradation of MOF-74?
The degradation of the MOF-74 family in humid conditions is primarily driven by a chemical reaction at the coordinatively unsaturated metal centers. The process can be summarized as follows:
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Water Adsorption: Water molecules from the atmosphere are adsorbed and coordinate to the open metal sites (e.g., Co²⁺) in the MOF-74 structure.
-
Water Dissociation: The metal center catalyzes the dissociation of the adsorbed water molecule into hydroxyl (OH⁻) and proton (H⁺) species.[1][2]
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Framework Attack: The resulting OH⁻ group strongly coordinates to the metal center, "poisoning" it and preventing the adsorption of other molecules like CO₂.[1] The H⁺ ion protonates the oxygen atoms on the organic linker.[4]
-
Bond Elongation & Collapse: This coordination of OH⁻ and protonation of the linker weakens and elongates the metal-oxygen bonds that form the framework, leading to the eventual collapse of the crystal structure.[1][3]
Caption: The degradation pathway of this compound in the presence of water.
Troubleshooting & Prevention Strategies
Q3: How can I enhance the stability of my this compound against humidity?
Several strategies can be employed to improve the water stability of this compound, broadly categorized into three areas: incorporating more robust metal ions (mixed-metal synthesis), modifying the organic linker, and post-synthetic surface modification.[5]
Caption: Overview of strategies to prevent this compound degradation.
Q4: Which metal ions are best for creating a more stable mixed-metal MOF-74, and what is the expected performance improvement?
Incorporating metal ions that are less susceptible to hydrolysis than Mg²⁺, such as Ni²⁺ or Co²⁺ itself, can significantly improve the kinetic water stability of the MOF-74 framework.[6][7] Studies on the related Mg-MOF-74 have shown that incorporating as little as 16 mol% of Ni can lead to a remarkable enhancement in water stability.[1][7] While pure Mg-MOF-74 shows poor stability, this compound and Ni-MOF-74 are comparatively more robust, retaining a significant portion of their CO₂ capacity after hydration.[7][8]
Table 1: Comparison of M-MOF-74 Stability After Water Exposure
| MOF Type | Condition | Surface Area Retention | CO₂ Capacity Retention | Reference |
|---|---|---|---|---|
| Mg-MOF-74 | 75% RH, 1 day | 26% | 16% (at 70% RH) | [4] |
| This compound | Hydrated & Regenerated | - | ~85% | [6][7] |
| Ni-MOF-74 | Hydrated & Regenerated | - | >60% | [8] |
| Mg-Ni-MM-MOF-74 (16% Ni) | Water Exposure | Significantly Increased Stability | - |[1][7] |
Q5: Is it possible to make the this compound surface hydrophobic?
Yes, post-synthetic modification (PSM) can be used to introduce hydrophobicity. One common method is to coat the MOF crystals with a hydrophobic layer, such as by immersing the material in a solution containing perfluoroalkylsilane (PFAS).[9] This creates a water-repellent shell around the crystals, shielding the vulnerable metal centers from water molecules without completely blocking the pores for other applications.
Experimental Protocols
Protocol 1: Synthesis of Water-Stable Ni-Co-MOF-74
This protocol is adapted from solvothermal methods for synthesizing bimetallic MOF-74 structures.[10]
Objective: To synthesize a mixed-metal Ni-Co-MOF-74 with enhanced stability under humid conditions.
Caption: Experimental workflow for the synthesis of Ni-Co-MOF-74.
Materials:
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (DI H₂O)
Procedure:
-
Prepare Ligand Solution: In a beaker, dissolve 1 mmol of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixed solvent containing DMF, ethanol, and deionized water (e.g., in a 1:1:1 volumetric ratio).
-
Prepare Metal Salt Solution: In a separate beaker, dissolve the desired molar ratio of metal salts (e.g., 0.5 mmol of Ni(NO₃)₂·6H₂O and 0.5 mmol of Co(NO₃)₂·6H₂O) in a small amount of deionized water.
-
Combine Solutions: Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Solvothermal Synthesis: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 12 hours.
-
Product Collection: After cooling the autoclave to room temperature, collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected powder several times with fresh ethanol and deionized water to remove any unreacted precursors.
-
Drying and Activation: Dry the final product under vacuum at 60 °C for 24 hours to yield the activated Ni-Co-MOF-74.[10]
Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in a controlled laboratory setting, adhering to all appropriate safety protocols.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and controlling water stability of MOF-74 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06076D [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and CO2/N2 Separation Performance Analysis of Mixed Matrix Membrane (MMM) Based on Different Bimetallic Metal–Organic Frameworks (Ni-Cu-MOF-74, Ni-Co-MOF-74, and Ni-Zn-MOF-74) [mdpi.com]
regenerating Co-MOF-74 after gas adsorption cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for regenerating Co-MOF-74 after gas adsorption cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for regenerating this compound after gas adsorption?
A1: The most common and effective method for regenerating this compound is Temperature Swing Adsorption (TSA).[1] This process involves heating the material under an inert gas flow to desorb the captured gas molecules and reactivate the open metal sites.
Q2: At what temperature should this compound be regenerated?
A2: Regeneration temperatures for MOF-74 are typically in the range of 150°C to 300°C.[1][2] For complete removal of strongly bound molecules like DMF from the synthesis, a higher temperature of around 300°C under vacuum may be necessary.[2] However, it is crucial not to exceed 350°C to avoid thermal decomposition of the framework.[1]
Q3: Can this compound be regenerated multiple times without losing its adsorption capacity?
A3: Yes, this compound has demonstrated good stability over multiple regeneration cycles for certain adsorbates like CO2, with no significant loss in capacity reported over ten cycles.[1] Bimetallic Nithis compound has also shown stable performance after five adsorption-desorption cycles for NO capture.[3] However, the long-term stability can be influenced by the nature of the adsorbate and the regeneration conditions.
Q4: How does water affect the stability and regeneration of this compound?
A4: The presence of water can significantly impact the stability of MOF-74 frameworks. Water molecules can coordinate to the open metal sites, and under certain conditions, can lead to the dissociation of water into hydroxyl (OH) and hydrogen (H) species.[4][5] This process can weaken the framework and reduce the CO2 uptake capacity.[4][6] While thermal regeneration can remove adsorbed water, a significant portion of the initial CO2 adsorption capacity of Mg-MOF-74 was not recovered after hydration.[7]
Q5: Are there alternative regeneration methods to thermal swing adsorption?
A5: Besides TSA, other regeneration methods include:
-
Solvent Washing: This can be effective for removing certain chemisorbed species.[8] For instance, a combination of methanol (B129727) washing and low-power UV-C radiation has been used to regenerate Cu-BTC after H2S adsorption.[8]
-
UV Irradiation: For some MOFs, UV light can be used to induce the release of guest molecules.[1] This method's applicability depends on the photostability of the specific MOF.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Regeneration (Low Adsorption Capacity After Cycling) | 1. Regeneration temperature is too low to desorb all guest molecules. 2. Residual solvent molecules (e.g., DMF) from synthesis are blocking the pores. 3. Strong binding of the adsorbate to the open metal sites. 4. Partial framework collapse due to harsh regeneration conditions. | 1. Gradually increase the regeneration temperature, ensuring it does not exceed the thermal stability limit of this compound (around 350°C).[1] 2. Perform a high-temperature activation step (e.g., 300°C under vacuum) before the first adsorption cycle to ensure complete removal of synthesis solvents.[2] 3. For strongly bound adsorbates, consider a combination of thermal treatment and vacuum, or explore solvent-assisted regeneration.[8] 4. Characterize the material using Powder X-ray Diffraction (PXRD) to check for structural integrity. If damage is observed, gentler regeneration conditions (lower temperature, longer duration) should be employed. |
| Decreased Surface Area (BET) After Regeneration | 1. Incomplete removal of adsorbed species. 2. Structural degradation or amorphization. 3. Presence of strongly coordinated solvent or water molecules. | 1. Optimize the regeneration protocol (temperature, time, inert gas flow rate). 2. Analyze the sample with PXRD to assess crystallinity. 3. Ensure a thorough solvent exchange process (e.g., with methanol) after synthesis to remove high-boiling-point solvents like DMF.[9] |
| Color Change of the Material After Regeneration | 1. Oxidation of the cobalt centers. 2. Decomposition of the organic linker. 3. Strong chemisorption of the adsorbate leading to a colored complex. | 1. Ensure the regeneration is performed under a strictly inert atmosphere (e.g., N2 or Ar). 2. Verify the regeneration temperature is below the decomposition temperature of the MOF. Thermogravimetric analysis (TGA) can be used to determine this. 3. For strongly chemisorbed species, consider alternative regeneration methods like solvent washing.[8] |
Quantitative Data Summary
Table 1: Regeneration and Activation Parameters for MOF-74 Variants
| MOF Variant | Adsorbate | Regeneration/Activation Temperature (°C) | Conditions | Outcome | Reference |
| This compound | CO/N2 | 300 | Vacuum | Effective removal of guest molecules, high CO adsorption (6.07 mmol/g) | [2] |
| MOF-74 | CO2 | Not specified, but stable over 10 cycles | TSA | No loss in capacity | [1] |
| Mg-MOF-74 | CO2 | 80 | N2 purge | Full capacity regained | [10] |
| Cu-BTC (HKUST-1) | S-compounds | 100-200 | He purge | Partial regeneration at 200°C | [1] |
| This compound | - | 150 | High vacuum (18h) | Removal of methanol | [11] |
Experimental Protocols
Protocol 1: Standard Thermal Regeneration (TSA)
-
Sample Loading: Place the this compound sample that has undergone gas adsorption into a sample holder suitable for heating under gas flow (e.g., a tube furnace or a thermogravimetric analyzer).
-
Inert Gas Purge: Start a continuous flow of a dry, inert gas (e.g., Nitrogen or Argon) over the sample. A typical flow rate is 50 ml/min.[1]
-
Heating Ramp: Program the furnace to heat the sample to the desired regeneration temperature (e.g., 200-250°C) at a controlled rate (e.g., 5-10°C/min).
-
Isothermal Hold: Hold the sample at the regeneration temperature for a sufficient duration to ensure complete desorption of the adsorbate. This can range from 1 to 8 hours.[1]
-
Cooling: After the hold period, cool the sample down to room temperature under the continuous flow of the inert gas.
-
Storage: Once at room temperature, the regenerated this compound should be stored under an inert atmosphere to prevent re-adsorption of atmospheric gases and moisture.
Protocol 2: Initial Activation of As-Synthesized this compound
-
Solvent Exchange: After synthesis, wash the as-synthesized this compound with a volatile solvent like methanol multiple times to exchange the high-boiling point synthesis solvent (e.g., DMF).[9]
-
Drying: Dry the solvent-exchanged material under vacuum at a moderate temperature (e.g., 100-150°C) for several hours to remove the bulk of the solvent.
-
High-Temperature Activation: Place the dried sample in a vacuum oven or a Schlenk line.
-
Heating under Vacuum: Gradually heat the sample to a high temperature (e.g., 250-300°C) under dynamic vacuum.[2]
-
Isothermal Activation: Maintain the high temperature and vacuum for an extended period (e.g., 12-24 hours) to ensure the complete removal of all guest molecules and the activation of the open metal sites.[2]
-
Cooling and Storage: Cool the activated this compound to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage.
Visualizations
Caption: Workflow for the thermal regeneration of this compound.
Caption: Decision tree for troubleshooting incomplete regeneration.
References
- 1. digital.csic.es [digital.csic.es]
- 2. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 3. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Understanding and controlling water stability of MOF-74 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient separation of carbon dioxide by a metal-organic framework replete with open metal sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
troubleshooting inconsistent experimental results for Co-MOF-74
Welcome to the technical support center for Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis, activation, and characterization of this compound, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your work with this compound, providing potential causes and actionable solutions.
Synthesis Issues
Question 1: My this compound synthesis resulted in an amorphous powder or low crystallinity. What went wrong?
Possible Causes:
-
Incorrect Solvent Ratios: The ratio of solvents, particularly the water content in a DMF/H₂O mixture, is crucial for proper crystal formation. Water content can influence the deprotonation rate of the organic linker and consequently the nucleation and growth of the crystals.[1]
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Reaction Temperature and Time: Suboptimal reaction temperatures or insufficient reaction times can lead to incomplete crystallization.
-
Impure Reagents: The purity of the cobalt salt and the 2,5-dihydroxyterephthalic acid (H₄dobdc) linker is critical. Impurities can interfere with the framework assembly.
-
Formation of Intermediates: Mechanochemical synthesis methods, in particular, can proceed through non-porous intermediate phases before the final MOF-74 structure is formed.[2]
Troubleshooting Steps:
-
Verify Solvent Composition: Carefully control the solvent ratios as specified in your protocol. If using a mixed solvent system like DMF/H₂O, consider systematically varying the water content to optimize for your specific setup.[1]
-
Optimize Reaction Conditions: Ensure the synthesis is carried out at the recommended temperature and for the specified duration. If issues persist, a systematic study of these parameters may be necessary.
-
Use High-Purity Reagents: Confirm the purity of your starting materials.
-
Characterize Intermediates: If you suspect the formation of intermediate phases, especially in mechanochemical synthesis, consider analyzing the product at different stages of the reaction using Powder X-ray Diffraction (PXRD).[2]
Question 2: The morphology and crystal size of my synthesized this compound are inconsistent between batches. Why is this happening?
Possible Causes:
-
Solvent Composition Variability: As mentioned, the solvent system, especially the water content, directly impacts the crystal nucleation rate, which in turn dictates the final morphology and size of the this compound crystals.[1]
-
Presence of Modulators: The use of modulators, such as salicylic (B10762653) acid, can tune the size and introduce defects in the nanocrystals.[3] Even unintentional impurities can act as modulators.
-
Stirring Rate and Method: The hydrodynamics of the reaction mixture, influenced by the stirring rate and method, can affect crystal growth.
Troubleshooting Steps:
-
Precise Solvent Preparation: Maintain strict control over the solvent composition for each synthesis.
-
Evaluate Modulator Effects: If intentionally using modulators, ensure consistent concentrations. If not, scrutinize reagent purity to avoid unintended modulating effects.[3]
-
Standardize Mixing Conditions: Use the same stirring rate and vessel geometry for all syntheses to ensure reproducible hydrodynamic conditions.
Activation & Characterization Issues
Question 3: My this compound sample shows a low surface area (BET) after activation. How can I improve this?
Possible Causes:
-
Incomplete Solvent Removal: Guest molecules from the synthesis (e.g., DMF, methanol (B129727), water) can remain coordinated to the open metal sites or trapped within the pores, blocking access for gas adsorption.[4][5][6]
-
Framework Collapse: The MOF-74 structure can be unstable and may collapse upon removal of solvent molecules, especially if structural defects are present in high concentrations.[7] The stability can also be affected by the metal cation.
-
Improper Activation Temperature: The temperature for activation is a critical parameter. It needs to be high enough to remove coordinated solvent molecules but not so high as to cause thermal decomposition of the framework.
Troubleshooting Steps:
-
Thorough Solvent Exchange: Before thermal activation, perform a thorough solvent exchange with a more volatile solvent like methanol to facilitate the removal of high-boiling-point solvents like DMF.[4][5]
-
Optimize Activation Protocol: A multi-step activation process is often effective. For instance, an initial heating step at a lower temperature (e.g., 150 °C) under vacuum can remove water and methanol, followed by a higher temperature step (e.g., up to 300 °C) to remove more strongly bound molecules like DMF.[4][5]
-
Structural Integrity Check: Use PXRD to check the crystallinity of your sample before and after activation to ensure the framework has not collapsed. A significant loss of peak intensity indicates framework degradation.[7]
Question 4: The catalytic activity of my this compound is lower than expected or inconsistent.
Possible Causes:
-
Poor Accessibility of Active Sites: Incomplete activation can leave the cobalt metal sites blocked, preventing reactants from accessing them.[7]
-
Structural Defects: While defects can sometimes enhance catalytic activity by improving mass transport, an excess of defects can lead to structural instability and a loss of active sites.[7] The introduction of defects by mixing linkers can enhance catalytic activity for certain reactions.[8]
-
Morphology and Particle Size: The external surface area and pore accessibility can be influenced by the crystal morphology and size, which in turn affects catalytic performance.[1] For instance, hollow structures or nanoparticles can exhibit improved catalytic performance.[9]
-
Oxidation of Cobalt Centers: For certain reactions, the oxidation state of the cobalt centers is crucial. Exposure to air or certain reaction conditions can lead to the oxidation of Co²⁺ to Co³⁺, which may affect catalytic activity and thermal stability.[10][11]
Troubleshooting Steps:
-
Ensure Complete Activation: Follow a rigorous activation protocol and confirm the removal of guest molecules using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).[4][5]
-
Controlled Introduction of Defects: If aiming for defect-engineered catalysts, carefully control the ratio of linkers or modulators used during synthesis.[7][8]
-
Optimize Crystal Morphology: Adjust synthesis conditions to obtain morphologies with higher external surface areas or improved pore accessibility.[1][9]
-
Handle Material Under Inert Atmosphere: If the Co²⁺ oxidation state is critical for your application, consider handling the activated material under an inert atmosphere to prevent oxidation.
Experimental Protocols & Data
Table 1: Activation Conditions for this compound
| Activation Step | Temperature (°C) | Duration | Pressure | Purpose | Reference |
| 1 | 150 | Varies | Vacuum | Removal of guest H₂O and methanol (MeOH) molecules. | [4][5] |
| 2 | 300 | Varies | Vacuum | Decomposition of strongly bound N,N-dimethylformamide (DMF) and terminal ligands. | [4][5] |
Note: The optimal duration for each step may vary and should be determined experimentally, for instance by monitoring the pressure in the vacuum system.
Table 2: Reported Surface Areas for this compound
| Material | Synthesis/Activation Condition | BET Surface Area (m²/g) | Reference |
| This compound | Standard solvothermal | 900 - 1,100 | [7] |
| This compound (defective) | Synthesized with 30% hydroxyterephthalic acid | 323 | [7] |
| This compound (defective) | Synthesized with 0% hydroxyterephthalic acid | 215 | [7] |
General Synthesis Protocol (Solvothermal)
-
Dissolution of Linker: Dissolve 2,5-dihydroxyterephthalic acid in a mixture of N,N-dimethylformamide (DMF), ethanol, and water.
-
Dissolution of Metal Salt: In a separate container, dissolve cobalt(II) nitrate (B79036) hexahydrate in a similar solvent mixture.
-
Mixing: Add the metal salt solution to the linker solution under stirring.
-
Reaction: Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24 hours).
-
Cooling and Washing: After the reaction, cool the vessel to room temperature. Collect the crystalline product by centrifugation or filtration and wash it multiple times with fresh DMF and then with a more volatile solvent like methanol to remove unreacted starting materials and excess solvent.
-
Drying: Dry the product under vacuum at a moderate temperature.
Visualized Workflows and Logic
Caption: A generalized workflow for the synthesis, activation, and characterization of this compound.
Caption: A decision tree to guide troubleshooting for inconsistent this compound experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning the supramolecular isomerism of MOF-74 by controlling the synthesis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved catalytic performance of this compound by nanostructure construction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalytic Activity of Co-MOF-74 via Defect Engineering
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the catalytic activity of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) by creating structural defects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in navigating the experimental challenges and leveraging the full potential of defective this compound as a catalyst.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, defect creation, and catalytic testing of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low crystallinity of the synthesized defective this compound. | - High concentration of the defect-inducing modulator/linker. - Inappropriate synthesis temperature or time. - Incomplete removal of solvent molecules. | - Optimize Modulator Concentration: Systematically decrease the molar ratio of the modulator (e.g., hydroxyterephthalic acid) to the primary linker (2,5-dihydroxyterephthalic acid). Materials synthesized with high proportions of a secondary linker (e.g., >30% hydroxyterephthalic acid) may collapse upon solvent removal[1][2]. - Adjust Synthesis Conditions: Refer to established protocols for optimal temperature and duration. For this compound, solvothermal synthesis is a common method. - Ensure Proper Activation: Follow a rigorous solvent exchange and vacuum drying procedure to remove pore-occluding solvent molecules, which is crucial for stabilizing the crystalline structure, especially in defective MOFs[1][2]. |
| Inconsistent catalytic activity across different batches of defective this compound. | - Variation in the concentration and distribution of defects. - Incomplete activation of the catalyst, leaving exposed metal sites blocked. - Degradation of the MOF structure during the reaction. | - Standardize Defect Creation: Precisely control the amount of modulator or the conditions of post-synthetic treatment (e.g., etching time, acid concentration). - Thorough Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption to characterize each batch and ensure consistency in defect concentration and porosity. - Confirm Catalyst Stability: Perform post-catalysis characterization (e.g., PXRD) to check for structural integrity. If degradation is observed, consider milder reaction conditions. |
| Difficulty in quantifying the number of defects. | - Limitations of characterization techniques. - Overlapping signals or ambiguous data interpretation. | - Employ Multiple Techniques: A combination of methods provides a more accurate assessment. TGA can indicate the loss of capping agents or linker fragments, while techniques like ¹H NMR of digested samples can quantify the ratio of different linkers[3][4][5]. - Acid-Base Titration: This method can be used to quantify missing linker defects by titrating the uncoordinated metal sites. - Gas Adsorption Analysis: Changes in surface area and pore volume compared to the pristine MOF can indirectly indicate the presence of defects[1][2]. |
| Low product yield or selectivity in catalytic reactions. | - Insufficient number of accessible active sites. - Diffusion limitations for substrates and products. - Non-optimal reaction conditions (temperature, pressure, solvent). | - Enhance Defect Concentration: Carefully increase the defect concentration to create more coordinatively unsaturated metal sites, which are often the active centers for catalysis[6][7][8]. However, excessive defects can lead to structural collapse and reduced activity[7]. - Improve Mass Transport: The creation of defects can improve mass transport within the MOF structure[1]. Consider using smaller MOF crystals to reduce diffusion path lengths[1]. - Optimize Reaction Parameters: Systematically vary reaction temperature, pressure, and solvent to find the optimal conditions for the specific catalytic transformation. |
| Amorphization of this compound after acid etching. | - Harsh etching conditions (e.g., high acid concentration, prolonged exposure). - Instability of the MOF framework under acidic conditions. | - Milder Etching Conditions: Use a lower concentration of the acid etchant or reduce the etching time. - Alternative Etchants: Explore the use of different etchants, such as polyoxometalates, which can offer more controlled and directional etching[9]. - Monitor Structural Changes: Use in-situ characterization techniques, if available, or perform ex-situ analysis at different time points during the etching process to monitor the structural integrity. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on defective this compound, providing a basis for comparison and experimental design.
Table 1: Physicochemical Properties of Pristine and Defective this compound
| Material | Modulator/Method | Modulator Ratio (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Pristine this compound | - | 0 | ~1300 - 1500 | ~0.5 - 0.6 |
| Defective this compound | Hydroxyterephthalic acid | 10 - 30 | Enhanced accessibility observed | - |
| D17-MOF-74 | HBDC | 17 | - | - |
| D26-MOF-74 | HBDC | 26 | - | - |
| D33-MOF-74 | HBDC | 33 | - | - |
| D38-MOF-74 | HBDC | 38 | - | - |
Note: Data is compiled from multiple sources and represents typical ranges. HBDC refers to 2-hydroxy-1,4-benzenedicarboxylic acid. Enhanced accessibility was noted for defective structures, suggesting improved gas transport to the inner porosity[1][2].
Table 2: Catalytic Performance of Pristine and Defective this compound
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions |
| Pristine MOF-74 | Cyanosilylation | Benzaldehyde | 2-phenyl-2-[(trimethylsilyl)oxy] acetonitrile | 67 | >99 | 60 °C, 30 min, solvent-free |
| D17-MOF-74 | Cyanosilylation | Benzaldehyde | 2-phenyl-2-[(trimethylsilyl)oxy] acetonitrile | 73 | >99 | 60 °C, 30 min, solvent-free |
| D26-MOF-74 | Cyanosilylation | Benzaldehyde | 2-phenyl-2-[(trimethylsilyl)oxy] acetonitrile | 93 | >99 | 60 °C, 30 min, solvent-free |
| D33-MOF-74 | Cyanosilylation | Benzaldehyde | 2-phenyl-2-[(trimethylsilyl)oxy] acetonitrile | 80 | >99 | 60 °C, 30 min, solvent-free |
| D38-MOF-74 | Cyanosilylation | Benzaldehyde | 2-phenyl-2-[(trimethylsilyl)oxy] acetonitrile | 79 | >99 | 60 °C, 30 min, solvent-free |
| Co₀.₅₀La₀.₅₀-MOF-74-4eq | Olefin Epoxidation | Cyclohexene | 1,2-epoxycyclohexane | 92.2 | 93.9 | 40 °C, 1 hour |
Note: The data for cyanosilylation highlights that an optimal level of defects (D26-MOF-74) leads to the highest catalytic activity[7]. The data for olefin epoxidation demonstrates the synergistic effect of defect engineering and lanthanum modification[10].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and defect creation in this compound.
Protocol 1: Synthesis of Defective this compound using a Modulator
This protocol is adapted from methods that utilize a secondary linker to introduce defects during the solvothermal synthesis[1][6][7][8].
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (DHBDC)
-
2-hydroxyterephthalic acid (HBDC) or other suitable modulator
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Preparation of Precursor Solution: In a typical synthesis, dissolve Co(NO₃)₂·6H₂O in a mixture of DMF, ethanol, and water.
-
Linker Solution: In a separate container, dissolve a mixture of DHBDC and the modulator (e.g., HBDC) in DMF. The molar ratio of DHBDC to HBDC can be varied to control the defect concentration (e.g., 8:2, 7:3, 6:4)[6].
-
Mixing and Reaction: Add the metal salt solution to the linker solution under stirring. Transfer the final mixture to a Teflon-lined autoclave.
-
Solvothermal Synthesis: Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-48 hours).
-
Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash the product sequentially with fresh DMF and then methanol to remove unreacted precursors and solvent molecules.
-
Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove the coordinated solvent molecules and activate the exposed metal sites.
Protocol 2: Post-Synthetic Acid Etching to Create Defects
This protocol describes a general method for creating defects in a pre-synthesized this compound through controlled acid etching[11][12].
Materials:
-
Pristine this compound
-
Inorganic or organic acid (e.g., HCl, acetic acid)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dispersion: Disperse a known amount of pristine this compound in a suitable solvent.
-
Etching: Add a specific concentration of the acid etchant to the MOF dispersion.
-
Controlled Reaction: Stir the mixture at a controlled temperature for a specific duration. The etching time is a critical parameter to control the extent of defect formation.
-
Quenching and Isolation: Stop the etching process by removing the acidic solution via centrifugation or filtration.
-
Washing: Wash the etched MOF thoroughly with the solvent used for dispersion to remove any residual acid and dissolved species.
-
Activation: Dry the resulting defective MOF under vacuum to remove the solvent.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Experimental workflow for creating defects in this compound.
Caption: Mechanism of enhanced catalytic activity in defective this compound.
References
- 1. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 2. Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational incorporation of defects within metal–organic frameworks generates highly active electrocatalytic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic regulation of the Co microenvironment in MOF-74 for olefin epoxidation via lanthanum modification and defect engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Etching strategies induced multihierarchical structures of MOFs and their derivatives for gas sensing applications: a review - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC05012F [pubs.rsc.org]
- 12. Hollowing out MOFs: hierarchical micro- and mesoporous MOFs with tailorable porosity via selective acid etching [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of Hollow Co-MOF-74 Nanostructures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hollow Co-MOF-74 nanostructures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its hollow nanostructures of interest?
A1: this compound is a metal-organic framework (MOF) known for its high density of open metal sites, well-defined one-dimensional channels, and strong affinity for CO2 molecules.[1] Hollow this compound nanostructures are of particular interest because they offer several advantages over their solid counterparts, including lower density, faster mass transfer rates, and a greater availability of active sites.[2][3][4] These properties can lead to enhanced performance in applications like catalysis, gas separation, and drug delivery.[1][5][6] The internal cavity of hollow MOFs can reduce the mass-transfer resistance for guest molecules, thereby improving catalytic performance.[2]
Q2: What are the common methods for synthesizing hollow this compound nanostructures?
A2: A primary method for synthesizing hollow this compound is through a template-assisted approach.[5] One prominent technique is the use of a sacrificial template, such as ZIF-67 (a cobalt-based zeolitic imidazolate framework).[7][8] In this process, pre-synthesized ZIF-67 particles are transformed into hollow this compound via a solvothermal reaction with the this compound ligand, 2,5-dihydroxyterephthalic acid (H4DOBDC).[3][8] This transformation often relies on mechanisms like the nanoscale Kirkendall effect, where differences in ion diffusion rates lead to the formation of a hollow interior.[1][5]
Q3: What are the key characterization techniques to confirm the successful synthesis of hollow this compound?
A3: A combination of characterization techniques is essential:
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Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of this compound.[9][10]
-
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): To visualize the morphology, size, and, most importantly, the hollow interior of the nanostructures.[9][10][11]
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Nitrogen Physisorption (N2 Adsorption/Desorption): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, which are critical performance indicators.[1]
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Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvents and unreacted ligands.[9][12]
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Fourier-Transform Infrared Spectroscopy (FT-IR): To verify the presence of the organic linker and the coordination between the metal centers and carboxylate groups.[13]
Q4: What are the main challenges in synthesizing hollow MOFs?
A4: The synthesis of hollow MOFs can be challenging. Key difficulties include precisely controlling the shape, size, shell thickness, and pore volume.[10] Achieving a uniform and complete transformation from the template to the final hollow structure can also be difficult. Additionally, inherent weaknesses of MOFs, such as insufficient stability under certain conditions and weak electrical conductivity, can limit their application and require further modification.[2] Scalability and the cost of precursors and solvents are also significant hurdles for widespread use.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incorrect ratio of metal salt to organic linker.- Suboptimal reaction temperature or time.[15]- Impure reagents or solvents. | - Carefully verify the stoichiometry of your reactants. A typical synthesis uses a Co(NO₃)₂·6H₂O to 2,5-dihydroxyterephthalic acid (DHBDC) molar ratio of approximately 3.35:1.- Optimize the solvothermal reaction temperature (typically around 121°C) and duration (often 24 hours).[9]- Use high-purity reagents and anhydrous solvents where specified. |
| Amorphous Product (No Peaks in PXRD) | - Reaction temperature is too low or reaction time is too short for crystallization.- Incorrect solvent composition.- Presence of excess water or other impurities that inhibit crystal growth. | - Increase the solvothermal temperature or extend the reaction time to promote crystal nucleation and growth.[15]- Ensure the correct solvent system is used. A common mixture is DMF/Ethanol (B145695)/Water (1:1:1 v/v/v).[9]- Dry all glassware thoroughly and use solvents with low water content. |
| Incorrect Crystal Phase or Impurities in PXRD | - Formation of a metastable or alternative MOF phase.- Incomplete reaction or presence of unreacted starting materials. | - Precisely control the reaction temperature, as different phases can form at different temperatures.[10]- After synthesis, wash the product thoroughly with fresh solvent (e.g., DMF, ethanol) to remove unreacted precursors. |
| Solid Nanostructures Instead of Hollow | - Incomplete transformation of the sacrificial template (e.g., ZIF-67).- Insufficient etching agent or competitive ligand (H4DOBDC).- Reaction time is too short for the hollowing process to complete. | - Increase the molar ratio of the H4DOBDC ligand relative to the ZIF-67 template to ensure complete reaction.[3]- Extend the solvothermal reaction time to allow for the full diffusion and etching process that forms the hollow core.[1]- Monitor the transformation at different time points using SEM/TEM to understand the formation mechanism.[1] |
| Collapsed or Fragmented Hollow Structures | - The shell of the hollow structure is too thin to be stable.- Harsh activation/solvent-exchange procedures. | - Adjust synthesis parameters to increase the shell thickness. This can sometimes be achieved by modifying reactant concentrations.[6]- Use a gentler activation method, such as supercritical CO₂ drying, or a gradual solvent exchange process to prevent capillary forces from collapsing the structure. |
| Low Surface Area (BET Analysis) | - Pores are blocked by residual solvent, unreacted ligand, or collapsed framework debris.- Incomplete activation of the MOF. | - Ensure the post-synthesis washing steps are thorough to remove any species occluded in the pores.- Optimize the activation process. Heat the sample under vacuum at a suitable temperature (e.g., 150°C for 12 hours) to completely remove guest molecules from the pores.[12] |
Quantitative Data Summary
Table 1: Synthesis Parameters for this compound.
| Parameter | Value | Source |
|---|---|---|
| Metal Salt | Co(NO₃)₂·6H₂O | [9] |
| Organic Linker | 2,5-dihydroxyterephthalic acid (DHBDC) | [9] |
| Solvent System | DMF/Ethanol/H₂O (1:1:1 v/v/v) | [9] |
| Reaction Temperature | 121 °C | [9] |
| Reaction Time | 24 hours |[9] |
Table 2: Comparative Properties of Conventional vs. Hollow this compound.
| Property | Conventional this compound | Hollow this compound (ZIF-67 Derived) | Source |
|---|---|---|---|
| Morphology | Bulk rods/crystals | Hollow nanorods/polyhedra | [1][11] |
| Shell Thickness | N/A | ~50 nm | [6] |
| Component Nanoparticles | N/A | 8-18 nm | [6] |
| Catalytic Activity | Standard Performance | Enhanced Performance (e.g., 1.8x higher for CO₂ reduction) | [11] |
| Mass Transfer | Diffusion limited | Enhanced due to shortened diffusion distance |[1][5] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Conventional this compound
-
Preparation of Solution: Dissolve cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O, 0.713 g, 2.45 mmol) in a 60 mL mixture of N,N-Dimethylformamide (DMF), ethanol (EtOH), and deionized water (H₂O) with a 1:1:1 volume ratio.
-
Addition of Linker: Add 2,5-dihydroxyterephthalic acid (DHBDC, 0.145 g, 0.73 mmol) to the solution.
-
Homogenization: Sonicate the resulting suspension until the solution becomes clear.
-
Solvothermal Reaction: Transfer the solution to a 60 mL Teflon-lined autoclave and heat it at 121°C for 24 hours.
-
Product Recovery: After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected solid repeatedly with fresh DMF and then ethanol to remove unreacted precursors.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 150°C) for 12 hours to remove solvent molecules from the pores.
(Protocol synthesized from information in[9][12])
Protocol 2: Synthesis of Hollow this compound via ZIF-67 Transformation
-
Synthesis of ZIF-67 Template: First, synthesize ZIF-67 nanoparticles or polyhedra using established literature methods.
-
Dispersion of Template: Disperse the pre-synthesized ZIF-67 particles in a solvent mixture, typically DMF.
-
Addition of Competitive Ligand: Add 2,5-dihydroxyterephthalic acid (H₄DOBDC) to the ZIF-67 dispersion. The molar ratio of H₄DOBDC to ZIF-67 is a critical parameter to control the transformation.
-
Solvothermal Transformation: Seal the mixture in a Teflon-lined autoclave and heat it under solvothermal conditions (e.g., 100-120°C) for a specified duration (e.g., 12-24 hours). During this step, the ZIF-67 is etched from the inside out while the this compound shell forms on the surface.
-
Product Recovery and Washing: Cool the autoclave, collect the resulting hollow powder by centrifugation, and wash thoroughly with DMF to remove any remaining reactants.
-
Activation: Activate the hollow this compound by heating under vacuum to ensure the pores are open and accessible.
(Protocol synthesized from information in[3][8])
Visualized Workflows and Logic
Caption: Experimental workflow for hollow this compound synthesis.
Caption: Transformation of ZIF-67 to hollow this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond Pristine Metal–Organic Frameworks: Preparation of Hollow MOFs and Their Composites for Catalysis, Sensing, and Adsorption Removal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Pristine Metal–Organic Frameworks: Preparation of Hollow MOFs and Their Composites for Catalysis, Sensing, and Adsorption Removal Applications [mdpi.com]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Improved catalytic performance of this compound by nanostructure construction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Shape-Defined Hollow Structural this compound and Metal Nanoparticles@this compound Composite through a Transformation Strategy for Enhanced Photocatalysis Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. MOF Synthesis Concerns → Area → Resource 2 [product.sustainability-directory.com]
- 15. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
Technical Support Center: Overcoming Mass Transfer Limitations in Co-MOF-74 Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co-MOF-74 catalysts. The information provided addresses common challenges related to mass transfer limitations that can impact catalytic performance.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound catalysts.
Question 1: My catalytic reaction rate is much lower than expected. How can I determine if mass transfer limitations are the cause?
Answer:
Several factors can point to mass transfer limitations being the rate-limiting step in your catalytic process.[1] The accessibility of active sites to reactants and the release of products are crucial for optimal performance.[1]
-
Initial Rate Analysis: Compare the initial reaction rate with varying catalyst loading. If the rate does not increase proportionally with the amount of catalyst, it's a strong indication of mass transfer limitations.
-
Effect of Agitation/Flow Rate: In a liquid-phase reaction, increasing the stirring speed can enhance the transport of reactants to the catalyst surface. In a gas-phase reaction, increasing the flow rate can have a similar effect. If you observe a significant increase in the reaction rate with higher agitation or flow, external mass transfer limitations are likely present.
-
Weisz-Prater Criterion: For porous catalysts, the Weisz-Prater criterion can be used to assess the significance of internal diffusion limitations. This involves calculating a dimensionless number that relates the reaction rate to the diffusion rate within the catalyst particle. A value significantly greater than 1 suggests strong internal mass transfer limitations.
-
Varying Catalyst Particle Size: Synthesize or procure this compound with different crystal sizes. If smaller crystals exhibit a higher specific activity (rate per active site), it indicates that diffusion within the larger crystals is limiting the overall reaction rate.[2]
Question 2: I've confirmed mass transfer limitations. What are the primary strategies to overcome this issue?
Answer:
There are several effective strategies to mitigate mass transfer limitations in this compound catalysts:
-
Hierarchical Porosity: Introduce mesopores (2-50 nm) into the microporous structure of this compound.[2][3] These larger pores act as highways for faster diffusion of molecules to the active sites within the micropores.[2][3]
-
Crystal Size and Morphology Control: Synthesizing smaller this compound nanocrystals or creating hollow structures can significantly reduce the diffusion path length for reactants and products.[4]
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Ligand Functionalization and Defect Engineering: Introducing defects or functional groups into the MOF structure can alter the pore environment and improve mass transport.[5][6][7] This can be achieved by using a mixture of linkers during synthesis.[5][6]
-
Catalyst Shaping and Formulation: While pelletization is often necessary for industrial applications, it can lead to a loss of textural properties and introduce mass transfer limitations.[8] Careful selection of binders and pelletization pressure is crucial.[8]
Question 3: My hierarchically porous this compound shows improved performance initially, but its stability is poor. What could be the cause and how can I improve it?
Answer:
Poor stability in hierarchical this compound can stem from several factors:
-
Structural Collapse: The methods used to create mesopores, such as etching, can sometimes compromise the overall structural integrity of the MOF.
-
Leaching of Metal Centers: The increased surface area and exposure of active sites in hierarchical structures can sometimes lead to a higher rate of metal leaching, especially in liquid-phase reactions.
-
Water Instability: MOF-74, in general, can be sensitive to water, which can lead to framework degradation.[9] While thermal regeneration can remove adsorbed water, it may not fully restore the initial CO2 adsorption capacity.[9]
To improve stability:
-
Optimize Mesopore Synthesis: Carefully control the conditions of the etching or templating method used to create mesopores to minimize damage to the framework.
-
Surface Modification: Coating the this compound with a protective layer, such as polydopamine, can enhance its stability by preventing structural collapse and oxidation of the cobalt sites.[10]
-
Solvent Selection: For liquid-phase reactions, choose solvents that have minimal interaction with the MOF framework.
-
Post-Synthetic Modification: Introducing hydrophobic functional groups can improve the water stability of the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for mass transfer limitations in MOFs like this compound?
A1: Mass transfer limitations in MOFs arise from the resistance to the movement of reactant and product molecules to and from the active catalytic sites. This can be categorized into:
-
Internal Mass Transfer: Diffusion limitations within the micropores of the MOF crystal. The small pore size of MOF-74 (around 1.1 nm) can hinder the diffusion of larger molecules.[2]
-
External Mass Transfer: Resistance to diffusion from the bulk fluid (gas or liquid) to the external surface of the MOF crystal.
-
Surface Barriers: A potential resistance at the crystal boundary that can hinder the entry and exit of molecules.[11]
Q2: How does creating hierarchical pores in this compound improve mass transfer?
A2: Creating hierarchical pores, which involves introducing larger mesopores into the inherently microporous structure, provides a dual-pore system.[3] The micropores contain the active sites, while the interconnected mesopores act as "highways," facilitating faster transport of reactants to the active sites and quicker removal of products.[2][12] This significantly reduces the diffusion path length within the micropores, thereby enhancing the overall reaction rate.[2]
Q3: What are some common methods to synthesize hierarchical this compound?
A3: Several methods can be employed to create hierarchical porosity in this compound:
-
Template-Free Etching: This method involves using specific solvents at room temperature to etch the pore walls of pre-synthesized MOF-74 nanocrystals, creating mesopores.[13]
-
Self-Sacrifice Template Strategy: This technique can be used to create hollow nanostructures, which inherently have shorter diffusion paths.[3]
-
Assembly of Nanoparticles: Spray-drying technology can be used to assemble MOF-74 nanoparticles, creating mesopores through the stacking of these particles.[12]
Q4: Can ligand functionalization affect mass transfer in this compound?
A4: Yes, ligand functionalization can influence mass transfer. By introducing different functional groups into the organic linkers, the chemical and physical properties of the pores can be tuned.[5][14] This can affect guest-host interactions and potentially alter the diffusion pathways and rates of molecules through the framework.[2][15] Defect engineering through the use of fragmented ligands can also create more open structures, improving accessibility to active sites.[5][6][7]
Q5: How does the activation procedure impact the performance of this compound?
A5: The activation process is critical for exposing the open metal sites in this compound, which are the primary active centers for catalysis and adsorption.[16] A typical activation involves heating the material under vacuum to remove solvent molecules (like DMF and water) that coordinate to the cobalt sites during synthesis.[16] Incomplete activation will result in blocked active sites and consequently, lower catalytic activity. However, excessively high temperatures can lead to framework decomposition.[16]
Data Presentation
Table 1: Impact of Hierarchical Porosity on this compound Properties
| Catalyst | Synthesis Method | Mesopore Size (nm) | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g) | Reference |
| Microporous CuBTC | Standard Solvothermal | - | - | - | [3] |
| Hierarchical CuBTC-Water | One-pot Synthesis | - | - | 180.53 (at 273 K) | [3] |
| N-MOF-74-42 nm | Nanoparticle Synthesis | - | - | - | [12] |
| HP-MOF-74-42 nm | Nanoparticle Assembly | - | 1004 | - | [12] |
Table 2: Catalytic Performance of Modified this compound
| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Reference |
| Co₀.₅₀La₀.₅₀-MOF-74-4eq | Cyclohexene Epoxidation | 92.2 | 93.9 (to 1,2-epoxycyclohexane) | [17] |
| Core-shell this compound@Mn-MOF-74 | Toluene Oxidation | 22.4 | 98.1 (to Benzaldehyde) | [18] |
Experimental Protocols
Protocol 1: Synthesis of Hierarchical Microporous-Mesoporous MOF-74 Nanocrystals
This protocol is adapted from a room-temperature, template-free etching method.[13]
-
Synthesis of this compound Nanocrystals:
-
Follow a standard solvothermal or room-temperature synthesis procedure for this compound. A typical synthesis involves reacting a cobalt salt (e.g., cobalt(II) nitrate (B79036) hexahydrate or cobalt(II) acetate (B1210297) tetrahydrate) with 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a solvent mixture, often containing DMF, ethanol, and water.[19][20]
-
-
Activation of this compound:
-
After synthesis, wash the product thoroughly with a suitable solvent (e.g., methanol) to remove unreacted precursors.
-
Activate the material by heating under vacuum at a specific temperature (e.g., 150-300 °C) to remove solvent molecules from the pores and expose the open metal sites.[16]
-
-
Etching to Create Mesopores:
-
Disperse the activated this compound nanocrystals in a chosen etching solvent. The type of solvent and the reaction time are critical parameters that control the size of the resulting mesopores.
-
Stir the suspension at room temperature for a predetermined duration.
-
After etching, collect the hierarchical MOF-74 by centrifugation, wash it with a fresh solvent, and dry it under vacuum.
-
-
Characterization:
-
Confirm the presence of both micropores and mesopores using N₂ adsorption-desorption isotherms.
-
Verify the retention of the crystalline structure using Powder X-ray Diffraction (PXRD).
-
Visualize the crystal morphology and the presence of larger pores using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Protocol 2: Catalyst Performance Evaluation for a Liquid-Phase Reaction
-
Catalyst Preparation:
-
Ensure the this compound catalyst is properly activated before use to ensure the active sites are accessible.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the solvent, reactants, and an internal standard (for chromatographic analysis).
-
Place the flask in a temperature-controlled oil bath and allow the mixture to reach the desired reaction temperature.
-
-
Initiating the Reaction:
-
Add a precisely weighed amount of the activated this compound catalyst to the reaction mixture to start the reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe with a filter to remove the catalyst particles.
-
Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Calculate the conversion of the reactant and the selectivity towards the desired product at each time point.
-
Plot the concentration profiles over time to determine the reaction rate.
-
-
Catalyst Recovery and Reusability:
-
After the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the recovered catalyst with a suitable solvent, dry it, and reactivate it before using it in a subsequent reaction cycle to test its reusability.
-
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of hierarchical this compound.
Caption: Troubleshooting logic for mass transfer limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved catalytic performance of this compound by nanostructure construction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 8. From metal–organic framework powders to shaped solids: recent developments and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00630D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 14. Ligand functionalization of defect-engineered Ni-MOF-74 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Nanoconfinement and mass transport in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic regulation of the Co microenvironment in MOF-74 for olefin epoxidation via lanthanum modification and defect engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Co-MOF-74 Powder X-Ray Diffraction (PXRD) Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting complex powder X-ray diffraction (PXRD) patterns of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the characteristic PXRD peaks for a well-crystallized this compound sample?
A high-quality, crystalline this compound sample will exhibit two dominant Bragg reflections at approximately 2θ = 6.8° and 11.7°.[1] These peaks correspond to the (210) and (300) crystallographic planes, respectively, and serve as primary indicators of the successful synthesis of the this compound framework. Additional smaller, yet distinct, peaks can be observed at approximately 13.7°, 18.1°, 19.3°, 21.5°, 23.6°, 24.7°, 25.3°, and 31.5° 2θ.[2][3]
2. Where can I find the reference crystal structure data (CIF file) for this compound to simulate a theoretical PXRD pattern?
The crystallographic information file (CIF) for this compound is available in the Cambridge Structural Database (CSD). The CSD code for the seminal this compound structure is ORIWAP.[1][4] Another commonly referenced entry is CCDC 270293.[5] This file can be used with various software packages (e.g., Mercury, VESTA) to visualize the crystal structure and simulate a theoretical powder diffraction pattern for comparison with experimental data.
3. My PXRD pattern shows broad peaks and a high background. What could be the cause?
Broadening of diffraction peaks and a high, amorphous background are typically indicative of poor crystallinity or the presence of very small nanocrystallites.[4] This can result from several factors during synthesis, such as rapid precipitation, non-optimal reaction temperatures, or the introduction of structural defects.[1] For materials with extremely small crystal sizes, conventional laboratory PXRD may not be sufficient for phase identification, and techniques like synchrotron-based PXRD may be necessary to obtain higher quality data.[6]
4. I see additional, unexpected peaks in my this compound PXRD pattern. How can I identify these?
Unexpected peaks in your diffractogram likely correspond to crystalline impurities. Common impurities can include unreacted starting materials, such as cobalt oxide phases (e.g., CoO, Co2O3), or different MOF phases that may have formed under the synthesis conditions.[7] To identify these, you can use search-match functions in your XRD analysis software, comparing the unknown peaks against crystallographic databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
5. The relative intensities of my diffraction peaks do not match the simulated pattern. What could be the reason?
Significant deviations in relative peak intensities from a simulated pattern, even when the peak positions are correct, often point to a phenomenon known as preferred orientation.[7] This is common in samples with anisotropic crystal shapes, such as the needle- or rod-like crystals of this compound. During sample preparation for PXRD, these crystals may not be randomly oriented, leading to an over-representation of certain crystallographic planes in the diffraction experiment. Careful sample preparation, such as gentle grinding and back-loading of the sample holder, can help minimize this effect.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the analysis of this compound PXRD data.
Guide 1: Poor Signal-to-Noise Ratio or Weak Diffraction Peaks
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Amount | Ensure a sufficient amount of sample is used to cover the sample holder surface adequately. For very small amounts, consider using a low-background sample holder. |
| Poor Crystallinity | Optimize synthesis conditions (e.g., temperature, reaction time, solvent system) to promote better crystal growth. Consider post-synthetic annealing treatments if applicable. |
| Incorrect Instrument Settings | Verify that the X-ray source is operating at the correct voltage and current. Increase the data collection time per step or decrease the step size to improve counting statistics. |
| Sample Displacement | Ensure the sample surface is perfectly flush with the surface of the sample holder. A displaced sample can lead to significant peak shifts and intensity loss. |
Guide 2: Peak Shifting from Expected Positions
| Potential Cause | Troubleshooting Steps |
| Instrument Misalignment | Calibrate the diffractometer using a standard reference material (e.g., silicon, LaB6). |
| Sample Displacement Error | As mentioned above, ensure proper sample height. This is a common source of systematic error in peak positions. |
| Lattice Parameter Changes | The presence of guest molecules (e.g., solvents) within the MOF pores can cause the unit cell to expand or contract, leading to peak shifts.[6] Activate the sample by heating under vacuum to remove guest molecules and re-measure the PXRD. |
| Structural Defects or Doping | The incorporation of different linkers or metal ions into the framework can alter the lattice parameters.[1] This is a real sample effect and should be investigated with complementary characterization techniques. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from PXRD analysis.
Table 1: Typical Lattice Parameters for this compound
| Parameter | Value | Crystal System | Space Group | Reference |
| a | 26.132 Å | Trigonal | R-3 | [8] |
| b | 26.132 Å | Trigonal | R-3 | [8] |
| c | 6.722 Å | Trigonal | R-3 | [8] |
Note: These values are for an activated this compound. The presence of solvent or other guest molecules can lead to variations.
Table 2: Example of Crystallite Size Calculation using the Scherrer Equation
The Scherrer equation, D = (Kλ) / (βcosθ), can be used to estimate the average crystallite size.
| Parameter | Description | Typical Value |
| D | Average Crystallite Size | Varies with synthesis |
| K | Scherrer Constant (shape factor) | ~0.9 |
| λ | X-ray Wavelength (Cu Kα) | 1.5406 Å |
| β | Full Width at Half Maximum (FWHM) in radians | Measured from the diffraction peak |
| θ | Bragg Angle in degrees | Measured from the diffraction peak |
To perform this calculation, the instrumental broadening must first be subtracted from the experimental peak width.
Experimental Protocols
Standard Protocol for PXRD Sample Preparation of this compound
-
Sample Activation (Optional but Recommended): To obtain a PXRD pattern of the bare framework, activate the as-synthesized this compound by heating under a dynamic vacuum to remove solvent molecules from the pores. A typical procedure involves heating at a specific temperature (e.g., 150-250 °C) for several hours.
-
Grinding: Gently grind the this compound powder in an agate mortar and pestle to obtain a fine, homogeneous powder.[9] Avoid overly aggressive grinding, as this can induce amorphization or structural changes.
-
Sample Mounting:
-
Front Loading: Carefully place the powder into the sample holder cavity. Use a flat edge, such as a glass slide, to gently press the powder and ensure the surface is flat and level with the holder's surface.[10]
-
Back Loading: To minimize preferred orientation, consider using a back-loading sample holder. The powder is loaded from the rear of the holder, and the surface presented to the X-ray beam is undisturbed.
-
-
Placement in the Diffractometer: Securely place the sample holder into the diffractometer, ensuring it is correctly seated.
Typical PXRD Data Collection Parameters
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Geometry: Bragg-Brentano reflection geometry.
-
Voltage and Current: 40 kV and 40 mA.
-
2θ Range: 5° to 50°.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
Visualized Workflows and Relationships
Caption: Troubleshooting decision tree for this compound PXRD pattern analysis.
Caption: Workflow for phase identification of this compound using PXRD.
References
- 1. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 2. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. rigaku.com [rigaku.com]
- 8. osti.gov [osti.gov]
- 9. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 10. mcgill.ca [mcgill.ca]
Technical Support Center: Enhancing the Long-Term Stability of Co-MOF-74 in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of Co-MOF-74 in catalytic applications.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, offering potential causes and solutions.
Issue 1: Rapid Loss of Catalytic Activity
Q: My this compound catalyst shows good initial activity, but it deactivates quickly during the reaction. What could be the cause, and how can I fix it?
A: Rapid deactivation of this compound is a common issue and can stem from several factors. Here's a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
-
Structural Collapse: The crystalline framework of this compound can degrade under harsh reaction conditions.
-
Diagnosis: Use Powder X-ray Diffraction (PXRD) to analyze the catalyst before and after the reaction. A loss of crystallinity, indicated by peak broadening or disappearance, confirms structural collapse. Thermogravimetric analysis (TGA) can also reveal a change in the decomposition temperature of the used catalyst compared to the fresh one.
-
Solution:
-
Polydopamine (PDA) Coating: Encapsulating the this compound in a thin layer of polydopamine can protect the framework from degradation.[1]
-
Mixed-Metal Strategy: Synthesizing a mixed-metal MOF, such as Co-Ni-MOF-74 or Co-Mn-MOF-74, can enhance the framework's robustness.[2]
-
Nanostructure Engineering: Creating hollow this compound nanostructures has been shown to improve catalytic performance and stability.[3]
-
-
-
Oxidation of Cobalt Centers: The active Co(II) sites can be oxidized to less active Co(III) species, particularly in oxidation reactions.
-
Diagnosis: X-ray Photoelectron Spectroscopy (XPS) is the primary technique to identify changes in the oxidation state of cobalt. A shift in the Co 2p peak to higher binding energy after the reaction suggests oxidation.
-
Solution: While some oxidation is often part of the catalytic cycle, excessive oxidation leading to deactivation can be mitigated by the protective strategies mentioned above (PDA coating, mixed-metal frameworks).
-
-
Leaching of Cobalt Ions: Cobalt ions can leach from the MOF framework into the reaction medium, leading to a loss of active sites and potential contamination of the product.
-
Diagnosis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to analyze the reaction solution for the presence of cobalt ions after filtration of the catalyst.
-
Solution: The strategies that enhance framework stability, such as PDA coating and the mixed-metal approach, also help to minimize metal leaching.
-
Issue 2: Poor Recyclability of the Catalyst
Q: I'm having trouble reusing my this compound catalyst. The activity drops significantly after the first cycle. Why is this happening?
A: Poor recyclability is often linked to the same factors that cause rapid deactivation. Here’s how to approach this problem:
Possible Causes and Solutions:
-
Incomplete Removal of Reactants/Products: Residual molecules from the previous cycle can block the pores and active sites of the catalyst.
-
Diagnosis: Analyze the used catalyst with Fourier-Transform Infrared Spectroscopy (FTIR) to check for the presence of adsorbed species.
-
Solution: Implement a thorough washing procedure between cycles. The choice of solvent is crucial and should be able to dissolve all reactants, products, and byproducts without damaging the MOF structure. Methanol and ethanol (B145695) are commonly used.
-
-
Irreversible Structural Changes: As discussed in Issue 1, the catalyst may undergo irreversible degradation during the reaction.
-
Diagnosis: Characterize the catalyst after each cycle using PXRD and TGA to monitor its crystallinity and thermal stability.
-
Solution: Employ stabilization strategies like PDA coating or the synthesis of mixed-metal MOFs to improve the catalyst's resilience.
-
Issue 3: Inconsistent Catalytic Performance
Q: I'm observing significant batch-to-batch variation in the performance of my synthesized this compound. What could be the reason?
A: Inconsistent performance often points to variations in the synthesis and activation of the catalyst.
Possible Causes and Solutions:
-
Differences in Crystallinity and Particle Size: The synthesis conditions can influence the crystal size and defect density of the MOF, which in turn affects its catalytic activity.
-
Diagnosis: Use PXRD and Scanning Electron Microscopy (SEM) to compare the crystallinity and morphology of different batches.
-
Solution: Strictly control synthesis parameters such as temperature, reaction time, and solvent composition.
-
-
Incomplete Activation: The pores of as-synthesized this compound are typically occupied by solvent molecules. Incomplete removal of these molecules will block the active sites.
-
Diagnosis: TGA can be used to confirm the complete removal of solvent molecules during activation.
-
Solution: Follow a consistent and thorough activation protocol, typically involving solvent exchange followed by heating under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in the presence of water?
A1: The instability of this compound in humid conditions is primarily due to the dissociation of water molecules at the open metal sites. This leads to the coordination of hydroxyl groups to the cobalt centers, which weakens the framework and can ultimately lead to structural collapse.[4]
Q2: How does polydopamine (PDA) coating improve the stability of this compound?
A2: The PDA layer acts as a protective barrier, shielding the MOF framework from the bulk reaction environment. This coating can prevent the collapse of the structure and the leaching of metal ions, thereby enhancing the long-term stability and recyclability of the catalyst.[1]
Q3: What are the advantages of using a mixed-metal Co-Ni-MOF-74 over a pure this compound?
A3: Incorporating nickel into the this compound framework can lead to a synergistic effect, enhancing both catalytic activity and stability. The presence of a second metal can strengthen the metal-ligand bonds and improve the overall robustness of the MOF structure. For instance, Co/Ni-MOF-74 has shown higher catalytic performance in the oxidation of cyclohexene (B86901) compared to the pure this compound.
Q4: What characterization techniques are essential to confirm the stability of a modified this compound catalyst?
A4: A combination of techniques is recommended:
-
PXRD: To assess the retention of crystallinity after catalysis.
-
TGA: To evaluate thermal stability and confirm the removal of adsorbed species.
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XPS: To determine the oxidation state of the cobalt centers.
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ICP-MS or AAS: To quantify any metal leaching into the reaction solution.
-
N₂ Adsorption-Desorption (BET analysis): To measure the surface area and pore volume and ensure the porosity is maintained.
Data Presentation
Table 1: Comparison of Catalytic Performance and Stability of Pristine and Modified this compound
| Catalyst | Reaction | Conversion/Yield | Recyclability (after n cycles) | Metal Leaching | Reference |
| Pristine this compound | Cyclohexene Oxidation | Moderate | Significant decrease after 3 cycles | Detectable | |
| PDA@this compound | Oxygen Evolution Reaction | Higher activity than pristine | Stable over multiple cycles | Minimized | [1] |
| Co-Ni-MOF-74 | Cyclohexene Oxidation | Higher than pristine this compound | Good stability | Not reported | |
| Co-Mn-MOF-74 | CO Oxidation | High conversion | Stable | Not reported | [2] |
| Hollow this compound | Thioanisole Oxidation | High performance | Good | Not reported | [3] |
Note: This table is a summary of reported trends. Specific quantitative values can vary depending on the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Mixed-Metal Co-Ni-MOF-74
This protocol is adapted from the literature for the synthesis of bimetallic MOF-74.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a mixed metal nitrate solution by dissolving desired molar ratios of Co(NO₃)₂·6H₂O and Ni(NO₃)₂·6H₂O in deionized water.
-
In a separate vessel, dissolve H₄DOBDC in a mixed solvent of DMF, ethanol, and deionized water (e.g., in a 1:1:1 volume ratio).
-
Combine the metal nitrate solution with the ligand solution under stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 12-24 hours.
-
After cooling to room temperature, collect the solid product by centrifugation or filtration.
-
Wash the product multiple times with DMF and then with ethanol to remove unreacted precursors.
-
Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the material.
Protocol 2: Polydopamine (PDA) Coating of this compound
This is a general protocol for PDA coating that can be adapted for this compound.
Materials:
-
This compound powder
-
Dopamine (B1211576) hydrochloride
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM, pH 8.5)
-
Deionized water
Procedure:
-
Disperse the this compound powder in the Tris buffer solution.
-
Add dopamine hydrochloride to the suspension to a final concentration of, for example, 2 mg/mL.
-
Stir the mixture at room temperature for a specified duration (e.g., 4-24 hours) to allow for the self-polymerization of dopamine onto the surface of the MOF particles.
-
Collect the PDA-coated this compound by centrifugation.
-
Wash the product thoroughly with deionized water to remove any unreacted dopamine and loosely attached PDA.
-
Dry the final product under vacuum.
Mandatory Visualization
References
scalability and reproducibility of Co-MOF-74 synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Co-MOF-74, focusing on troubleshooting common issues to enhance scalability and reproducibility.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and activation of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| CRY-01 | Low crystallinity observed in Powder X-ray Diffraction (PXRD) pattern. | - Incomplete reaction. - Presence of amorphous phases. - Crystal structure collapse during activation.[1] - Inappropriate solvent ratios affecting nucleation and growth.[2] | - Extend the solvothermal reaction time or increase the temperature within the stable range for this compound. - Ensure thorough washing of the product to remove unreacted precursors. - Optimize the activation protocol; use a gentler solvent exchange process and a slower heating ramp. - Adjust the solvent composition, particularly the ratio of DMF, ethanol (B145695), and water.[3][4][5] |
| POR-01 | Brunauer-Emmett-Teller (BET) surface area is significantly lower than expected. | - Incomplete removal of solvent molecules from the pores.[6][7][8] - Pore collapse during activation due to harsh thermal treatment.[1] - Presence of unreacted ligand or other impurities blocking the pores.[1] | - Implement a thorough solvent exchange step with a volatile solvent like methanol (B129727) or ethanol prior to thermal activation.[4][9] - Optimize the activation temperature and time; a stepwise temperature increase can be beneficial.[4] - Ensure the purity of reactants and solvents. |
| YLD-01 | Low product yield. | - Suboptimal reaction conditions (temperature, time, reactant concentration). - Loss of product during washing and centrifugation steps. - Inefficient nucleation and crystal growth.[10] | - Systematically vary the synthesis temperature and time to find the optimal conditions. - Adjust the molar ratio of metal salt to ligand.[2] - Carefully perform the washing and separation steps to minimize material loss. - Consider using modulators like acetic acid to influence crystal growth. |
| REP-01 | Inconsistent results between batches (poor reproducibility). | - Variations in precursor quality or solvent purity. - Inconsistent heating and cooling rates in the autoclave. - Minor variations in the experimental procedure, such as stirring speed or addition rate of reagents. | - Use high-purity precursors and solvents from a consistent source. - Standardize the heating and cooling profiles for the synthesis. - Maintain a detailed and consistent experimental protocol for all batches. |
| ACT-01 | Incomplete activation of open metal sites. | - Strongly coordinating solvents like DMF are difficult to remove.[6] - Insufficient thermal energy during activation.[6] | - Employ a multiple coordination exchange process, for instance, with acetonitrile (B52724) or methanol, followed by a more volatile solvent like dichloromethane.[6] - Increase the final activation temperature, for example to 300 °C, to decompose residual DMF and terminal ligands.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent system for this compound synthesis and why is it important?
A1: A common solvent system is a mixture of N,N-dimethylformamide (DMF), ethanol, and water, often in a 1:1:1 volumetric ratio.[3][4][5] The solvent composition is crucial as it influences the deprotonation of the organic linker and the nucleation rate of the crystals, thereby affecting the morphology, size, and ultimately the properties of the this compound.[11][2]
Q2: What is the purpose of the "activation" step and what are the key parameters?
A2: Activation is a critical process to remove guest molecules (solvents, unreacted linkers) from the pores of the MOF, making the open metal sites accessible for applications like gas adsorption.[7][8] This typically involves two main steps: solvent exchange and thermal activation. Solvent exchange with a low-boiling-point solvent like methanol facilitates the removal of high-boiling-point solvents used in the synthesis.[4][9] Thermal activation under vacuum then removes the exchange solvent. Key parameters to control are the choice of exchange solvent, the duration of the exchange, the heating rate, and the final activation temperature and duration.[4][6]
Q3: How can I control the crystal size and morphology of this compound?
A3: The crystal size and morphology can be controlled by adjusting several synthesis parameters. The ratio of water in the DMF-water solvent system can alter the deprotonation rate of the organic ligand and consequently the crystal nucleation rate.[11] Other factors include the molar ratio of the reactants, the reaction temperature, and the use of modulators or capping agents.[2] For instance, increasing the water and ethanol content relative to DMF can lead to larger crystals.[10]
Q4: My synthesis resulted in an amorphous product. What could be the reason?
A4: The formation of an amorphous product can be due to several factors. The reaction temperature might be too low or the reaction time too short for crystallization to occur. The pH of the reaction mixture can also play a significant role.[11] Additionally, the presence of certain impurities can inhibit crystal growth. It is also important to note that some defective MOF-74-like materials can lose their crystallinity upon solvent removal.[1]
Q5: Are there alternative, more scalable synthesis methods for this compound?
A5: Yes, while solvothermal synthesis is common, other methods are being explored for better scalability and greener processes. Microwave-assisted synthesis can significantly reduce the reaction time. Mechanochemical synthesis, which involves grinding solid reactants together, is a solvent-free or low-solvent method that can be more environmentally friendly and scalable.[12][13] Furthermore, continuous flow synthesis in reactors like rotating packed beds is being investigated for large-scale production.
Experimental Protocols
Detailed Solvothermal Synthesis Protocol for this compound
This protocol is adapted from a commonly cited method for synthesizing this compound.[4]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHBDC)
-
N,N-dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Solution:
-
In a 100 mL beaker, dissolve 0.713 g (2.45 mmol) of Co(NO₃)₂·6H₂O in a solvent mixture containing 20 mL of DMF, 20 mL of EtOH, and 20 mL of H₂O (for a total of 60 mL with a 1:1:1 volumetric ratio).
-
To this solution, add 0.145 g (0.73 mmol) of 2,5-dihydroxyterephthalic acid.
-
-
Dissolution and Reaction:
-
Ultrasonicate the resulting suspension until the solution becomes clear, indicating complete dissolution of the ligand.
-
Transfer the clear solution to a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 121 °C for 24 hours.
-
-
Product Isolation and Washing:
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the collected solid with fresh methanol three times to exchange the solvent within the pores.
-
-
Drying and Activation:
-
Dry the methanol-washed solid under reduced pressure.
-
Activate the dried powder by heating it under vacuum at 160 °C for 4 hours to remove the coordinated solvent molecules and open the metal sites.
-
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Parameters and Resulting Properties
| Synthesis Method | Metal Salt | Ligand | Solvent System (v/v/v) | Temp. (°C) | Time (h) | BET Surface Area (m²/g) | Reference |
| Solvothermal | Co(NO₃)₂·6H₂O | H₄DOBDC | DMF/EtOH/H₂O (1:1:1) | 121 | 24 | Not Reported | [4] |
| Solvothermal | Co(NO₃)₂·6H₂O | H₄DOBDC | DMF/EtOH/H₂O (1:1:1) | 100 | 24 | Not Reported | [3] |
| Solvothermal | Co(NO₃)₂·6H₂O | H₄DOBDC | DMF/EtOH/H₂O (1:1:1) | 120 | 12 | Not Reported | [5] |
| High Gravity | Co(OAc)₂·4H₂O | H₄DOBDC | H₂O with Acetic Acid | Room Temp. | < 1 | 1599 | [14] |
| Mechanochemical | CoO | H₄DOBDC | DMF (vapor) | 150 | - | 290 | [15][16] |
Visualizations
References
- 1. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 2. Size and morphology control over MOF-74 crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and CO2/N2 Separation Performance Analysis of Mixed Matrix Membrane (MMM) Based on Different Bimetallic Metal–Organic Frameworks (Ni-Cu-MOF-74, Ni-Co-MOF-74, and Ni-Zn-MOF-74) [mdpi.com]
- 6. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 7. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanochemical Synthesis of High-Entropy MOF-74 with Multiple Active Sites for CO2 Adsorption and Synergistic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01785K [pubs.rsc.org]
- 16. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Co-MOF-74 Solvent Removal Technical Support Center
Welcome to the technical support center for Co-MOF-74. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the crucial step of solvent removal from the pores of Cobalt-based Metal-Organic Framework-74. Proper activation is essential to expose the active metal sites and achieve the desired porosity for your applications.
Troubleshooting Guide: Common Issues in this compound Activation
The complete removal of solvent molecules from the pores of this compound without compromising the structural integrity is a frequent challenge. Below is a guide to troubleshoot common issues encountered during the activation process.
| Problem | Potential Cause(s) | Recommended Solution(s) | Characterization Indicator |
| Low Surface Area / Porosity | Pore Collapse: Capillary forces during the evaporation of high-boiling point solvents (e.g., DMF) can cause the framework to collapse.[1][2][3] | - Solvent Exchange: Before thermal activation, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent like methanol (B129727) or ethanol.[4] This is a widely used technique to prevent structural collapse. - Supercritical CO2 Drying: This method avoids the liquid-gas phase transition, thus eliminating capillary stress.[5] | - PXRD: Loss of crystallinity and peak broadening. - N₂ Adsorption Isotherm: Significantly reduced uptake and a low BET surface area. |
| Incomplete Solvent Removal: Residual solvent molecules (DMF, water, etc.) remain coordinated to the open metal sites, blocking the pores.[6][7] This is a common challenge, especially with MOFs that have coordinatively unsaturated sites.[5] | - Stepwise Thermal Activation: Implement a gradual heating program under vacuum. For instance, an initial step at a lower temperature (e.g., 150 °C) can remove more volatile solvents like water and methanol, followed by a higher temperature step (up to 300 °C) to remove strongly bound molecules like DMF.[4][8] - Prolonged Vacuum: Extend the time the sample is held under high vacuum at the final activation temperature. | - TGA-MS: Observation of mass loss corresponding to the boiling points of the trapped solvents. - FTIR: Presence of characteristic peaks of the residual solvent (e.g., C=O stretch for DMF). - Solid-State NMR: Can detect residual solvent molecules.[9][10] | |
| Reduced Gas Adsorption Capacity | Solvent-Derived Defects: The decomposition of solvents like DMF can lead to the formation of formate (B1220265) species that coordinate to the metal sites, effectively blocking them.[9][10] | - Alternative Solvents: If possible, use a synthesis solvent that is less prone to decomposition, such as tetrahydrofuran (B95107) (THF).[9] - Thorough Washing: Extensive washing with a solvent like methanol can help remove residual DMF before it has a chance to decompose during heating.[11][12] | - Gas Adsorption: Lower than expected uptake of probe molecules (e.g., CO₂, N₂).[10] For example, fully activated this compound can exhibit a CO adsorption of 6.07 mmol/g.[4][8] - Solid-State NMR: Can identify the presence of formate defects.[9][10] |
| Change in Material Color | Framework Decomposition: Exceeding the thermal stability limit of the MOF can lead to structural breakdown. | - Optimize Activation Temperature: Consult thermogravimetric analysis (TGA) data to determine the decomposition temperature of your specific this compound sample. The framework typically starts to decompose above 280-300°C.[13] | - TGA: A significant weight loss step indicating decomposition of the organic linker. - PXRD: Complete loss of diffraction pattern, indicating an amorphous material. |
Quantitative Data Summary
| Activation State | BET Surface Area (m²/g) | CO Adsorption (mmol/g at 298 K, 1 bar) | Key Characteristics |
| Successfully Activated this compound | ~1100 - 1300[14] | 6.07[4][8] | High crystallinity, open metal sites, expected gas uptake. |
| This compound with Pore Collapse | Significantly < 1000 | Drastically reduced | Amorphous or poorly crystalline, low N₂ uptake. |
| This compound with Incomplete Solvent Removal | Reduced, variable | Reduced | Crystalline, but with residual solvent peaks in TGA/FTIR. |
| This compound with Solvent-Derived Defects | Reduced | Reduced | Crystalline, but with evidence of formate species from NMR.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not porous after heating under vacuum?
A1: The most likely reason is pore collapse or incomplete solvent removal. During synthesis, high-boiling point solvents like DMF fill the pores.[7] If heated directly, the strong capillary forces generated as the solvent evaporates can destroy the framework.[1][2] Alternatively, residual solvent molecules may remain strongly bound to the cobalt centers, blocking the pores.[6]
Q2: What is solvent exchange and why is it necessary?
A2: Solvent exchange is the process of replacing the initial synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension, such as methanol or ethanol, prior to thermal activation.[4] This is a critical step to mitigate the capillary forces that cause pore collapse.[1][3]
Q3: What is the optimal activation temperature for this compound?
A3: The optimal temperature depends on the solvents present. A two-step process is often effective. A first step at around 150 °C under vacuum is sufficient to remove weakly bound guest molecules like water and methanol.[4][8] A second, higher temperature step, up to 300 °C, may be required to remove strongly coordinated solvents like DMF.[4][8] It is crucial not to exceed the decomposition temperature of the framework, which is typically above 300 °C.[13]
Q4: How can I confirm that my this compound is fully activated?
A4: A combination of characterization techniques is recommended. Powder X-ray Diffraction (PXRD) should confirm that the material's crystallinity is retained.[6] Thermogravimetric Analysis (TGA) should show no significant weight loss until the decomposition temperature.[4] Fourier-Transform Infrared Spectroscopy (FTIR) can verify the absence of solvent-related vibrational bands.[13] Finally, N₂ adsorption-desorption isotherms at 77K will confirm high porosity and provide the BET surface area, which should be in the expected range for this compound (typically >1000 m²/g).[14]
Q5: I see a reduced gas uptake but my material is still crystalline. What could be the issue?
A5: This often points to incomplete activation or the presence of defects that block the pores without destroying the overall crystal structure.[6] Residual solvent molecules may still be occupying the active cobalt sites.[7] Another possibility is the formation of defects, such as formate species from the decomposition of DMF, which cap the metal sites and reduce accessibility.[9][10]
Experimental Protocols
Protocol 1: Solvent Exchange for As-Synthesized this compound
This protocol describes the process of exchanging the synthesis solvent (typically DMF) with a more volatile solvent (methanol) to prepare the material for thermal activation.
-
Separation: After synthesis, separate the this compound powder from the mother liquor by centrifugation.
-
Initial Wash: Decant the supernatant and wash the solid product with fresh DMF (3 x 30 mL) to remove any unreacted starting materials.[6]
-
Solvent Exchange with Methanol: Decant the DMF and add methanol to the solid. Gently agitate the suspension.
-
Soaking: Allow the MOF to soak in methanol for at least 12-24 hours. This allows for the diffusion of methanol into the pores and DMF out. Some protocols suggest repeated washing/soaking cycles every 12 hours for 4 repetitions.[10]
-
Final Separation: Centrifuge the sample one last time and decant the methanol. The resulting methanol-wet powder is now ready for thermal activation.
Protocol 2: Thermal Activation of Solvent-Exchanged this compound
This protocol is for activating the MOF after it has undergone solvent exchange.
-
Sample Loading: Place the methanol-wet this compound powder into a suitable sample holder for a vacuum oven or a Schlenk line.
-
Initial Evacuation: Begin by applying a dynamic vacuum at room temperature to remove the bulk of the surface methanol.
-
Stepwise Heating Program:
-
Step 1: Gradually heat the sample to 150-160 °C under a high vacuum and hold for 4-18 hours.[11][13] This step is designed to remove the methanol and any residual water.[4][8]
-
Step 2 (Optional but Recommended): If DMF was the synthesis solvent and incomplete removal is a concern, increase the temperature to 250-300 °C under high vacuum and hold for an additional 4-6 hours.[4][8] This higher temperature is aimed at removing strongly bound DMF molecules.
-
-
Cooling: After the heating program is complete, cool the sample down to room temperature under vacuum.
-
Backfilling and Storage: Backfill the sample chamber with an inert gas (e.g., N₂ or Ar). The activated this compound should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric water and other contaminants.
Visualized Workflows and Logic
Caption: Experimental workflow for the activation of this compound.
Caption: Troubleshooting logic for this compound activation issues.
References
- 1. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 9. escholarship.org [escholarship.org]
- 10. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Study of M-MOF-74 (M=Co, Ni, Zn, Mg) for H₂ Sorption: A Guide for Researchers
This guide provides a comparative analysis of the hydrogen (H₂) sorption properties of the isostructural metal-organic frameworks (MOFs) M-MOF-74, where M represents the divalent metal ions Cobalt (Co), Nickel (Ni), Zinc (Zn), and Magnesium (Mg). This family of MOFs is renowned for its high density of open metal sites, which are crucial for hydrogen physisorption. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential of these materials for hydrogen storage and other applications.
Data Presentation: Quantitative Comparison of H₂ Sorption
The hydrogen uptake capacity of M-MOF-74 is highly dependent on the nature of the metal cation. The following table summarizes the reported H₂ sorption data for Co-MOF-74, Ni-MOF-74, Zn-MOF-74, and Mg-MOF-74 under various conditions. It is important to note that experimental conditions can significantly influence the measured uptake values.
| Metal Center (M) | H₂ Uptake (wt%) | Temperature (K) | Pressure (bar) | Notes |
| Ni | ~2.0[1] | 77 | 1 | [1] |
| 2.2[2] | 77 | 1 | For Ni₂(m-dobdc), an isomer of Ni-MOF-74.[2] | |
| 1.2[3] | 298 | 100 | For mBDC-Ni-MOF-74, an isomer.[3] | |
| Co | ~2.0[1] | 77 | 1 | [1] |
| 1.2[3] | 298 | 100 | For mBDC-Co-MOF-74, an isomer.[3] | |
| Mg | 0.1[4] | 298 | 70 | For pristine Mg-MOF-74.[4] |
| 2.55[4] | 433 | 81 | For a defective, Pt-loaded Mg-MOF-74.[4][5] | |
| Zn | Lowest H₂ uptake and Qst in the series.[1] | - | - | Due to unfavorable geometric environment of Zn²⁺ ions.[1] |
Experimental Protocols
Synthesis of M-MOF-74 (M=Co, Ni, Zn, Mg)
A general solvothermal synthesis method for the M-MOF-74 series is described below. Note that specific parameters may vary slightly depending on the desired metal and crystal morphology.[6][7]
Reagents:
-
Metal salt (e.g., Mg(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Dissolve the metal salt and H₄DOBDC in a mixture of DMF, ethanol, and deionized water. A common solvent ratio is 15:1:1 (v/v/v).[8]
-
Stir the mixture until all solids are completely dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100-125 °C) for a designated period (e.g., 20-24 hours).[6]
-
After cooling to room temperature, the crystalline product is collected by filtration or decantation.
-
The collected crystals are washed multiple times with fresh DMF and then solvent-exchanged with a volatile solvent like methanol (B129727) to remove residual DMF and unreacted precursors.[6]
-
The final product is activated by heating under vacuum to remove the solvent molecules coordinated to the metal sites, thus creating the open metal sites crucial for H₂ sorption.[9]
Hydrogen Sorption Measurements
Hydrogen sorption isotherms are typically measured using a volumetric or gravimetric method.
Apparatus:
-
A Sieverts-type volumetric apparatus or a gravimetric sorption analyzer.
Procedure:
-
A known mass of the activated M-MOF-74 sample is loaded into the sample holder of the sorption analyzer.
-
The sample is outgassed in situ under high vacuum and elevated temperature to ensure the removal of any adsorbed guest molecules.
-
The sample is then cooled to the desired measurement temperature (e.g., 77 K using a liquid nitrogen bath).
-
High-purity hydrogen gas is introduced into the system in controlled doses, and the amount of adsorbed gas is measured at equilibrium for each pressure point.
-
Adsorption isotherms are constructed by plotting the amount of H₂ adsorbed (in wt% or cm³/g) as a function of pressure.
-
Desorption isotherms can also be measured by systematically reducing the pressure.
Factors Influencing H₂ Sorption in M-MOF-74
The H₂ sorption performance of M-MOF-74 is governed by several key factors, primarily related to the nature of the metal center.
Caption: Key factors influencing H₂ sorption in M-MOF-74.
The strength of the interaction between hydrogen molecules and the open metal sites is a primary determinant of the overall H₂ uptake. This interaction strength follows the trend: Ni > Co > Mg > Zn.[10] This trend can be attributed to a combination of factors including the partial charge and polarizability of the metal ions.[10] Although Mg²⁺ has a high partial charge, its low polarizability results in a weaker interaction with H₂ compared to Ni²⁺ and Co²⁺.[1] In the case of Zn-MOF-74, an unfavorable geometric environment around the Zn²⁺ ions leads to the lowest H₂ uptake and isosteric heat of adsorption (Qst) in the series.[1] Stronger H₂-metal interactions are correlated with shorter H₂-metal distances and higher induced dipoles on the adsorbed H₂ molecules.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Record High Hydrogen Storage Capacity in the Metal–Organic Framework Ni2(m-dobdc) at Near-Ambient Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen adsorption mechanism of MOF-74 metal–organic frameworks: an insight from first principles calculations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08864A [pubs.rsc.org]
- 4. Mg‐MOF‐74 Derived Defective Framework for Hydrogen Storage at Above‐Ambient Temperature Assisted by Pt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. DSpace [repository.kaust.edu.sa]
A Comparative Guide: Co-MOF-74 vs. Zeolites for Industrial Gas Separation
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective gas separation technologies is a cornerstone of modern industrial processes, with applications ranging from natural gas purification to the production of high-purity olefins. In this guide, we provide a comprehensive comparison of the performance of the metal-organic framework (MOF) Co-MOF-74 against established zeolite materials for key industrial gas separations. This analysis is supported by a review of experimental data for CO2/CH4, CO2/N2, and light hydrocarbon separations.
At a Glance: this compound vs. Zeolites
Metal-organic frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. This unique structure allows for a high degree of tunability in pore size, shape, and functionality, offering significant potential for tailored gas separation applications. This compound, a member of the M-MOF-74 series, is particularly noted for its high density of open metal sites, which can lead to strong interactions with specific gas molecules.
Zeolites, on the other hand, are microporous, aluminosilicate (B74896) minerals that have long been the workhorses of industrial separation and catalysis. Their rigid, crystalline structures provide uniform pore sizes, making them excellent molecular sieves. Common examples used in industrial gas separations include Zeolite 13X and Zeolite 5A.
Performance Data for Key Industrial Separations
The following tables summarize key performance metrics for this compound and benchmark zeolites in various industrial gas separation applications. It is important to note that direct, side-by-side experimental comparisons under identical conditions are not always available in the literature. Therefore, this guide consolidates data from various sources to provide a comparative overview.
Carbon Dioxide Separations
Table 1: CO2/CH4 Separation Performance
| Adsorbent | Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | CH4 Uptake (mmol/g) | IAST Selectivity (CO2/CH4) |
| This compound | 298 | ~1 | ~4.5 | ~0.3 | ~35 |
| Zeolite 13X | 298 | 1 | ~4.2 | ~0.25 | ~20 |
| Zeolite 5A | 298 | 1 | ~3.8 | ~0.2 | ~18 |
Table 2: CO2/N2 Separation Performance
| Adsorbent | Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | N2 Uptake (mmol/g) | IAST Selectivity (CO2/N2) |
| Ni-Co-MOF-74 * | 298 | 1 | ~4.2 | ~0.1 | ~45 |
| Zeolite 13X | 298 | 1 | ~4.2 | ~0.15 | ~30 |
| Zeolite 5A | 303 | 1 | 3.38[1] | 0.22[1] | ~15[1] |
Data for a bimetallic Ni-Co-MOF-74 is presented as a close analogue to this compound, indicating the potential performance of the M-MOF-74 structure for this separation.
Hydrocarbon Separations
The separation of light hydrocarbons, particularly olefins from paraffins, is a critical process in the petrochemical industry. The similar molecular sizes and volatilities of these compounds make their separation challenging and energy-intensive.
Table 3: Propane/Propylene Separation Performance
| Adsorbent | Temperature (K) | Pressure (kPa) | Propylene Uptake (mmol/g) | Propane Uptake (mmol/g) | IAST Selectivity (Propylene/Propane) |
| This compound | 303 | 100 | ~3.0 | ~1.0 | ~8.5 |
| Zeolite 13X | 323 | 100 | ~2.5[2] | ~2.0[2] | ~1.3 |
Table 4: Ethane/Ethylene Separation Performance
| Adsorbent | Temperature (K) | Pressure (kPa) | Ethylene Uptake (mmol/g) | Ethane Uptake (mmol/g) | IAST Selectivity (Ethylene/Ethane) |
| This compound | 318 | 100 | - | - | ~5.7[3] |
| Zeolite 5A | 298 | ~101 | ~1.9[4] | ~0.3[4] | ~6.5[4] |
| Zeolite 13X | 288 | ~101 | Higher than ethane | - | - |
Experimental Methodologies
Accurate and reproducible experimental data are crucial for the evaluation of adsorbent materials. The following sections detail the standard protocols for determining gas adsorption isotherms and conducting breakthrough experiments.
Single-Component Gas Adsorption Isotherms (Volumetric Method)
The volumetric method is a widely used technique to measure the amount of gas adsorbed by a solid material at a constant temperature as a function of pressure.
Protocol:
-
Sample Preparation (Activation): A known mass of the adsorbent material (e.g., this compound or zeolite) is placed in a sample tube. The sample is then activated by heating under vacuum to remove any guest molecules, such as water or solvents, from the pores. The activation temperature and duration are critical and depend on the thermal stability of the material.
-
Apparatus Setup: The sample tube is connected to a volumetric adsorption analyzer, which consists of a manifold of a known volume, pressure transducers, and connections to various gas sources. The entire system is evacuated to a high vacuum.
-
Dead Volume Measurement: The volume of the sample tube that is not occupied by the adsorbent (the "dead volume") is determined, typically by filling the system with a non-adsorbing gas like helium.
-
Isotherm Measurement:
-
A small, known amount of the adsorbate gas is introduced into the manifold. The pressure is recorded.
-
The valve connecting the manifold to the sample tube is opened, allowing the gas to expand into the sample tube and adsorb onto the material.
-
The system is allowed to equilibrate until the pressure stabilizes. The final pressure is recorded.
-
The amount of gas adsorbed is calculated from the pressure difference, the known volumes of the manifold and sample tube, and the temperature, using an appropriate equation of state (e.g., the ideal gas law or a more complex model for high pressures).
-
This process is repeated by incrementally adding more gas to measure the adsorption at higher pressures, thus constructing the adsorption isotherm.
-
-
Data Analysis: The resulting data of adsorbed amount versus pressure at a constant temperature are plotted to generate the adsorption isotherm.
Dynamic Breakthrough Experiments
Breakthrough experiments are essential for evaluating the performance of an adsorbent under dynamic, flow conditions, which more closely mimic industrial applications. These experiments provide information on the adsorbent's capacity, selectivity, and the kinetics of the separation process.
Protocol:
-
Column Packing and Activation: A known mass of the adsorbent is packed into a column of a specific length and diameter. The packed bed is then activated in-situ by flowing an inert gas (e.g., helium or nitrogen) through it at an elevated temperature to remove any adsorbed impurities.
-
System Saturation: The column is cooled to the desired experimental temperature and saturated with a non-adsorbing or weakly adsorbing carrier gas (e.g., helium).
-
Breakthrough Measurement:
-
A gas mixture with a known composition (e.g., CO2/CH4) is introduced into the column at a constant flow rate and pressure.
-
The composition of the gas exiting the column is continuously monitored over time using a detector such as a mass spectrometer or a gas chromatograph.
-
Initially, only the less strongly adsorbed component will be detected at the outlet. The time it takes for the more strongly adsorbed component to be detected at the outlet is known as the breakthrough time.
-
The experiment continues until the composition of the outlet gas is the same as the inlet gas, indicating that the adsorbent bed is saturated.
-
-
Data Analysis: The resulting plot of the outlet concentration of each component versus time is the breakthrough curve. The shape and timing of the curves are used to calculate the dynamic adsorption capacity, selectivity, and to assess the mass transfer characteristics of the adsorbent.
Visualizing the Process
Logical Workflow for Comparative Gas Separation Study
The following diagram illustrates the logical workflow for a typical study comparing the gas separation performance of different adsorbent materials.
References
A Comparative Guide to Methane Storage: Co-MOF-74 vs. Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
The efficient storage of methane (B114726), the primary component of natural gas, is a critical challenge for its widespread use as a clean energy source. This guide provides an objective comparison of two promising adsorbent materials for methane storage: the metal-organic framework Co-MOF-74 and traditional activated carbon. The following sections detail their performance based on experimental and computational data, outline the methodologies for performance evaluation, and visualize the synthesis and activation processes.
Performance Comparison
The methane storage capabilities of this compound and activated carbon are primarily evaluated based on their gravimetric and volumetric uptake capacities at various pressures and temperatures. While direct experimental comparisons under identical conditions are limited in the literature, this guide collates relevant data to provide a comparative overview. The data for this compound is primarily derived from computational studies, which provide a strong theoretical basis for its performance, while the data for activated carbon is based on experimental measurements of commercially available materials.
Table 1: Comparison of Material Properties
| Property | This compound | Activated Carbon (Maxsorb) |
| Type of Material | Metal-Organic Framework | Amorphous Carbon |
| BET Surface Area (m²/g) | ~1300 - 1500 | ~1250 - 3250[1] |
| Pore Volume (cm³/g) | ~0.6 - 0.7 | ~0.6 - 1.5[1] |
| Crystal Density (g/cm³) | ~1.4 - 1.5 | Not applicable |
| Packed Density (g/cm³) | Variable | ~0.3 - 0.6[1] |
Table 2: Methane Storage Performance (at 298 K / 25 °C)
| Performance Metric | This compound (Computational Data)[2] | Activated Carbon (Experimental Data) |
| Pressure (bar) | Gravimetric Uptake (g/g) | Volumetric Uptake (cm³(STP)/cm³) |
| 35 | ~0.14 | ~190 |
| 45 | ~0.16 | ~210 |
Note: The volumetric uptake for this compound is calculated using its crystal density. The actual working capacity in a packed bed would be lower. The data for activated carbon can vary significantly depending on the specific type and its physical properties.
Experimental Protocols
Accurate evaluation of methane storage capacity relies on standardized experimental procedures. The two primary methods used are volumetric and gravimetric analysis.
Volumetric Method
The volumetric method involves introducing a known amount of methane gas into a sample cell of a known volume containing the adsorbent material. The amount of gas adsorbed is calculated by measuring the pressure change in the system at a constant temperature, taking into account the gas ideality and the volume of the adsorbent.
Key Steps:
-
Sample Preparation: The adsorbent material is degassed under vacuum at an elevated temperature to remove any adsorbed impurities and moisture.
-
Void Volume Measurement: The "dead space" or void volume of the sample cell is determined using a non-adsorbing gas, typically helium.
-
Methane Dosing: A precise amount of methane is introduced into the sample cell.
-
Equilibration: The system is allowed to reach thermal and pressure equilibrium.
-
Data Acquisition: The equilibrium pressure is recorded.
-
Isotherm Construction: Steps 3-5 are repeated at increasing pressure points to construct the adsorption isotherm.
Gravimetric Method
The gravimetric method directly measures the mass of adsorbed methane using a sensitive microbalance. The adsorbent is placed in a sample holder suspended from the balance in a pressure- and temperature-controlled chamber.
Key Steps:
-
Sample Preparation: The sample is degassed in-situ under vacuum and heat.
-
Buoyancy Correction: The buoyancy effect of the surrounding methane gas on the sample and sample holder is corrected for by measuring the weight of the sample in a non-adsorbing gas (helium) at various pressures or by using the known density of the material.
-
Methane Adsorption: Methane is introduced into the chamber at a set pressure, and the weight increase of the sample is recorded until equilibrium is reached.
-
Isotherm Construction: The measurement is repeated at different pressures to generate the adsorption isotherm.
Material Synthesis and Activation
The performance of both this compound and activated carbon is highly dependent on their synthesis and activation processes, which define their porous structure and surface chemistry.
Synthesis of this compound
This compound is typically synthesized via a solvothermal reaction involving a cobalt salt and an organic linker, 2,5-dihydroxyterephthalic acid (H₄DOBDC).
Caption: Solvothermal synthesis workflow for this compound.
Chemical Activation of Carbon
Activated carbon is produced from a carbonaceous precursor through carbonization and a subsequent activation step. Chemical activation involves impregnating the precursor with a chemical agent before heat treatment.
Caption: Workflow for chemical activation of carbon.
Conclusion
Both this compound and activated carbon are viable materials for methane storage, each with its own set of advantages and disadvantages. Activated carbons are well-established, relatively inexpensive, and exhibit good methane storage capacities.[1][3] Their performance is highly dependent on the precursor material and the activation process, which can be tailored to optimize pore structure.
This compound, a representative of the MOF-74 series, shows high theoretical methane storage capacity due to its well-defined crystalline structure with a high density of open metal sites that act as strong adsorption centers.[2][4] The tunability of MOF structures offers the potential for designing materials with even greater storage capacities.
The choice between this compound and activated carbon for a specific application will depend on a variety of factors, including cost, desired storage capacity (both gravimetric and volumetric), and the operating conditions of the storage system. Further direct experimental comparisons under identical conditions are necessary to fully elucidate the relative performance of these two materials.
References
- 1. personal.ems.psu.edu [personal.ems.psu.edu]
- 2. مقاله High Pressure Methane Adsorption on a Series of MOF-74: Molecular Simulation Study [civilica.com]
- 3. Adsorption Measurements of Methane on Activated Carbon in the Temperature Range (281 to 343) K and Pressures to 1.2 MPa | Semantic Scholar [semanticscholar.org]
- 4. live-global-science.pantheon.berkeley.edu [live-global-science.pantheon.berkeley.edu]
A Comparative Guide to the Catalytic Efficiency of Co-MOF-74 and Noble Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and cost-effective catalysts is a cornerstone of chemical synthesis and industrial processes. While noble metals like platinum, palladium, and rhodium have long been the benchmark for catalytic performance, their high cost and scarcity necessitate the exploration of viable alternatives. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials due to their high surface area, tunable porosity, and the presence of catalytically active metal centers. This guide provides a detailed comparison of the catalytic efficiency of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) and a conventional noble metal catalyst, Platinum on alumina (B75360) (Pt/Al₂O₃), with a focus on the well-studied carbon monoxide (CO) oxidation reaction.
Data Presentation: A Head-to-Head Comparison
Table 1: Catalytic Performance in CO Oxidation
| Catalyst | Temperature for 50% Conversion (T₅₀) (°C) | Temperature for 100% Conversion (T₁₀₀) (°C) | Turnover Frequency (TOF) (s⁻¹) | Selectivity (%) |
| This compound | ~150[1][2] | ~200[1][2] | Varies with conditions | High for CO₂ |
| 1 wt% Pt/Al₂O₃ | Room Temperature (initially, deactivates over time)[3][4] | ~40 (with regeneration)[3][4] | Varies with Pt dispersion and conditions[5] | High for CO₂ |
Note: The performance of catalysts can vary significantly based on the specific synthesis method, catalyst loading, reactant concentrations, and flow rates.
Table 2: Physical and Chemical Properties
| Property | This compound | 1 wt% Pt/Al₂O₃ |
| Active Sites | Coordinatively unsaturated Co(II) sites[6] | Dispersed Platinum nanoparticles[3][4] |
| BET Surface Area (m²/g) | ~477[1] | ~197 |
| Support Material | Self-supported framework | γ-Alumina |
| Synthesis Method | Solvothermal/Hydrothermal[7] | Wet impregnation[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the synthesis and catalytic testing of this compound and Pt/Al₂O₃.
Synthesis of this compound
A typical solvothermal synthesis method for this compound is as follows[8][7]:
-
Precursor Solution: Dissolve 2,5-dihydroxyterephthalic acid (DHTA) and cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in a 1:1:1 volumetric mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water.
-
Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Isolation and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation, washed multiple times with a solvent like methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The washed this compound is then activated by heating under vacuum to remove the solvent molecules coordinated to the cobalt centers, thus exposing the active catalytic sites.
Preparation of 1 wt% Pt/Al₂O₃ Catalyst
A common method for preparing a supported noble metal catalyst is wet impregnation[3]:
-
Support Preparation: Commercial γ-Al₂O₃ is typically calcined at a high temperature to ensure its purity and stability.
-
Impregnation: An aqueous solution of a platinum precursor, such as hexachloroplatinic acid (H₂PtCl₆), is prepared. The volume of the solution is calculated to be equal to the pore volume of the alumina support (incipient wetness impregnation). The support is then added to this solution and agitated to ensure uniform distribution of the precursor.
-
Drying: The impregnated support is dried in an oven (e.g., at 120 °C) to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400 °C) to decompose the precursor and anchor the platinum species to the support.
-
Reduction: The calcined catalyst is then reduced in a stream of hydrogen gas at an elevated temperature (e.g., 500-800 °C) to convert the platinum oxide species into metallic platinum nanoparticles, which are the active catalytic sites[3].
Catalytic Performance Testing: CO Oxidation
The catalytic oxidation of CO is typically carried out in a fixed-bed flow reactor system:
-
Reactor Setup: A specific amount of the catalyst is packed into a quartz tube reactor.
-
Gas Feed: A feed gas mixture containing CO, O₂, and an inert gas (e.g., He or N₂) at a defined composition is passed through the catalyst bed at a controlled flow rate.
-
Temperature Control: The temperature of the catalyst bed is precisely controlled using a furnace and a thermocouple.
-
Product Analysis: The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a methanizer with a flame ionization detector (FID) to determine the conversion of CO and the selectivity towards CO₂.
-
Data Calculation: The CO conversion is calculated based on the change in CO concentration at the inlet and outlet of the reactor. The Turnover Frequency (TOF) can be calculated by dividing the number of moles of CO converted per unit time by the number of active sites in the catalyst.
Mandatory Visualization
The following diagrams illustrate the general workflow of a catalytic experiment and the logical relationship in catalyst development.
Caption: General workflow of a heterogeneous catalytic experiment.
Caption: Logical relationships in catalyst development and optimization.
References
- 1. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. High Catalytic Activity of Pt/Al2O3 Catalyst in CO Oxidation at Room Temperature—A New Insight into Strong Metal–Support Interactions | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. rua.ua.es [rua.ua.es]
A Comparative Guide to Co-MOF-74: Validating Simulation Results with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of simulated and experimental data for the metal-organic framework (MOF) Co-MOF-74. The validation of computational models with real-world experimental results is a critical step in the development and application of new materials. This document aims to offer an objective analysis of the structural and adsorption properties of this compound, presenting a side-by-side view of data obtained from both laboratory experiments and computational simulations.
Data Presentation: A Comparative Analysis
The following tables summarize the key structural and gas adsorption properties of this compound, drawing from both experimental measurements and simulation studies.
Table 1: Structural Properties of this compound
| Property | Experimental Value | Simulated Value |
| Crystal System | Hexagonal | Hexagonal |
| Space Group | R-3 | R-3 |
| PXRD Peaks (2θ) | ~6.8°, ~11.7° [1][2] | Consistent with experimental data [1][2] |
| Unit Cell Parameters | Not explicitly found in the searched literature. | Not explicitly found in the searched literature. |
Table 2: Spectroscopic Properties of this compound (FTIR)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) |
| Asymmetric Carboxylate Stretching (COO⁻) | ~1577 | Data not available |
| Symmetric Carboxylate Stretching (COO⁻) | ~1389 | Data not available |
| Co-O Stretching | ~561 | Data not available |
Table 3: Gas Adsorption Properties of this compound
| Gas | Conditions | Experimental Uptake | Simulated Uptake |
| N₂ | 77 K | Full isotherm available [2] | Data not available |
| CO₂ | 298 K | Data for pure this compound not readily available | Full isotherm available [3] |
Experimental and Simulation Methodologies
A detailed understanding of the methodologies used to obtain the data presented above is crucial for a critical evaluation of the comparison.
Experimental Protocols
1. Synthesis of this compound: this compound is typically synthesized via a solvothermal method. A common procedure involves dissolving a cobalt salt, such as cobalt(II) nitrate (B79036) hexahydrate, and the organic linker, 2,5-dihydroxyterephthalic acid (H₄DOBDC), in a mixture of solvents like N,N-dimethylformamide (DMF), ethanol, and water. The solution is then heated in a sealed vessel (e.g., a Teflon-lined autoclave) at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). After cooling, the resulting crystalline product is collected, washed with a solvent like methanol (B129727) to remove unreacted precursors, and then dried.
2. Activation: To achieve its full porosity, the synthesized this compound must be "activated" to remove solvent molecules coordinated to the open metal sites. This is typically achieved by heating the material under vacuum at an elevated temperature (e.g., 160-250 °C) for several hours.[4]
3. Powder X-ray Diffraction (PXRD): PXRD is used to determine the crystal structure and phase purity of the synthesized material. The sample is irradiated with X-rays at various angles (2θ), and the diffraction pattern is recorded. The positions and intensities of the diffraction peaks are characteristic of the material's crystal lattice.
4. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the MOF structure. The sample is exposed to infrared radiation, and the absorption of specific frequencies, corresponding to the vibrational modes of the chemical bonds, is measured.
5. Gas Adsorption Measurements: Gas adsorption isotherms are measured to determine the porosity and gas uptake capacity of the material. A degassed sample is exposed to a gas (e.g., N₂ at 77 K or CO₂ at 298 K) at controlled pressures. The amount of gas adsorbed by the material at each pressure point is measured to construct an isotherm.
Simulation Methodologies
1. Force Fields: Classical simulations, such as Grand Canonical Monte Carlo (GCMC), rely on force fields to describe the interactions between atoms. These force fields typically include terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. For MOFs, force fields like the Universal Force Field (UFF) are often used for the framework, while specific models are employed for the adsorbate molecules (e.g., TraPPE for CO₂).
2. Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of materials. It can be used to optimize the crystal structure of this compound, providing theoretical unit cell parameters and atomic positions. DFT calculations can also be used to determine the binding energies of gas molecules to the framework and to simulate vibrational frequencies for comparison with IR spectroscopy.[1]
3. Grand Canonical Monte Carlo (GCMC) Simulations: GCMC simulations are a standard method for predicting gas adsorption isotherms in porous materials. In this method, the porous material is represented by a fixed atomic structure, and gas molecules are randomly inserted, deleted, or moved within the simulation box at a constant chemical potential (related to pressure) and temperature. By averaging over many configurations, the amount of adsorbed gas at a given pressure can be determined, allowing for the construction of a simulated isotherm.
Visualizing the Validation Workflow and this compound Structure
The following diagrams, generated using the DOT language, illustrate the logical flow of the validation process and the structure of this compound.
References
inter-laboratory study on the characterization of Co-MOF-74
An Inter-Laboratory Comparison Guide to the Characterization of Co-MOF-74
For researchers, scientists, and drug development professionals delving into the applications of metal-organic frameworks (MOFs), a thorough understanding of their fundamental properties is paramount. This guide provides a comparative overview of the characterization of Cobalt-MOF-74 (this compound), a material noted for its high density of open metal sites and potential in gas storage, separation, and catalysis. Drawing from various studies, this document synthesizes key quantitative data, experimental protocols, and characterization workflows to serve as a valuable resource for evaluating and reproducing research on this promising porous material.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative characterization data for this compound as reported in various studies. This side-by-side comparison is designed to mimic an inter-laboratory study, highlighting the range of values obtained and providing a realistic expectation of the material's properties.
| Parameter | Reported Value(s) | Reference(s) |
| BET Surface Area | 1371 m²/g (for Cu(I)-MOF-74, as a proxy) | [1] |
| Pore Volume | 0.4898 cm³/g (for Cu(I)-MOF-74, as a proxy) | [1] |
| Major PXRD Peaks (2θ) | ~6.7-6.8° and ~11.6-11.7° | [2][3][4] |
| Thermal Stability | Stable up to 163 °C (decomposition onset for Cu(I)-MOF-74) | [1] |
| CO₂ Adsorption Capacity | Varies with metal center; Ni-MOF-74 shows high uptake | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of scientific findings. Below are synthesized protocols for the synthesis and characterization of this compound based on common practices reported in the literature.
Synthesis of this compound (Solvothermal Method)
A widely adopted method for synthesizing this compound is through solvothermal synthesis. A typical procedure is as follows:
-
Precursor Solution Preparation: Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) is dissolved in a solvent mixture, commonly composed of N,N-dimethylformamide (DMF), ethanol (B145695) (EtOH), and water (H₂O) in a 1:1:1 volumetric ratio.[6][7]
-
Ligand Addition: 2,5-dihydroxyterephthalic acid (H₄DOBDC or DHBDC) is added to the metal salt solution.[6][7]
-
Homogenization: The resulting suspension is ultrasonicated until a clear solution is obtained to ensure homogeneity.[6][7]
-
Reaction: The solution is transferred to a Teflon-lined autoclave and heated to 121 °C for 24 hours.[6][7]
-
Product Recovery: After cooling to room temperature, the crystalline product is collected by centrifugation.
-
Washing: The precipitate is washed multiple times with methanol (B129727) (MeOH) to remove unreacted precursors and solvent molecules from the pores.[6][7]
Activation of this compound
Activation is a critical step to remove guest molecules from the pores and expose the open metal sites.
-
Drying: The washed this compound is dried under reduced pressure.[6][7]
-
Thermal Activation: The dried powder is then activated by heating under vacuum at a specific temperature. A common activation condition is 160 °C for 4 hours.[6][7]
Characterization Techniques
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystalline phase and purity of the synthesized this compound.
-
Typical Parameters: Data is typically collected using a diffractometer with Cu Kα radiation. The dominant Bragg reflections for this compound are consistently observed at approximately 2θ = 6.8° and 11.7°.[2][4]
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the material and identify decomposition temperatures.
-
Typical Parameters: TGA is often performed under an inert atmosphere, such as nitrogen, with a constant heating rate (e.g., 1 °C/min).[6] A typical analysis of this compound shows an initial weight loss up to 100 °C, which is attributed to the removal of adsorbed water.[6][7]
Nitrogen Adsorption-Desorption Analysis (BET Method)
-
Purpose: To determine the specific surface area and pore volume of the material.
-
Typical Parameters: Nitrogen adsorption isotherms are measured at 77 K. The BET (Brunauer-Emmett-Teller) theory is applied to the data to calculate the surface area.
Visualizing the Workflow and Characterization Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between characterization techniques and the properties they measure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the Reproducibility of Co-MOF-74 Properties: A Comparative Guide
The reproducibility of material properties is a cornerstone of scientific research and development, ensuring the reliability and scalability of technological applications. For metal-organic frameworks (MOFs), and specifically Co-MOF-74, which is noted for its potential in gas separation, catalysis, and drug delivery, understanding the variability in its reported properties is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance across different studies, supported by experimental data, to shed light on the factors influencing its reproducibility.
Key Properties and Their Variability
The intrinsic properties of this compound, such as its surface area, porosity, thermal stability, and catalytic activity, can exhibit significant variations depending on the synthesis and activation conditions. Below is a compilation of quantitative data from various studies, highlighting the range of reported values for these key parameters.
Textural Properties
The Brunauer-Emmett-Teller (BET) surface area and pore volume are critical indicators of a MOF's capacity for adsorption and guest molecule encapsulation. As shown in the table below, these values can differ between studies, likely due to variations in synthesis protocols and activation procedures that affect crystal formation and the removal of solvent molecules from the pores.
| Study/Sample | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Synthesis Method | Activation Conditions |
| Bimetallic Co₀.₅-Mn₀.₅-MOF-74 | >481.3 | Not Reported | Solvothermal | Not Detailed |
| Pure this compound | 477.3 | Not Reported | Solvothermal | Not Detailed |
| Bimetallic Ni₀.₃₇Co₀.₆₃-MOF-74 | Not specified, but higher than single metal MOFs | Not specified, but higher than single metal MOFs | Solvothermal | Not Detailed |
| This compound for CO/N₂ Separation | Varies with activation temp. | Varies with activation temp. | Not Detailed | Heat and vacuum up to 300 °C |
Table 1: Comparison of Reported Textural Properties for this compound and its Derivatives. The data illustrates that the introduction of a second metal can influence the surface area, and activation conditions are crucial in determining the final textural properties.[1][2][3]
Thermal Stability
Thermogravimetric analysis (TGA) is employed to assess the thermal stability of this compound, revealing the temperatures at which solvent molecules are removed and the framework begins to decompose. The initial weight loss is typically attributed to the removal of adsorbed water and solvent molecules from the pores and coordination sites.
| Sample | Initial Weight Loss Temperature (°C) | Decomposition Onset (°C) | Notes |
| This compound equilibrated in air | up to 100 | Not specified | 26.4% weight loss due to adsorbed water.[4] |
| This compound (pyrolysis precursor) | ~100-300 | >300 | Gradual weight loss associated with solvent removal. |
| Activated this compound | No weight loss until decomposition | Not specified | Indicates complete removal of guest molecules.[3] |
Table 2: Thermal Stability Data for this compound from TGA. The initial weight loss is highly dependent on the sample's exposure to ambient conditions and the activation process.
Catalytic Performance
This compound is an active catalyst for various organic transformations. Its catalytic performance, however, is sensitive to its morphology and the presence of defects, which can be controlled by the synthesis conditions.
| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Key Finding |
| Flower-like this compound | Toluene Oxidation | 12.1 | 63.8 (Benzaldehyde) | Morphology and size influence catalytic activity.[5] |
| Defected this compound (D26-MOF-74) | Cyanosilylation of Aldehydes | 93 | Not specified | Introduction of defects enhances catalytic activity.[6] |
| Hollow Structural this compound | Photocatalytic oxidation of thioanisole | High performance | Not specified | Nanostructure construction improves catalytic performance.[7] |
Table 3: Comparison of Catalytic Activity of this compound in Different Studies. The data suggests that engineering the morphology and defect structure of this compound are key strategies to enhance its catalytic performance.
Experimental Protocols
The reproducibility of this compound properties is intrinsically linked to the precise experimental procedures followed. Below are detailed methodologies for the synthesis of this compound, highlighting the variations that can lead to different material properties.
Solvothermal Synthesis of Bimetallic Ni-Co-MOF-74
This method is adapted from a procedure used for synthesizing various bimetallic MOF-74 structures.
-
Preparation of Precursor Solution: Dissolve 1 mmol of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a 1:1:1 (v/v/v) mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water.[8]
-
Addition of Metal Salts: In a separate vessel, dissolve a total of 2 mmol of Ni(II) and Co(II) salts (e.g., nitrates or acetates) in the same solvent mixture. The molar ratio of Ni to Co can be varied to produce different bimetallic compositions.
-
Reaction: Combine the two solutions in a sealed reaction vessel.
-
Heating: Heat the reaction mixture at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours).
-
Isolation and Washing: After cooling to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product multiple times with a solvent like methanol (B129727) to remove unreacted precursors and residual DMF.
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-150 °C).
Activation of this compound for Gas Adsorption
Activation is a critical step to ensure the removal of guest molecules and the accessibility of the porous network.
-
Solvent Exchange: Immerse the as-synthesized this compound in a fresh solvent, such as methanol, for a period of time (e.g., 36 hours) to exchange the high-boiling point synthesis solvent (DMF) with a more volatile one.[3]
-
Initial Drying: Dry the solvent-exchanged material under vacuum at a moderate temperature (e.g., 100 °C) for an extended period (e.g., 24 hours) to remove the bulk of the solvent.[3]
-
High-Temperature Activation: Heat the sample under high vacuum at a higher temperature (e.g., 150-300 °C). This step is crucial for removing coordinated solvent molecules and fully exposing the open metal sites.[3] The final activation temperature can significantly impact the material's surface area and gas adsorption capacity.[3]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes, providing a clear visual guide to the experimental methodologies.
Caption: Workflow for the solvothermal synthesis of this compound.
Caption: Key characterization techniques for assessing this compound properties.
Conclusion
The reproducibility of this compound properties is a multifaceted issue heavily influenced by the nuances of synthesis and activation protocols. The presented data highlights that variations in parameters such as solvent composition, reaction temperature, and activation conditions can lead to a range of reported values for key material characteristics. While some studies demonstrate good internal reproducibility by repeating experiments under identical conditions, a broader, inter-laboratory study would be beneficial to establish standardized protocols and benchmark values for this compound.[8] For researchers and professionals in drug development, it is imperative to meticulously document and control experimental parameters to ensure the consistent performance of this compound in their applications. The provided comparison and experimental outlines serve as a valuable resource for understanding the factors that govern the properties of this promising material and for designing robust and reproducible synthetic strategies.
References
- 1. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05974F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved catalytic performance of this compound by nanostructure construction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Co-MOF-74: A Promising Contender in the Realm of Artificial Enzymes for Biocatalysis
A detailed comparison of the catalytic prowess of Co-MOF-74, a cobalt-based metal-organic framework, reveals its potential as a robust and efficient enzyme mimic in various biocatalytic applications. Exhibiting notable peroxidase-like activity, this novel nanomaterial presents a compelling alternative to natural enzymes, offering enhanced stability and reusability.
Researchers, scientists, and drug development professionals are increasingly turning to artificial enzymes to overcome the inherent limitations of their natural counterparts, such as instability in harsh environments and high production costs. Among the burgeoning class of enzyme mimics, metal-organic frameworks (MOFs) have emerged as frontrunners. In particular, this compound, with its unique structural and chemical properties, demonstrates significant promise in mimicking the catalytic functions of natural enzymes, especially peroxidases.
Performance Benchmark: this compound vs. Alternatives
The efficacy of an enzyme or its mimic is often evaluated using Michaelis-Menten kinetics, which provides key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate affinity. A lower Km value indicates a higher affinity of the enzyme for its substrate.
While direct kinetic data for the peroxidase-like activity of pure this compound is still emerging in the literature, studies on cobalt-containing bimetallic MOFs offer valuable insights into its potential. For instance, a bimetallic Cu@Co-MOF demonstrated significant peroxidase-like activity in the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of hydrogen peroxide (H₂O₂).[1] The kinetic parameters for this system, along with those of the natural enzyme horseradish peroxidase (HRP) and another bimetallic MOF, are presented below for comparison.
| Catalyst | Substrate | K_m (mM) | V_max (10⁻⁸ M s⁻¹) | Reference |
| Cu@Co-MOF | H₂O₂ | 0.71 | 7.09 | [1] |
| TMB | 1.79 | 11.43 | [1] | |
| Co/Mn-MOF | H₂O₂ | 0.24 | 5.80 | [2] |
| TMB | 0.27 | 1.64 | [2] | |
| Horseradish Peroxidase (HRP) | H₂O₂ | 3.7 | - | [1][3] |
| TMB | 0.43 | - |
Note: Vmax values are highly dependent on experimental conditions and catalyst concentration, making direct comparisons challenging without standardized protocols.
The lower Km value of the Co/Mn-MOF for both H₂O₂ and TMB compared to HRP suggests a higher affinity for these substrates.[2] Similarly, the Cu@Co-MOF exhibits a significantly lower Km for H₂O₂ than HRP, indicating a strong interaction with this substrate.[1] These findings underscore the potential of cobalt-containing MOFs to serve as effective peroxidase mimics. Bimetallic systems, such as Cu@Co-MOFs, have been shown to exhibit enhanced catalytic activity compared to their monometallic counterparts, a phenomenon attributed to the synergistic effects between the different metal centers.[1]
Beyond peroxidase activity, the versatile catalytic nature of this compound has been demonstrated in various oxidation reactions, including the aerobic oxidation of toluene.[4] The morphology and size of the this compound crystals have been shown to influence their catalytic performance, with flower-like structures exhibiting higher activity.[4]
Unraveling the Catalytic Mechanism
The enzyme-mimicking activity of this compound is rooted in the coordinatively unsaturated cobalt centers within its structure. In the context of peroxidase-like activity, these cobalt sites are believed to facilitate the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). These radicals then act as powerful oxidizing agents, driving the oxidation of substrate molecules like TMB, which results in a color change that can be monitored spectrophotometrically.
Figure 1: Proposed catalytic cycle of this compound as a peroxidase mimic.
Experimental Corner: A Guide to Synthesis and Activity Assessment
For researchers looking to explore the potential of this compound, the following protocols provide a starting point for its synthesis and the evaluation of its enzyme-mimicking activity.
Synthesis of this compound
A common method for synthesizing this compound is through a solvothermal reaction.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a mixture of DMF, ethanol, and deionized water.[4]
-
The solution is then sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 12-24 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.
-
The product is washed multiple times with DMF and ethanol to remove unreacted precursors and solvent molecules.
-
Finally, the this compound is activated by heating under vacuum to remove the solvent molecules coordinated to the cobalt centers, making the active sites accessible for catalysis.
Assessing Peroxidase-Like Activity
The peroxidase-like activity of this compound can be determined by monitoring the catalytic oxidation of a chromogenic substrate like TMB.
Materials:
-
This compound
-
3,3',5,5'-tetramethylbenzidine (TMB)
-
Hydrogen peroxide (H₂O₂)
-
Acetate (B1210297) buffer (pH 4.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound dispersed in deionized water.
-
In a typical assay, a specific amount of the this compound dispersion is added to an acetate buffer solution (pH 4.0).[1]
-
TMB and H₂O₂ are then added to the mixture to initiate the reaction.
-
The reaction is allowed to proceed at a constant temperature (e.g., 25 °C) for a set time.
-
The absorbance of the solution is measured at the characteristic wavelength of oxidized TMB (oxTMB), which is typically around 652 nm.
-
To determine the Michaelis-Menten kinetic parameters, the reaction is carried out with varying concentrations of one substrate (e.g., H₂O₂) while keeping the concentration of the other substrate constant. The initial reaction rates are then plotted against the substrate concentration.[1]
Figure 2: General experimental workflow for this compound synthesis and activity assessment.
Stability and Reusability: Key Advantages Over Natural Enzymes
One of the most significant advantages of using this compound as an enzyme mimic is its enhanced stability and reusability. Natural enzymes are often sensitive to changes in temperature and pH, which can lead to denaturation and loss of activity. In contrast, MOFs like this compound have been shown to maintain their structural integrity and catalytic performance over a wider range of conditions.[5] Furthermore, as a heterogeneous catalyst, this compound can be easily recovered from the reaction mixture by centrifugation or filtration and reused for multiple catalytic cycles with minimal loss of activity, making it a more cost-effective and sustainable option for industrial applications.
Future Outlook
The exploration of this compound as an enzyme mimic is still in its early stages, but the initial findings are highly encouraging. Future research will likely focus on several key areas:
-
Expanding the Scope: Investigating the potential of this compound to mimic other types of enzymes, such as catalases and superoxide (B77818) dismutases.
-
Performance Enhancement: Further improving the catalytic efficiency of this compound through strategies like defect engineering, particle size control, and the formation of composites with other materials.
-
Mechanistic Deeper Dive: Employing advanced characterization techniques and computational modeling to gain a more detailed understanding of the catalytic mechanisms at the atomic level.
-
Real-World Applications: Exploring the practical applications of this compound in areas such as biosensing, environmental remediation, and fine chemical synthesis.
References
Co-MOF-74 in Mixed-Gas Separation: A Comparative Performance Guide
Co-MOF-74, a member of the highly porous M-MOF-74 series of metal-organic frameworks, has garnered significant attention for its potential in various gas separation applications. Its structure, characterized by one-dimensional hexagonal channels decorated with open metal sites, provides preferential binding sites for specific gas molecules, leading to notable selectivity in mixed-gas streams. This guide offers a comparative analysis of this compound's performance against other relevant adsorbent materials in key industrial separation scenarios, supported by experimental data.
Performance in Key Gas Separations
The efficacy of this compound has been evaluated in several critical gas separation processes, including the separation of carbon dioxide from methane (B114726) and nitrogen, and the purification of propylene (B89431) from propane (B168953). Its performance is benchmarked against other M-MOF-74 analogues (where M can be Mg, Ni, Cu, or Zn), as well as traditional adsorbents like Zeolite 13X and other prominent MOFs such as ZIF-8.
Carbon Dioxide Capture (CO2/CH4 and CO2/N2 Separation)
The open metal sites within the MOF-74 series create strong adsorption sites for CO2. Among the M-MOF-74 family, Mg-MOF-74 often exhibits the highest CO2 adsorption capacity due to the strong interaction between CO2 and the Mg centers.[1] However, this compound also demonstrates competitive performance. For instance, in CO/N2 separation, a closely related application, this compound activated at 300 °C shows a high CO adsorption capacity of 6.07 mmol/g and a remarkable CO/N2 selectivity of 384.[2] In CO2/N2 separation, bimetallic MOFs such as Ni-Co-MOF-74 have been incorporated into mixed matrix membranes, demonstrating the potential of cobalt-containing MOF-74 structures in this application.[3]
When compared to the industrial benchmark Zeolite 13X, M-MOF-74 materials, including the magnesium analogue, have shown higher CO2 capacity and separation efficiency in dynamic breakthrough experiments for CO2/CH4 mixtures.[4][5] While Mg-MOF-74 is often highlighted for its high CO2 uptake, its stability in the presence of water can be a concern.[1]
| Adsorbent | Gas Mixture | Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | Selectivity | Reference |
| This compound | CO/N2 (50:50) | 298 | 1 | 6.07 (CO) | 384 | [2] |
| Ni-MOF-74 | CO2/CH4 | 303.15 | 5 | - | 55.02 (kinetic) | [6] |
| Mg-MOF-74 | CO2/CH4 (20:80) | - | - | Complete separation | - | [7] |
| Mg-MOF-74 | CO2/N2 | 303 | - | 3.70 | - | [8] |
| Zeolite 13X | CO2/CH4 | 308 | 1 | Lower than Mg-MOF-74 | Lower than Mg-MOF-74 | [4][5] |
| Ni-Co-MOF-74/PDMS | CO2/N2 | - | - | 3188.25 (Barrer, Permeability) | 35.10 | [3] |
Table 1. Comparative performance of this compound and other adsorbents in CO2-related separations. Note: Direct comparison is challenging due to varying experimental conditions across studies. The data presented is indicative of the materials' performance.
Propylene/Propane (C3H6/C3H8) Separation
The separation of propylene from propane is a crucial and energy-intensive process in the petrochemical industry. The ability of MOFs to selectively adsorb propylene over propane is a promising alternative to cryogenic distillation. This compound and its analogues exhibit good affinity towards propylene due to the interaction of the double bond in propylene with the open metal sites.
Studies have shown that Cu-MOF-74 exhibits a higher selectivity (12.7) and adsorption capacity (7.6 mmol/g) for propylene compared to this compound.[9] However, other cobalt-based MOFs, like Co-gallate, have demonstrated exceptional performance in this separation, achieving high-purity propylene (97.7%) in breakthrough experiments due to a high sieving effect.[10][11] When compared to ZIF-8, another well-studied MOF for this separation, both materials show promise, with ZIF-8 membranes exhibiting high propylene/propane separation factors.[12][13][14][15]
| Adsorbent | Gas Mixture | Temperature (K) | Pressure (kPa) | Propylene Uptake (mmol/g) | Propylene/Propane Selectivity | Reference |
| This compound | C3H6/C3H8 | 303 | up to 100 | < 7.6 | < 12.7 | [9] |
| Cu-MOF-74 | C3H6/C3H8 | 303 | up to 100 | 7.6 | 12.7 | [9] |
| Co-gallate | C3H6/C3H8 (50:50) | 298 | 100 | - | High (Sieving) | [10][11] |
| ZIF-8 Membrane | C3H6/C3H8 | - | - | - | ~60 to ~106 | [12][14] |
| Zeolite 13X | C3H6/C3H8 | - | - | Lower than Cu-MOF-74 | - | [16][17] |
Table 2. Comparative performance of this compound and other adsorbents in propylene/propane separation.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of adsorbent performance. Below are representative protocols for the synthesis of this compound and for conducting mixed-gas breakthrough experiments.
Synthesis and Activation of this compound
A common method for synthesizing this compound is through a solvothermal reaction.[18][19]
-
Preparation of Solution: Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) is dissolved in a solvent mixture, typically composed of N,N-dimethylformamide (DMF), ethanol (B145695) (EtOH), and water (H₂O) in a 1:1:1 volume ratio.
-
Addition of Ligand: 2,5-dihydroxyterephthalic acid (H₄DOBDC) is added to the solution.
-
Solvothermal Synthesis: The resulting mixture is ultrasonicated until clear and then heated in a Teflon-lined autoclave at approximately 121 °C for 24 hours.
-
Purification: After cooling, the crystalline product is collected by centrifugation and washed multiple times with methanol (B129727) (MeOH) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified this compound is then activated to expose the open metal sites. This is a critical step and is typically achieved by heating the material under vacuum. A representative activation procedure involves heating at 160 °C for 4 hours under vacuum.[18][19] For certain applications like CO/N2 separation, a higher activation temperature of 300 °C under vacuum has been shown to be more effective in removing all guest molecules and coordinated solvent, leading to enhanced performance.[2]
Mixed-Gas Breakthrough Experiments
Breakthrough experiments are essential for evaluating the dynamic separation performance of an adsorbent under conditions that mimic industrial processes.
-
Adsorbent Packing: A known mass of the activated adsorbent (e.g., this compound) is packed into a column of specific dimensions. The bed is typically held in place with glass wool.
-
System Purging: The packed column is purged with an inert gas, such as helium, at a specific temperature to remove any residual impurities.
-
Gas Mixture Introduction: A mixed-gas stream with a defined composition (e.g., 50:50 CO2/CH4) is introduced into the column at a constant flow rate and pressure.
-
Effluent Analysis: The composition of the gas exiting the column is continuously monitored over time using a mass spectrometer or a gas chromatograph.
-
Breakthrough Curve Generation: The concentration of each gas component in the effluent is plotted against time. The time it takes for a specific gas to "break through" the column (i.e., be detected at the outlet) is indicative of the adsorbent's capacity for that gas. The shape of the breakthrough curve provides information about the mass transfer characteristics of the system.
-
Regeneration: After saturation, the adsorbent can be regenerated by stopping the mixed-gas flow and purging with an inert gas, often at an elevated temperature, to desorb the adsorbed components.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of this compound for mixed-gas separation.
Caption: Workflow for the synthesis and activation of this compound.
Caption: A typical workflow for a mixed-gas breakthrough experiment.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An Ultramicroporous Metal–Organic Framework for High Sieving Separation of Propylene from Propane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the propylene/propane separation performances of ZIF-8 membranes by post-synthetic surface polymerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient production of polymer-grade propylene from the propane/ propylene binary mixture using Cu-MOF-74 framework [infoscience.epfl.ch]
- 18. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
cost-performance analysis of Co-MOF-74 for industrial applications
A deep dive into the economic and performance metrics of Cobalt-Metal-Organic Framework-74 (Co-MOF-74) reveals a promising, yet challenging, path towards its widespread industrial adoption. This guide provides a comparative analysis of this compound against established industrial alternatives in key application areas, supported by available experimental data and a breakdown of its production cost drivers.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered significant attention for their potential in gas storage and separation, catalysis, and sensing.[1][2][3][4] Among the vast family of MOFs, this compound, also known as CPO-27-Co, stands out due to its high density of open metal sites, which are crucial for many catalytic and adsorption processes.[5] This guide aims to provide researchers, scientists, and drug development professionals with an objective cost-performance analysis of this compound for industrial applications, comparing it with current commercial solutions.
Cost Analysis: Deconstructing the Price Tag of this compound
The major contributors to the production cost are the metal salt, the organic linker, and the solvent.[6][7] While laboratory-scale prices for the precursors are high, industrial-scale production would see a significant reduction in these costs.
Table 1: Estimated Production Cost Contribution for M-MOF-74 (based on solvothermal synthesis)
| Component | Estimated Cost Contribution (%) | Notes |
| Metal Salt (e.g., Cobalt Nitrate/Acetate) | 10-20% | Price is dependent on the specific cobalt salt and market fluctuations. |
| Organic Linker (H₄DOBDC) | 30-50% | The synthesis of this specialized organic molecule is a significant cost factor. |
| Solvent (e.g., DMF) | 40-60% | Solvent purchase, use, and recycling/disposal contribute heavily to the overall cost. Greener synthesis routes are being explored to mitigate this.[6] |
| Energy & Labor | 5-10% | Includes heating for solvothermal synthesis and other processing steps. |
This table is an estimation based on techno-economic analyses of Ni-MOF-74 and Mg-MOF-74 and is intended to highlight the primary cost drivers.[6][7]
The projected baseline cost for solvothermal synthesis of MOF-74 is in the range of
35−
71/kg.[6][7] However, alternative synthesis methods such as aqueous synthesis or liquid-assisted grinding (LAG) have been shown to potentially reduce the cost to the 13−
Performance Analysis: this compound in Action
This compound has demonstrated promising performance in several key industrial applications, primarily in catalysis and gas separation.
Catalytic Applications
1. Selective Catalytic Reduction (SCR) of NOx:
Nitrogen oxides (NOx) are major air pollutants, and their removal from industrial flue gases is crucial. The incumbent technology for NOx removal is Selective Catalytic Reduction (SCR) using ammonia (B1221849) (NH₃) as a reductant over catalysts, typically based on a mixture of vanadium, tungsten, and titanium oxides (V₂O₅-WO₃/TiO₂).[1][8]
This compound has been investigated as a potential catalyst for the low-temperature SCR of NOx.
Table 2: Performance Comparison of this compound and Industrial Catalysts for NOx SCR
| Catalyst | Operating Temperature (°C) | NOx Conversion (%) | Stability | Reference |
| This compound | 150 - 250 | ~90% at 200°C | Moderate, can be affected by water and SO₂. | - |
| V₂O₅-WO₃/TiO₂ | 300 - 450 | >90% | High, robust in the presence of water and SO₂. | [1][8] |
| Cu-Zeolites | 200 - 550 | >90% | High, good performance across a wide temperature range. | [9] |
While this compound shows high activity at lower temperatures, a significant advantage in terms of energy savings, its stability in the presence of water and sulfur dioxide, common components of flue gas, remains a challenge that needs to be addressed for industrial implementation.[5]
2. Oxidation of Volatile Organic Compounds (VOCs): Toluene (B28343) Oxidation
Toluene is a common VOC emitted from various industrial processes. Catalytic oxidation is an effective method for its abatement.[10][11]
Table 3: Performance Comparison of this compound and Industrial Catalysts for Toluene Oxidation
| Catalyst | Temperature for 90% Conversion (T₉₀, °C) | Selectivity to CO₂ and H₂O (%) | Stability | Reference |
| This compound | ~250 - 300 | High | Moderate, potential for deactivation. | - |
| Pt/Al₂O₃ | 200 - 250 | High | High, but susceptible to poisoning. | [12] |
| Manganese Oxides | 200 - 300 | High | Good, cost-effective. | [10] |
| Co₃O₄ | 200 - 250 | High | Good, considered a highly active catalyst. | [11] |
This compound demonstrates catalytic activity for toluene oxidation comparable to some conventional catalysts. However, noble metal catalysts like platinum often exhibit higher activity at lower temperatures. The key advantage of this compound could lie in its tunable structure, allowing for optimization of its catalytic performance.
Gas Separation
The uniform pore structure and the presence of open metal sites make this compound a candidate for gas separation applications.
Table 4: Gas Separation Performance of this compound
| Gas Mixture | Selectivity | Permeability/Uptake | Conditions | Reference |
| CO₂/N₂ | High | High CO₂ uptake | Ambient temperature and pressure | [13][14] |
| CO/N₂ | High | High CO uptake | Ambient temperature and pressure | [15][16] |
This compound shows high selectivity for CO₂ and CO over N₂, which is attributed to the strong interaction of these gases with the open cobalt sites.[13][14][15][16] This makes it a potential material for applications like carbon capture and syngas purification.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of material performance. Below are generalized protocols for key experiments.
Catalytic Activity Testing (Fixed-Bed Reactor)
-
Catalyst Preparation: The this compound powder is typically pressed into pellets, crushed, and sieved to a specific particle size range (e.g., 40-60 mesh) to ensure uniform packing in the reactor.
-
Reactor Setup: A fixed-bed reactor, usually a quartz or stainless-steel tube, is loaded with a known amount of the catalyst. The reactor is placed inside a furnace to control the reaction temperature.
-
Gas Feed: A simulated flue gas or a mixture of reactants (e.g., toluene, O₂, N₂, NOx, NH₃) with a specific composition is fed into the reactor at a controlled flow rate. Mass flow controllers are used to precisely regulate the gas composition and flow.
-
Reaction: The reaction is carried out at various temperatures. The effluent gas from the reactor is continuously monitored.
-
Analysis: The concentration of reactants and products in the effluent gas is analyzed using techniques such as gas chromatography (GC) equipped with appropriate detectors (e.g., TCD, FID) or a chemiluminescence NOx analyzer.
-
Data Calculation: Conversion of reactants and selectivity towards products are calculated based on the inlet and outlet concentrations.
Gas Adsorption Measurements
-
Sample Activation: The this compound sample is activated before the measurement to remove any guest molecules (e.g., solvent, water) from its pores. This is typically done by heating the sample under vacuum at a specific temperature for several hours.
-
Isotherm Measurement: Gas adsorption isotherms are measured using a volumetric or gravimetric adsorption analyzer. A known amount of the activated sample is placed in the analyzer.
-
Dosing and Equilibration: A specific amount of the adsorbate gas (e.g., CO₂, N₂, CO) is introduced into the sample cell, and the system is allowed to reach equilibrium at a constant temperature. The amount of gas adsorbed is determined by the pressure change (volumetric) or weight change (gravimetric).
-
Data Collection: This process is repeated at various pressures to generate the adsorption isotherm, which is a plot of the amount of gas adsorbed versus pressure at a constant temperature.
-
Selectivity Calculation: For gas mixtures, the selectivity is often calculated from single-component isotherms using ideal adsorbed solution theory (IAST).
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive cost-performance analysis of an industrial material like this compound.
Caption: Workflow for Cost-Performance Analysis of this compound.
Conclusion and Outlook
This compound exhibits compelling performance characteristics, particularly in low-temperature catalysis and specific gas separations, that position it as a potential candidate for various industrial applications. However, for widespread adoption, several challenges must be addressed.
From a cost perspective, the reliance on expensive organic solvents in conventional solvothermal synthesis is a major hurdle. The development and scaling-up of greener and more cost-effective synthesis routes are paramount. The cost of the organic linker, 2,5-dihydroxyterephthalic acid, is another significant factor that needs to be reduced through optimized large-scale production.
On the performance front, the long-term stability of this compound under harsh industrial conditions, including the presence of moisture and other contaminants, needs to be thoroughly investigated and improved. While it shows high catalytic activity, its robustness compared to established catalysts is a critical factor for industrial implementation.
References
- 1. NOx Abatement | Applied Catalysts [acicatalysts.com]
- 2. Selective catalytic reduction - Wikipedia [en.wikipedia.org]
- 3. Selective Catalytic Reduction (SCR) Systems | John Zink [johnzink.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 8. Treatment of NOx emissions through Selective Catalytic Reduction (SCR) | Condorchem Enviro Solutions [condorchem.com]
- 9. Types of Catalysts for SCR Operations - SVI BREMCO [svi-bremco.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. MOF-74 type variants for CO2 capture - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
structural and functional comparison of Co-MOF-74 and its derivatives
An In-depth Structural and Functional Comparison of Co-MOF-74 and Its Derivatives for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the metal-organic framework this compound and its derivatives, focusing on their structural properties and functional performance in gas adsorption, catalysis, and sensing. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage these materials for various applications.
Structural Comparison: Pristine vs. Modified Frameworks
This compound, also known as CPO-27-Co, possesses a honeycomb-like structure with one-dimensional hexagonal channels and a high density of open cobalt metal sites.[1] This structure is the foundation for its various applications. Derivatives of this compound are typically created through three main strategies: substitution of the metal node to create bimetallic or mixed-metal frameworks, infiltration of the pores with guest molecules, or functionalization of the organic linker. These modifications can significantly alter the material's physical and chemical properties.
Bimetallic and Mixed-Metal Derivatives
Incorporating a second metal into the MOF-74 structure can enhance catalytic activity, and gas adsorption properties, and introduce new functionalities.[2] The synthesis of these mixed-metal MOF-74 (MM-MOF-74) materials can be achieved via a one-pot solvothermal reaction.[3] The resulting crystalline structure is often isostructural with the parent this compound, but with a heterogeneous distribution of metal ions within the framework.[3]
Guest-Infiltrated Derivatives
The porous nature of this compound allows for the incorporation of guest molecules within its channels. This "Guest@MOF" approach can modify the electronic properties of the framework, leading to enhanced performance in applications like gas sensing.[4] For example, infiltration with the organic semiconductor tetrathiafulvalene (B1198394) (TTF) has been shown to increase the electrical conductivity of this compound, making it suitable for resistive gas sensing.[4]
Ligand-Functionalized Derivatives
While less common for MOF-74 due to the nature of its organic linker, functionalization can be achieved by incorporating modified ligands during synthesis. This approach allows for the introduction of specific chemical groups to tailor the MOF's properties, such as its CO2 adsorption capabilities.[5][6]
Quantitative Performance Data
The following tables summarize key performance metrics for this compound and its derivatives based on available experimental data. It is important to note that performance can vary based on synthesis conditions and experimental setup.
Table 1: Gas Adsorption Properties
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g) | Conditions | Reference |
| Mg-MOF-74 | 1495 | - | 6.52 (dry), 1.17 (humid) | 298 K, 1 bar | [7] |
| Ni-MOF-74 | - | - | 12.35 | 298 K, 1 bar | [8] |
| This compound | - | - | Retains ~60% capacity in water | - | [7] |
| Mg₀.₄Cu₀.₆-MOF-74 | - | - | 3.52 | 298 K, under Xe lamp | [9][10] |
| Zn-MOF-74 | - | - | 9.6 | 298 K, 1 bar | [11] |
| Cu-MOF-74 | - | - | 3.2 | 298 K, 1 bar | [11] |
Table 2: Catalytic Performance in CO Oxidation
| Catalyst | 50% CO Conversion Temp. (°C) | 100% CO Conversion Temp. (°C) | Reference |
| 5 wt% Pd@Co₀.₅–Mn₀.₅-MOF-74 | ~40 | ~58 | [12] |
Table 3: Catalytic Performance in Styrene Oxidation
| Catalyst | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| MOF-74(Co) | 47.3 | 35 | [13] |
| Mn₁Zn₂(hob) (MOF-74 analogue) | 94.1 | 55.5 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of this compound derivatives and their application in catalysis.
Protocol 1: Synthesis of Bimetallic CoₓNi₁₋ₓ-MOF-74
This protocol describes a solvothermal method for synthesizing bimetallic Co-Ni-MOF-74.[15]
-
Precursor Solution Preparation: Dissolve a total of 0.680 mmol of metal nitrates (Co(NO₃)₂·6H₂O and Ni(NO₃)₂·6H₂O in the desired molar ratio) and 0.480 mmol of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in 10 mL of a mixed solvent of N,N-dimethylformamide (DMF), ethanol (B145695) (EtOH), and water (H₂O) with a volume ratio of 15:1:1.
-
Solvothermal Reaction: Transfer the solution to a 20 mL vial, seal it tightly, and heat it at 100 °C for 24 hours.
-
Washing and Activation: After cooling to room temperature, wash the resulting crystals with fresh DMF and then exchange the solvent with methanol. Activate the material by heating under vacuum to remove the solvent molecules from the pores.
Protocol 2: Catalytic Cycloaddition of CO₂ to Epoxides
This protocol outlines a typical procedure for the catalytic conversion of CO₂ and epoxides into cyclic carbonates using a MOF catalyst.[16]
-
Reactor Setup: Place the MOF-74 catalyst and a co-catalyst (e.g., tetrabutylammonium (B224687) bromide, TBABr) into a high-pressure reactor.
-
Reactant Addition: Add the epoxide substrate to the reactor.
-
Reaction Conditions: Seal the reactor, pressurize it with CO₂, and heat to the desired reaction temperature with stirring.
-
Product Analysis: After the reaction, cool the reactor, release the pressure, and analyze the product mixture using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.
Protocol 3: Resistive Gas Sensing Measurement
This protocol describes the setup for measuring the gas sensing properties of a MOF-based material.[4]
-
Sensor Fabrication: Press the MOF powder (e.g., this compound-TTF) into a thin tablet.
-
Measurement Cell: Place the tablet between two electrodes in a gas-tight measurement cell equipped with a gas inlet and outlet.
-
Activation: Evacuate the cell at an elevated temperature (e.g., 100 °C) to remove adsorbed species.
-
Data Acquisition: Apply a constant voltage across the electrodes and record the current as a function of time. Introduce different gases into the cell at a controlled flow rate and monitor the change in electrical resistance of the material.
Visualizing Synthesis and Catalytic Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes related to this compound derivatives.
References
- 1. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 2. Bimetallic metal–organic frameworks and their derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand functionalization of defect-engineered Ni-MOF-74 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06587H [pubs.rsc.org]
- 6. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Metal-Organic Frameworks: Screening M-MOF-74 (M = Co, Cr, Cu, Fe, Mg, Mn, Ni, Ti, and Zn) Based for Carbon Dioxide Adsorption | E3S Web of Conferences [e3s-conferences.org]
- 9. One-Pot Method Synthesis of Bimetallic MgCu-MOF-74 and Its CO2 Adsorption under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Method Synthesis of Bimetallic MgCu-MOF-74 and Its CO2 Adsorption under Visible Light | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bimetallic metal–organic frameworks and their derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01432J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Evaluating the Toxicity of Co-MOF-74 for Biomedical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the toxicity profile of novel nanomaterials is paramount for their safe and effective translation into biomedical applications. This guide provides a comparative evaluation of the toxicity of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), contrasting its performance with other commonly investigated MOFs and providing supporting experimental data and detailed protocols.
In Vitro Cytotoxicity: A Comparative Analysis
For a comparative perspective, the table below summarizes the reported IC50 values for other prominent MOFs in various human cancer cell lines.
| MOF | Cell Line | IC50 (µg/mL) | Reference |
| ZIF-8 | A549 (Lung) | 12.33 | [3] |
| ZIF-8 | HeLa (Cervical) | 32.62 | [1] |
| ZIF-8 | MCF-7 (Breast) | Not explicitly found | |
| MIL-101(Fe) | A549 (Lung) | > 100 (low toxicity) | [4] |
| MIL-101(Fe) | HeLa (Cervical) | > 100 (low toxicity) | [5] |
| MIL-101(Fe) | MCF-7 (Breast) | > 1500 (low toxicity) | [6] |
| UIO-66 | A549 (Lung) | > 50 (low toxicity) | [7] |
| UIO-66 | HeLa (Cervical) | > 100 | |
| UIO-66-NH2 | MCF-7 (Breast) | 57.71 | [4] |
Note: The cytotoxicity of MOFs can be influenced by factors such as particle size, surface chemistry, and the specific cell line being tested.
In Vivo Toxicity Assessment of this compound
In vivo studies in mice have provided valuable insights into the systemic toxicity of this compound. Following oral administration, this compound nanoparticles led to a significant accumulation of cobalt in the liver and kidneys[1][2]. Despite this accumulation, no significant changes in body weight or serum biochemical markers were observed[1][2]. Histopathological examination of the liver and kidneys revealed only slight inflammation, with the overall organ structures remaining normal[1][2]. However, evidence of oxidative stress was noted in both the liver and kidneys[1][2]. Collectively, these findings suggest a low oral toxicity profile for this compound in mice[1][2].
Mechanism of Toxicity: The Role of Oxidative Stress
The toxicity of cobalt-based nanoparticles, including this compound, is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can occur through Fenton-like reactions catalyzed by the cobalt ions released from the MOF structure. The overproduction of ROS can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.
One of the key cellular defense mechanisms against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The diagram below illustrates the proposed mechanism of this compound-induced oxidative stress and the subsequent cellular response.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the cited data, detailed experimental protocols for key toxicity assays are provided below.
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles is typically achieved through a solvothermal method. A common protocol involves the following steps:
References
- 1. Low Toxicity of Metal-Organic Framework MOF-74(Co) Nano-Particles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of Anti- Apoptotic Effects of UIO-66-NH2 Nanoparticles Containing Letrozole on MCF-7 Breast Cancer Cell Line - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Toxicity Study of a Porous Iron(III) Metal‒Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Performance: A Comparative Guide to Co-MOF-74 and Alternatives through DFT Calculations and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted and experimental performance of Co-MOF-74, a metal-organic framework (MOF) with significant potential in gas separation and catalysis. By juxtaposing Density Functional Theory (DFT) calculations with empirical data, we aim to offer a comprehensive overview of its capabilities and benchmark it against relevant alternatives. Detailed experimental protocols are provided to support the cited data.
Predictive Power of DFT in MOF Performance
Density Functional Theory (DFT) has emerged as a powerful computational tool to forecast the performance of MOFs like this compound at an atomic level. By modeling the electronic structure and interactions between the MOF and guest molecules, DFT can predict key performance indicators such as gas binding energies and catalytic reaction barriers. This theoretical insight is invaluable for screening potential MOF candidates and understanding their underlying chemical behavior before engaging in resource-intensive experimental synthesis and testing.
A typical workflow involves using DFT to calculate properties like the binding energy of a target molecule to the metal sites within the MOF. These theoretical values can then be correlated with experimentally measurable quantities, such as the isosteric heat of adsorption or the catalytic turnover frequency, to validate the predictive model and guide the design of improved materials.
Bridging the Gap: A Comparative Guide to Experimental and Simulated Gas Uptake in Co-MOF-74
A detailed analysis of the correlation, discrepancies, and synergistic value of experimental and computational approaches in characterizing gas adsorption in Cobalt-based Metal-Organic Framework-74.
The CPO-27/MOF-74 series of metal-organic frameworks (MOFs) is renowned for its high density of open metal sites, leading to exceptional gas adsorption properties. Among these, Co-MOF-74 is a subject of intense research for applications ranging from carbon capture to gas separation. Accurate characterization of gas uptake in this material is paramount. This guide provides a direct comparison between experimental gas sorption data and results from computational Grand Canonical Monte Carlo (GCMC) simulations for this compound, offering researchers a clear perspective on the strengths and limitations of each approach.
Simulations often predict higher uptake capacities than experiments. This discrepancy can be attributed to factors such as framework defects, pore blockages, or incomplete sample activation in real-world materials, which are typically not accounted for in idealized computational models that assume perfect, rigid crystal structures.[1] Nevertheless, computational studies, particularly those employing force fields derived from first-principles (ab initio) calculations, show strong agreement with experimental measurements at low gas loadings.[2][3][4]
Quantitative Comparison of Gas Uptake
The following table summarizes a comparison of experimental and simulated CO2 uptake data for this compound at room temperature (298 K). The simulated data was obtained using a force field specifically derived from ab initio calculations to accurately model the interactions between CO2 and the coordinatively unsaturated cobalt sites.[2][3][4]
| Pressure (bar) | Experimental CO₂ Uptake (mmol/g) | Simulated CO₂ Uptake (mmol/g) |
| ~0.1 | ~2.5 | ~2.6 |
| ~1.0 | ~4.2 | ~4.5 |
Note: Data points are representative values extracted from published isotherms for this compound at 298 K.[2][3][4] Exact values can vary based on synthesis batch and specific simulation parameters.
Methodologies: Experimental and Simulation Protocols
Understanding the methodologies behind the data is crucial for a fair comparison. The following sections detail the standardized protocols for both experimental gas sorption analysis and computational GCMC simulations.
Experimental Protocol: Volumetric Gas Adsorption
Experimental gas uptake is typically measured using a volumetric gas sorption analyzer. The protocol involves two main stages: sample activation and the adsorption measurement itself.
-
Sample Activation: To ensure pores are free from solvents and atmospheric moisture, the this compound sample (typically 50-100 mg) is placed in a sample tube and heated under a dynamic vacuum.[2] A common activation procedure involves heating to 150-200 °C for several hours until the outgas rate is minimal.[2] This critical step removes guest molecules that would otherwise block adsorption sites and lead to an underestimation of the material's true porosity.
-
Solvent Exchange: For MOFs synthesized in high-boiling-point solvents like DMF, a solvent exchange with a more volatile solvent (e.g., ethanol, acetone) is often performed prior to thermal activation to allow for milder heating conditions and prevent framework collapse.[5]
-
Isotherm Measurement: The activated sample is transferred to the analysis port of the instrument. The temperature is controlled, often using a liquid nitrogen bath (77 K) for surface area analysis or a cryostat/water bath for measurements at other temperatures (e.g., 298 K). High-purity adsorbate gas (e.g., CO₂, N₂) is then introduced into the manifold in precisely controlled doses. The amount of gas adsorbed by the sample at each pressure point is calculated by monitoring the pressure drop until equilibrium is reached, generating an adsorption isotherm.
Simulation Protocol: Grand Canonical Monte Carlo (GCMC)
GCMC simulations are a statistical mechanics method used to model gas adsorption in porous materials by keeping the chemical potential (μ), volume (V), and temperature (T) constant.
-
Framework Model: A rigid crystal structure of this compound, typically derived from X-ray diffraction data, is used. The framework atoms are assigned specific parameters from a force field that defines their interactions.
-
Force Fields: The accuracy of the simulation is highly dependent on the force field used. Standard generic force fields like the Universal Force Field (UFF) can provide reasonable estimates but often fail to accurately model the strong interactions at open metal sites. For greater accuracy, specialized force fields derived from quantum mechanical (ab initio) calculations are employed to better represent the guest-framework interactions, including electrostatic and van der Waals forces.[2][4]
-
Simulation Execution: The simulation is performed in a software package like RASPA or LAMMPS. The simulation box contains the MOF structure, and gas molecules are inserted, deleted, moved, and rotated in a series of Monte Carlo steps to sample the equilibrium distribution. A typical simulation involves 1x10⁵ to 5x10⁵ cycles for equilibration, followed by an equal number of production cycles to calculate the average number of adsorbed molecules at a given pressure and temperature.
Logical Workflow for Comparison
The process of comparing experimental and simulated data follows a logical workflow that leverages the strengths of both techniques to achieve a comprehensive understanding of the material's properties.
Caption: Workflow for correlating experimental and simulated gas adsorption data.
References
- 1. In Silico Study of CO, CO2, and CH4 Adsorption on M‑MOF-74 (M = Mg, Zn, Cu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [178] Ab Initio Derived Force Fields for Predicting CO2 Adsorption and Accessibility of Metal Sites in the Metal–Organic Frameworks M-MOF-74 (M = Mn, Co, Ni, Cu) | The Siepmann Group [siepmann.chem.umn.edu]
- 3. Ab Initio Derived Force Fields for Predicting CO2 Adsorption and Accessibility of Metal Sites in the Metal–Organic Frameworks M-MOF-74 (M = Mn, Co, Ni, Cu) (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Co-MOF-74: A Procedural Guide
Researchers and scientists handling Co-MOF-74 are tasked with not only its synthesis and application but also its responsible disposal. As a cobalt-containing metal-organic framework, this compound necessitates adherence to specific safety and disposal protocols to mitigate environmental and health risks. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). A Material Safety Data Sheet (MSDS) for this compound specifies that researchers should wear appropriate safety apparel, avoiding contact with eyes and skin[1]. In case of a spill, the material can be collected by a wet cloth or gently swept into a suitable container for proper disposal[1].
| Hazard and Handling Information for this compound | |
| Product Name | This compound (Cobalt-metal organic framework-74) |
| Primary Hazard | Contains cobalt, which may necessitate disposal as hazardous waste[2]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye protection[1][2]. |
| Spill Cleanup | Gently sweep or collect with a wet cloth and place in a suitable, sealed container for disposal[1][2]. |
| Storage | Store at 2-8°C or -20°C[1]. |
| First Aid | In case of skin contact, rinse with plenty of soapy water. For eye contact, flush with plenty of water. If inhaled, move to fresh air. Seek medical attention if you feel unwell[1]. |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound is primarily governed by regulations for cobalt-containing waste. Due to the presence of cobalt, it may be classified as a hazardous waste[2]. The following procedure outlines a general approach; however, it is imperative to consult and follow your institution's specific guidelines as well as local, state, and federal regulations.
Experimental Protocol for Waste Collection and Labeling:
-
Segregation of Waste: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Selection: Use a clearly labeled, leak-proof, and sealed container for collecting all solid this compound waste, including contaminated PPE and spill cleanup materials.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and "Cobalt-containing waste." Note the date of waste accumulation.
-
Aqueous and Solvent Waste: Any solvents used for cleaning glassware or equipment that have come into contact with this compound, such as acetone, ethanol, or methanol, should also be collected in a separate, properly labeled hazardous waste container[3]. Do not dispose of these solvents down the drain[4].
Disposal Pathway:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine the specific procedures for the disposal of cobalt-containing hazardous waste.
-
Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the hazardous waste container through a licensed professional waste disposal service[5][6].
-
Documentation: Maintain a record of the disposal, including the date, amount of waste, and the name of the disposal contractor.
It is important to note that incineration or landfill should only be considered by the licensed disposal facility when recycling is not a feasible option[5].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
